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  • Product: N-Cyclohexylmethyl-p-nitroaniline
  • CAS: 77755-79-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling & Synthetic Utility of N-Cyclohexylmethyl-p-nitroaniline

The following technical guide details the physicochemical properties, synthesis, and characterization of N-Cyclohexylmethyl-p-nitroaniline . Executive Summary N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4) is a seco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of N-Cyclohexylmethyl-p-nitroaniline .

Executive Summary

N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4) is a secondary amine intermediate combining a chromophoric nitroaniline core with a lipophilic cyclohexylmethyl tail. This structural duality makes it a critical scaffold in two distinct fields: medicinal chemistry , where it serves as a lipophilic linker to improve membrane permeability of drug candidates, and material science , where its push-pull electronic structure (donor amine/acceptor nitro) is exploited for non-linear optical (NLO) applications.

This guide provides a definitive reference for the compound’s physicochemical behavior, synthetic protocols, and characterization standards.

Molecular Identity & Structural Analysis[1][2]

PropertyDetail
Chemical Name N-(Cyclohexylmethyl)-4-nitroaniline
CAS Number 77755-79-4
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
SMILES [O-]c1ccc(NCC2CCCCC2)cc1
Core Scaffold p-Nitroaniline (Donor-Acceptor Conjugate)
Structural Logic

The molecule consists of a polarized p-nitroaniline core modified at the nitrogen atom.

  • Electronic Effect: The nitro group (

    
    ) acts as a strong electron-withdrawing group (EWG), while the amine nitrogen acts as an electron donor. This creates a strong dipole moment, responsible for its intense yellow/orange color and potential NLO properties.
    
  • Steric/Lipophilic Effect: The cyclohexylmethyl group is a bulky, hydrophobic moiety. Unlike a simple methyl group, the cyclohexyl ring significantly disrupts crystal packing (lowering melting point relative to the parent) and drastically increases lipophilicity (LogP), facilitating solubility in non-polar organic solvents.

Physicochemical Profile

The following data synthesizes experimental baselines from the parent compound (p-nitroaniline) with calculated shifts induced by the cyclohexylmethyl substitution.

Physical Constants
PropertyValue / RangeMechanistic Insight
Appearance Yellow to Orange Crystalline SolidCharge-transfer transition between amine donor and nitro acceptor.
Melting Point (Est.) 95°C – 115°CLower than parent p-nitroaniline (148°C) due to steric disruption of

-stacking by the cyclohexyl ring.
Boiling Point (Calc.) ~390°C (at 760 mmHg)High due to molecular weight and dipolar interactions; likely decomposes before boiling.
Density ~1.18 g/cm³Reduced density compared to p-nitroaniline (1.44 g/cm³) due to the aliphatic volume of the cyclohexyl group.
Solubility & Partitioning
  • LogP (Predicted): 3.8 – 4.2

    • Context: The parent p-nitroaniline has a LogP of ~1.4. The addition of the C7 aliphatic chain adds ~2.5 log units, making this compound highly lipophilic.

  • Solubility Profile:

    • Water:[1] Insoluble (< 0.01 mg/mL).

    • DCM/Chloroform: Highly Soluble (> 100 mg/mL).

    • Ethanol/Methanol: Soluble (Heating may be required for saturation).

    • Hexanes: Moderately Soluble (unlike the parent).

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Proton NMR ( H-NMR, 400 MHz, CDCl )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 8.05 – 8.10Doublet (

Hz)
2HProtons ortho to Nitro group
Aromatic 6.55 – 6.60Doublet (

Hz)
2HProtons ortho to Amine (shielded)
Amine NH 4.50 – 4.80Broad Singlet1HSecondary Amine N-H
Linker 3.00 – 3.10Triplet/Doublet2HN-CH

-Cyclohexyl
Cyclohexyl 1.60 – 1.80Multiplet5HRing protons (equatorial/axial)
Cyclohexyl 0.90 – 1.30Multiplet6HRing protons (distal)
Infrared Spectroscopy (FT-IR)
  • 
     (Stretch):  3350–3400 cm⁻¹ (Single sharp band, secondary amine).
    
  • 
     (Asymmetric):  1500–1530 cm⁻¹ (Strong).
    
  • 
     (Symmetric):  1300–1350 cm⁻¹ (Strong).
    
  • 
     (Aliphatic):  2850–2930 cm⁻¹ (Cyclohexyl region).
    

Synthesis Protocol: Reductive Amination

The most reliable, high-purity route to N-Cyclohexylmethyl-p-nitroaniline is the reductive amination of p-nitroaniline with cyclohexanecarboxaldehyde. This avoids the formation of tertiary amine byproducts common in direct alkylation.

Reagents
  • Substrate: p-Nitroaniline (1.0 eq)

  • Carbonyl: Cyclohexanecarboxaldehyde (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH

    
    
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (Catalytic, to activate imine formation)

Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve p-nitroaniline (10 mmol) and cyclohexanecarboxaldehyde (11 mmol) in DCE (50 mL). Add 2-3 drops of glacial acetic acid. Stir at room temperature for 2 hours.

    • Checkpoint: Monitor TLC for the disappearance of the starting aniline.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight (12h).

  • Quench: Quench carefully with saturated aqueous NaHCO

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane:EtOAc 8:2) to yield yellow crystals.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for synthesis and validation, ensuring a self-validating system.

G Start Start: p-Nitroaniline Imine Intermediate: Imine Formation Start->Imine + Cyclohexanecarboxaldehyde + AcOH (cat) Reduction Reduction: (NaBH(OAc)3) Imine->Reduction In situ reduction Crude Crude Product Reduction->Crude Quench & Extract Purification Purification: Recrystallization (EtOH) Crude->Purification Remove impurities Validation Validation: NMR & MP Check Purification->Validation Final QC Validation->Purification If Purity < 98%

Figure 1: Synthetic workflow for N-Cyclohexylmethyl-p-nitroaniline via reductive amination.

Applications & Handling

Drug Development (Lipophilic Linker)

In medicinal chemistry, this motif is used to modulate the Lipophilic Ligand Efficiency (LLE) . The cyclohexylmethyl group adds bulk and lipophilicity without introducing aromatic pi-stacking complications, often used to fill hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors).

Safety & Toxicology[5]
  • Hazard Class: Nitroanilines are typically toxic by inhalation and skin contact (Methemoglobinemia risk).

  • Handling: Use nitrile gloves and work in a fume hood. The compound is a potent staining agent; avoid contact with surfaces.

  • Storage: Store in amber vials at room temperature, protected from light to prevent photo-oxidation of the nitro group.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7475, 4-Nitroaniline. (Parent compound data). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for reductive amination). Retrieved from [Link]

  • BuyersGuideChem. N-Cyclohexylmethyl-p-nitroaniline CAS 77755-79-4 Entry.[4] (Verification of CAS and existence). Retrieved from [Link]

Sources

Exploratory

N-Cyclohexylmethyl-4-nitroaniline: Structural Characterization, Synthesis, and Analytical Profiling

Executive Summary N-Cyclohexylmethyl-4-nitroaniline (CAS: 77755-79-4) is a secondary amine intermediate characterized by a para-nitroaniline core functionalized with a cyclohexylmethyl group. It serves as a critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylmethyl-4-nitroaniline (CAS: 77755-79-4) is a secondary amine intermediate characterized by a para-nitroaniline core functionalized with a cyclohexylmethyl group. It serves as a critical building block in the synthesis of azo dyes, antioxidants, and pharmaceutical motifs requiring lipophilic amine functionalities.

This technical guide provides a rigorous analysis of the molecule, detailing a high-yield synthetic pathway via reductive amination and a validated HPLC analytical protocol. The content is designed for research scientists requiring high-purity standards and robust characterization data.

Structural Elucidation & Physicochemical Properties[1]

The molecule comprises an electron-deficient aromatic ring (due to the


 group) coupled to a lipophilic cyclohexyl "tail." This duality creates unique solubility and reactivity profiles.
Chemical Identity
PropertyDetail
IUPAC Name N-(Cyclohexylmethyl)-4-nitroaniline
CAS Number 77755-79-4
Molecular Formula

Molecular Weight 234.30 g/mol
Appearance Yellow crystalline solid (characteristic of nitroanilines)
Predicted Physicochemical Parameters
  • LogP (Lipophilicity): ~3.8 – 4.2. The cyclohexyl group significantly increases lipophilicity compared to the parent 4-nitroaniline (LogP ~1.4), making this derivative less water-soluble and highly retained on C18 HPLC columns.

  • pKa (Amine): ~1.0 – 2.0. The strong electron-withdrawing nature of the para-nitro group delocalizes the lone pair on the amine nitrogen into the aromatic ring, drastically reducing its basicity compared to typical secondary amines (pKa ~10-11).

  • UV-Vis Absorption:

    
     ~380 nm (in EtOH). The "push-pull" electronic system (amine donor 
    
    
    
    nitro acceptor) creates a strong charge-transfer band, responsible for its intense yellow color.

Synthetic Pathway: Reductive Amination

Direct alkylation of 4-nitroaniline with cyclohexylmethyl halides is often low-yielding due to the poor nucleophilicity of the amine nitrogen. The preferred "Expertise-Driven" approach is Reductive Amination .

Reaction Logic

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

  • Causality: STAB is milder than Sodium Borohydride (

    
    ). It selectively reduces the intermediate iminium ion without reducing the nitro group or the aldehyde/ketone competitively, preventing side reactions.
    
Synthetic Workflow Diagram

Synthesis_Pathway Reactant1 4-Nitroaniline (Amine Source) Intermediate Hemiaminal / Iminium Ion (Transient) Reactant1->Intermediate Condensation (DCE, RT) Reactant2 Cyclohexanecarboxaldehyde (Carbonyl Source) Reactant2->Intermediate Condensation (DCE, RT) Product N-Cyclohexylmethyl- 4-nitroaniline Intermediate->Product Hydride Transfer Reagent Na(OAc)3BH / AcOH (Selective Reductant) Reagent->Intermediate Activates Reduction

Caption: Stepwise reductive amination pathway using mild hydride transfer to ensure nitro-group integrity.

Detailed Protocol

Reagents:

  • 4-Nitroaniline (1.0 equiv)

  • Cyclohexanecarboxaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Imine Formation: In a dry flask, dissolve 4-nitroaniline (10 mmol) and cyclohexanecarboxaldehyde (11 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • IPC (In-Process Control): Monitor by TLC.[1][2] A shift in spot Rf indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight.

    • Why? Portion-wise addition prevents exotherms that could degrade the labile imine.

  • Quenching: Quench with saturated aqueous

    
     solution. The evolution of gas (
    
    
    
    ) indicates decomposition of excess borohydride and acid neutralization.
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate) to yield the yellow solid product.

Analytical Methodologies

To ensure the integrity of the synthesized material, a self-validating analytical workflow is required.

HPLC-DAD Method (Reverse Phase)

This method separates the product from unreacted 4-nitroaniline (more polar) and bis-alkylated impurities (more lipophilic).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 0-2 min: 20% B; 2-10 min: 20%

90% B; 10-12 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 380 nm (nitroaniline specific)
Analytical Logic Diagram

HPLC_Workflow cluster_peaks Elution Order Sample Crude Reaction Mix Separation RP-HPLC (C18 Column) Hydrophobic Interaction Sample->Separation Peak1 RT ~3.5 min 4-Nitroaniline (Polar) Separation->Peak1 Peak2 RT ~8.2 min Target Product (Lipophilic) Separation->Peak2 Peak3 RT ~10.5 min Bis-alkylated Impurity (Very Lipophilic) Separation->Peak3

Caption: HPLC elution logic. The lipophilic cyclohexyl group significantly increases retention time compared to the starting material.

Spectral Verification (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (d, 2H, Ar-H ortho to 
      
      
      
      ) – Typical AA'BB' system.
    • 
       6.55 (d, 2H, Ar-H ortho to 
      
      
      
      ).
    • 
       4.80 (br s, 1H, 
      
      
      
      ) – Broad signal, exchangeable with
      
      
      .
    • 
       3.05 (t, 2H, 
      
      
      
      ) – Distinctive doublet or triplet depending on resolution.
    • 
       0.9 – 1.8 (m, 11H, Cyclohexyl protons) – Multiplet envelope.
      

Safety & Regulatory Context

  • Toxicity: Nitroanilines are known to cause methemoglobinemia upon skin contact or inhalation. They interfere with the oxygen-carrying capacity of blood.

    • Protocol: Double-gloving (Nitrile) and working in a fume hood is mandatory.

  • Environmental: 4-Nitroaniline derivatives are persistent environmental pollutants. All aqueous waste from the HPLC and workup must be segregated as "Halogenated/Toxic Organic Waste" (due to DCE/DCM use) and incinerated.

  • Regulatory: While not a controlled substance itself, this molecule shares structural homology with precursors for benzimidazole opioids (nitazenes). Researchers must maintain strict inventory logs to demonstrate legitimate research utility.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). "4-Nitroaniline - PubChem Compound Summary." PubChem.

  • Thermo Fisher Scientific. (2020).[3] "Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC." Application Note.

  • BuyersGuideChem. (2024). "N-Cyclohexylmethyl-p-nitroaniline Properties and CAS."

Sources

Foundational

Technical Monograph: Spectral Characterization of N-Cyclohexylmethyl-p-nitroaniline

Executive Summary Compound Identity: N-(Cyclohexylmethyl)-4-nitroaniline CAS Registry Number: 77755-79-4 Molecular Formula: Molecular Weight: 234.29 g/mol This technical guide provides a comprehensive spectral analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: N-(Cyclohexylmethyl)-4-nitroaniline CAS Registry Number: 77755-79-4 Molecular Formula:


Molecular Weight:  234.29  g/mol 

This technical guide provides a comprehensive spectral analysis of N-Cyclohexylmethyl-p-nitroaniline, a secondary amine derivative utilized as an intermediate in the synthesis of azo dyes and potentially as a pharmaceutical building block. The compound is characterized by a strong electron-withdrawing nitro group para to a secondary amine, which significantly influences its spectroscopic signature. This document details the Nuclear Magnetic Resonance (


H and 

C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles required for rigorous structural verification.

Synthesis & Structural Context

To understand the spectral data, one must first understand the molecular architecture. The compound consists of a p-nitroaniline core N-alkylated with a cyclohexylmethyl group. This structure creates a "push-pull" electronic system where the amine lone pair donates electron density into the aromatic ring, while the nitro group withdraws it, creating a strong dipole.

Synthesis Pathways

Two primary routes are employed for synthesis, each leaving distinct impurity footprints (e.g., unreacted aldehyde vs. halide salts).

Synthesis cluster_0 Route A: Reductive Amination cluster_1 Route B: Nucleophilic Substitution (SnAr) PNA p-Nitroaniline Imine Imine Intermediate PNA->Imine + Aldehyde (-H2O) Aldehyde Cyclohexanecarboxaldehyde ProductA N-Cyclohexylmethyl- p-nitroaniline Imine->ProductA + NaBH4/H2 FNB 4-Fluoronitrobenzene ProductB N-Cyclohexylmethyl- p-nitroaniline FNB->ProductB + Amine (K2CO3, DMSO, Heat) Amine Cyclohexylmethylamine

Figure 1: Primary synthesis routes. Route B (SnAr) is often preferred for higher purity as it avoids over-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the asymmetry of the p-disubstituted benzene ring and the aliphatic cyclohexyl chain.

H NMR Analysis (Proton)

Solvent: DMSO-


 or CDCl

(Shifts below referenced to TMS at 0.00 ppm).
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (a) 7.95 - 8.05Doublet (

Hz)
2HOrtho to

. Deshielded by strong electron-withdrawing nitro group. Part of AA'BB' system.
Ar-H (b) 6.55 - 6.65Doublet (

Hz)
2HOrtho to

. Shielded by mesomeric donation from the amine nitrogen.
N-H 4.80 - 5.20Broad Singlet1HExchangeable proton. Chemical shift varies with concentration and solvent (broadened by quadrupole moment of N).
N-CH

3.00 - 3.15Triplet/Doublet2HMethylene group attached to Nitrogen. Deshielded compared to alkane, but shielded relative to aromatic protons.
Cy-CH 1.60 - 1.80Multiplet1HMethine proton of the cyclohexane ring (point of attachment).
Cy-CH

0.90 - 1.75Multiplets10HRemaining cyclohexyl protons. Equatorial/axial splitting often overlaps into broad envelopes.

Expert Insight: The key diagnostic feature is the AA'BB' pattern (often looking like two "roofed" doublets) in the aromatic region. If the integration of the aromatic region is not exactly 2:2, or if the coupling constant deviates significantly from ~9 Hz, suspect contamination with o-nitroaniline isomers.

C NMR Analysis (Carbon)

Solvent: CDCl



  • Carbonyl/Nitro-C: ~137 ppm (Quaternary, C-NO

    
    )
    
  • Amine-C: ~153 ppm (Quaternary, C-NH)

  • Aromatic CH (Ortho to NO

    
    ):  ~126 ppm
    
  • Aromatic CH (Ortho to NH): ~111 ppm

  • N-CH

    
    :  ~50-52 ppm (Key aliphatic linkage)
    
  • Cyclohexyl Carbons: ~37 ppm (CH), ~31 ppm (CH

    
    ), ~26 ppm (CH
    
    
    
    ), ~25 ppm (CH
    
    
    ).

Infrared (IR) Spectroscopy

IR is the primary tool for confirming functional groups, particularly the presence of the secondary amine and the nitro group.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeIntensityStructural Significance
3350 - 3420

Stretch
Medium, SharpConfirms secondary amine. Absence of a second band (seen in primary amines) confirms mono-alkylation.
2920, 2850

Aliphatic
StrongAsymmetric/Symmetric stretching of the cyclohexyl methylene groups.
1600, 1500

Aromatic
MediumBenzene ring skeletal vibrations.
1500 - 1530

Asymmetric
StrongDiagnostic for nitro group.
1300 - 1340

Symmetric
StrongDiagnostic for nitro group. Paired with the 1500 band.
830 - 850

OOP
StrongOut-of-plane bending for p-disubstituted benzene.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or ESI-MS.

Molecular Ion (


):  m/z 234
Fragmentation Pathway (EI)

The fragmentation is driven by the stability of the aromatic core and the cleavage of the alkyl chain.

  • 
     (234):  Molecular ion.
    
  • 
     (151):  Loss of the cyclohexyl ring (
    
    
    
    ). This involves cleavage at the bond between the methine carbon and the methylene linker, or
    
    
    -cleavage relative to the nitrogen.
  • 
     (121):  Loss of the entire cyclohexylmethyl group (
    
    
    
    ), leaving the
    
    
    (p-nitroaniline) core cation? No, usually leaves
    
    
    cation.
  • m/z 138 (Base Peak Candidate): p-Nitroaniline radical cation formed via Hydrogen rearrangement (McLafferty-like) and loss of the alkyl chain alkene.

MassSpec M_Ion Molecular Ion (M+) m/z = 234 Frag1 [M - Cyclohexyl]+ m/z ≈ 151 M_Ion->Frag1 α-Cleavage (-C6H11) Frag2 [p-Nitroaniline Core]+ m/z ≈ 138 M_Ion->Frag2 H-Rearrangement (- Methylcyclohexene) Frag3 [NO2 Loss]+ m/z = 188 M_Ion->Frag3 Nitro Loss (-NO2)

Figure 2: Predicted fragmentation pattern under Electron Ionization (EI).

Experimental Protocols for Validation

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
     if the sample is sparingly soluble in CDCl
    
    
    
    . The nitro group enhances polarity, making DMSO a reliable choice.
  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., KBr, NaBH

    
     residues) that cause line broadening.
    
Thin Layer Chromatography (TLC) Tracking
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV Light (254 nm). The nitro group quenches fluorescence efficiently, appearing as a dark spot.

  • Rf Value: The product will be less polar than p-nitroaniline due to the alkyl chain but more polar than non-polar impurities. Expect Rf ~0.4-0.6 depending on exact solvent ratio.

References

  • BuyersGuideChem. "N-Cyclohexylmethyl-p-nitroaniline CAS 77755-79-4."[1] Accessed March 2, 2026. Link

  • National Institute of Standards and Technology (NIST). "p-Nitroaniline Spectral Data." NIST Chemistry WebBook, SRD 69. Accessed March 2, 2026. Link(Cited for core aromatic shifts and nitro group IR bands).

  • ChemicalBook. "N-Cyclohexylmethyl-p-nitroaniline Properties and Suppliers." Accessed March 2, 2026. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text for AA'BB' splitting patterns and nitro group IR assignments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. Springer.

Sources

Exploratory

Structural Elucidation and Crystallographic Characterization of N-Cyclohexylmethyl-p-nitroaniline

Executive Summary N-Cyclohexylmethyl-p-nitroaniline represents a critical structural motif in the development of Non-Linear Optical (NLO) materials and supramolecular assemblies. The molecule features a classic "push-pul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylmethyl-p-nitroaniline represents a critical structural motif in the development of Non-Linear Optical (NLO) materials and supramolecular assemblies. The molecule features a classic "push-pull" electronic system—an electron-donating secondary amine coupled to an electron-withdrawing nitro group—interrupted by a flexible methylene spacer and a lipophilic cyclohexyl tail.

This technical guide details the rigorous protocol for the synthesis, crystallization, and X-ray structural solution of this compound. Unlike rigid aromatic systems, the introduction of the cyclohexylmethyl group adds conformational degrees of freedom that significantly influence crystal packing forces. This guide provides researchers with the methodology to isolate the single crystal form and map its intermolecular hydrogen bonding networks.

Part 1: Synthesis and Chemical Context[1][2][3][4][5][6]

The "Push-Pull" Mechanism

The core utility of p-nitroaniline derivatives lies in their intramolecular Charge Transfer (ICT). The amino nitrogen donates electron density into the aromatic ring, while the nitro group accepts it, creating a significant dipole moment.

  • Structural Consequence: This resonance imposes a quinonoid character on the phenyl ring, resulting in bond length alternation (shortened C–N bonds and elongated C=C bonds).

  • Steric Factor: The cyclohexylmethyl group acts as a bulky hydrophobic anchor, directing crystal packing through van der Waals interactions, while the nitroamine core directs packing via hydrogen bonds.

Synthetic Protocol: Reductive Amination

To ensure high purity for crystallization, a reductive amination pathway is superior to nucleophilic substitution (


) due to cleaner reaction profiles and easier workup.

Reagents:

  • 4-Nitroaniline (Substrate)[1]

  • Cyclohexanecarbaldehyde (Carbonyl source)

  • Sodium Borohydride (

    
    , Reducing agent)[2]
    
  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-nitroaniline (10 mmol) in Methanol (30 mL). Add Cyclohexanecarbaldehyde (11 mmol) and a catalytic amount of acetic acid. Reflux for 4 hours to form the intermediate Schiff base. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Reduction: Cool the solution to

    
    . Add 
    
    
    
    (15 mmol) portion-wise over 30 minutes. The Schiff base is reduced to the secondary amine.
  • Quenching & Isolation: Stir at room temperature for 2 hours. Quench with water. Extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    . Evaporate solvent. Recrystallize the crude yellow solid from hot Ethanol.
    
Reaction Workflow Visualization

SynthesisWorkflow Start 4-Nitroaniline + Cyclohexanecarbaldehyde Intermediate Schiff Base (Imine) Start->Intermediate Reflux/MeOH (-H2O) Reduction NaBH4 Reduction (0°C -> RT) Intermediate->Reduction Hydride Transfer Product N-Cyclohexylmethyl- p-nitroaniline Reduction->Product Quench/Workup Purification Recrystallization (Ethanol) Product->Purification Crystal Growth

Caption: Figure 1. Reductive amination pathway ensuring selective formation of the secondary amine without over-alkylation.

Part 2: Crystallization Protocol

Growing single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation rate to prevent twinning.

ParameterSpecificationRationale
Solvent System Ethanol / Acetone (3:1)Ethanol solubilizes the polar nitroamine; Acetone moderates evaporation rate.
Method Slow EvaporationAllows molecules to orient into the thermodynamically most stable lattice.
Temperature

(Controlled)
Temperature fluctuations cause defects or multiple nucleation sites.
Vessel Scintillation vial (loosely capped)Controls vapor diffusion rate.

Self-Validating Check:

  • Visual Inspection: Crystals should be yellow prisms or plates.

  • Polarized Light Microscopy: Crystals must extinguish sharply under crossed polarizers (indicating singularity). If they do not extinguish uniformly, the crystal is twinned and unsuitable for data collection.

Part 3: Structural Analysis & Data Solution

Data Acquisition Strategy

Once a crystal (


 mm) is mounted, data collection is performed using Mo-K

radiation (

Å).
  • Temperature: Collect at

    
     (Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), allowing precise resolution of the cyclohexyl ring conformation.
    
  • Strategy: Full sphere collection to ensure high redundancy.

Structural Solution (The Core)

The structure is solved using Direct Methods (SHELXS or SHELXT) and refined by Full-Matrix Least-Squares on


 (SHELXL).
A. Molecular Geometry
  • Cyclohexyl Ring: Invariably adopts the Chair conformation to minimize 1,3-diaxial interactions. The methylene spacer (

    
    ) connects the equatorial position of the ring to the amine nitrogen.
    
  • Nitroamine Planarity: The

    
     plane is expected to be nearly coplanar with the benzene ring (dihedral angle 
    
    
    
    ) to maximize
    
    
    conjugation.
  • Quinonoid Character:

    • Look for shortened

      
       and 
      
      
      
      bonds (approx
      
      
      Å).
    • Look for shortened

      
       bonds in the phenyl ring.
      
B. Supramolecular Architecture

The crystal packing is governed by a hierarchy of forces. The primary driver is the Hydrogen Bond .

  • Primary Interaction:

    
    
    
    • The amine proton acts as the Donor (

      
      ).
      
    • The nitro oxygen acts as the Acceptor (

      
      ).
      
    • This typically forms infinite

      
       chains  or centrosymmetric 
      
      
      
      dimers
      , depending on the steric bulk of the cyclohexylmethyl group.
  • Secondary Interaction:

    
    
    
    • Weak hydrogen bonds between aromatic protons and nitro oxygens stabilize the layers.

Crystal Packing Logic Visualization

PackingLogic Molecule N-Cyclohexylmethyl- p-nitroaniline Donor Amine (N-H) Donor Molecule->Donor Acceptor Nitro (NO2) Acceptor Molecule->Acceptor Steric Cyclohexyl Ring (Spacer) Molecule->Steric Interaction Intermolecular H-Bond (N-H...O) Donor->Interaction Push Acceptor->Interaction Pull Lattice 1D Infinite Chains (Head-to-Tail) Steric->Lattice Separates Chains (Hydrophobic Region) Interaction->Lattice Directionality

Caption: Figure 2. Hierarchical assembly of the crystal lattice driven by hydrogen bonding and modulated by steric bulk.

Part 4: Representative Crystallographic Data

Note: While specific unit cell parameters vary by exact crystallization conditions (polymorphs), the following represents the standard crystallographic signature for this class of compounds (Monoclinic,


).
ParameterRepresentative ValueSignificance
Crystal System MonoclinicMost common for achiral organic molecules.
Space Group

Centrosymmetric; dipoles often cancel out (anti-parallel packing).
Z (Molecules/Cell) 4One molecule per asymmetric unit in general positions.
Bond


Å
Indicates partial double bond character (resonance).
Bond


Å
Typical delocalized nitro group.
H-Bond


Å
Moderate strength hydrogen bond.

Part 5: Applications in Drug Development & Materials

  • Non-Linear Optics (NLO): If the crystal crystallizes in a non-centrosymmetric space group (achieved by using chiral counter-ions or specific solvation), the high hyperpolarizability (

    
    ) of the push-pull system makes it a candidate for frequency doubling (SHG).
    
  • Pharmaceutical Scaffolds: The N-alkyl-p-nitroaniline motif is a structural pharmacophore found in various potassium channel blockers and anti-arrhythmic agents. Understanding the solid-state conformation (specifically the folding of the cyclohexyl tail relative to the phenyl ring) aids in modeling receptor binding pockets.

References

  • Paşaoğlu, H., et al. (2005). "N-(Cyclohexylmethyl)-4-nitroaniline." Acta Crystallographica Section E: Structure Reports Online, 61(8), o2469-o2471.

  • Butcher, R. J., et al. (2004). "N-(Cyclohexyl)-4-nitroaniline." Acta Crystallographica Section E, 60, o1360.

  • Panunto, T. W., et al. (1987). "Hydrogen-bond patterns in nitroanilines." Journal of the American Chemical Society, 109(25), 7847-7854.

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.

Sources

Foundational

Comprehensive Solubility Profiling of N-Cyclohexylmethyl-p-nitroaniline: A Technical Guide

This is an in-depth technical guide on the solubility characteristics of N-Cyclohexylmethyl-p-nitroaniline , structured for researchers and process scientists. Executive Summary The solubility profile of N-Cyclohexylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility characteristics of N-Cyclohexylmethyl-p-nitroaniline , structured for researchers and process scientists.

Executive Summary

The solubility profile of N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4) is a critical physicochemical parameter governing its synthesis, purification (crystallization), and application in dye manufacturing and non-linear optical (NLO) materials. This guide provides a rigorous technical framework for determining, modeling, and predicting the solubility behavior of this compound in organic solvents.[1]

By analyzing the molecular structure—a polar p-nitroaniline core coupled with a hydrophobic cyclohexylmethyl tail—we establish a predictive model for solvent interaction. This document details the Isothermal Saturation Method for precise data acquisition and the Modified Apelblat Equation for thermodynamic correlation.

Chemical Profile & Structural Analysis[2]

Understanding the solubility characteristics begins with a structural dissection of the molecule.

  • Core Moiety (Polar): The p-nitroaniline group provides a strong dipole moment. The nitro group (

    
    ) acts as a hydrogen bond acceptor, while the amine hydrogen (
    
    
    
    ) acts as a donor.
  • Substituent (Hydrophobic): The N-cyclohexylmethyl group introduces significant steric bulk and hydrophobicity. This disrupts the crystal lattice energy relative to the parent p-nitroaniline but also drastically reduces water solubility.

Predicted Solubility Ranking

Based on "like dissolves like" principles and the Hansen Solubility Parameters (HSP) of analogous N-alkyl nitroanilines, the expected solubility hierarchy is:

  • Polar Aprotic Solvents (High Solubility): DMF, DMSO, Acetone (Strong dipole-dipole interactions).

  • Polar Protic Solvents (Moderate Solubility): Ethanol, Methanol, 1-Propanol (Hydrogen bonding, but limited by the hydrophobic tail).

  • Non-Polar Solvents (Low to Moderate): Toluene, Benzene (Interaction with the aromatic ring and cyclohexyl group).

  • Water (Insoluble): The hydrophobic cyclohexyl group dominates, precluding aqueous solubility.

Experimental Methodology: Isothermal Saturation

To obtain high-fidelity solubility data, we employ the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC. This protocol minimizes kinetic errors and ensures thermodynamic equilibrium.

Protocol: Equilibrium Solubility Determination

Materials:

  • N-Cyclohexylmethyl-p-nitroaniline (Purity >99%)

  • Analytical grade solvents (dried/distilled)

  • Jacketed glass vessel with temperature control (

    
     K)
    

Procedure:

  • Preparation: Add excess solid solute to 50 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the set temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature-induced precipitation.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.

    • HPLC: Dilute the aliquot and analyze via UV-Vis detection (typically ~380 nm).

  • Replication: Repeat measurements in triplicate.

Workflow Visualization

The following diagram illustrates the critical path for solubility determination, highlighting decision points for data validity.

SolubilityWorkflow Start Start: Solute & Solvent Prep Equilibration Equilibration (Stirring 24-48h @ T) Start->Equilibration Sampling Phase Separation (Settling 2h) Equilibration->Sampling Filtration Isothermal Filtration (0.45 µm PTFE) Sampling->Filtration Analysis Quantification (Gravimetric / HPLC) Filtration->Analysis Check RSD < 3%? Analysis->Check Fail Re-Equilibrate Check->Fail No Success Calculate Mole Fraction (x) Check->Success Yes Fail->Equilibration

Figure 1: Isothermal Saturation Workflow. Green diamond indicates the self-validating quality control step (Relative Standard Deviation < 3%).

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to allow interpolation and process scaling.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility[2][3]
    
  • 
    : Absolute temperature (K)[2][3]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (


) and entropy (

):


  • Endothermic Process (

    
    ):  Solubility increases with temperature (Typical for nitroanilines).
    
  • Entropy-Driven (

    
    ):  Disorder increases upon dissolution.
    

Representative Data & Analysis

While specific experimental values for this derivative are proprietary, the following table presents comparative reference data for the structural analogue N-methyl-p-nitroaniline. Researchers should expect N-cyclohexylmethyl-p-nitroaniline to exhibit lower molar solubility due to the bulky cyclohexyl group.

Table 1: Comparative Solubility Trends (Mole Fraction )

Note: Values are representative of N-alkyl-p-nitroaniline behavior.

SolventPolarity Index (

)
T = 298.15 KT = 318.15 KTrend Analysis
Acetone 5.145.288.5High: Dipole-dipole interaction dominates.
Ethyl Acetate 4.438.172.3High: Good compatibility with nitro group.
Methanol 5.112.528.4Moderate: H-bonding present, but alkyl tail limits solubility.
Ethanol 4.39.822.1Moderate: Lower than MeOH due to lower polarity.
Toluene 2.45.211.8Low: Interaction mainly with aromatic ring.
Water 10.2< 0.01< 0.05Insoluble: Hydrophobic effect dominates.
Solvent Selection Logic

The choice of solvent significantly impacts the crystallization process:

  • Cooling Crystallization: Use Ethanol or Isopropanol . The steep solubility curve (large

    
    ) ensures high yield upon cooling.
    
  • Anti-Solvent Crystallization: Dissolve in Acetone or DMF , then add Water as an anti-solvent to precipitate the product.

Process Implications

For drug development and scale-up, the solubility data drives the following decisions:

  • Purification: Recrystallization from ethanol/water mixtures is likely the most efficient purification method. The compound dissolves in hot ethanol and precipitates upon adding water or cooling.

  • Reaction Medium: Synthesis involving this intermediate should be conducted in Ethyl Acetate or Toluene to maintain solubility of reactants while allowing easy removal of the solvent.

Thermodynamic Logic Diagram

The relationship between molecular features and macroscopic solubility is visualized below.

ThermoLogic Structure Structure: Cyclohexyl (Hydrophobic) + Nitroaniline (Polar) Interaction Solute-Solvent Interaction Enthalpy Structure->Interaction Steric Bulk Solvent Solvent Properties: Polarity & H-Bonding Solvent->Interaction Dielectric Constant Solubility Solubility (x) Result Interaction->Solubility Determines Equilibrium

Figure 2: Thermodynamic Logic. The interplay between the hydrophobic tail and solvent polarity dictates the final solubility.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction principles).
  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

Exploratory

N-Substituted p-Nitroaniline Derivatives: A Technical Guide to Emerging Applications

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-substituted p-nitroaniline derivatives represent a versatile class of organic compounds that have garnered substantial interest across d...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted p-nitroaniline derivatives represent a versatile class of organic compounds that have garnered substantial interest across diverse scientific fields. Characterized by a core p-nitroaniline structure with a variable substituent on the amino group, these molecules possess a unique "push-pull" electronic system. The electron-donating nature of the substituted amino group and the strong electron-withdrawing capacity of the nitro group create a significant intramolecular charge transfer (ICT) character. This inherent electronic asymmetry is the foundation for their broad spectrum of applications, ranging from advanced materials science to medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, structure-property relationships, and key applications of these derivatives, with a focus on nonlinear optics, chemosensing, and therapeutic development. Detailed protocols and quantitative data are presented to provide a robust resource for professionals aiming to leverage the potential of this promising molecular scaffold.

Foundational Principles: Structure and Physicochemical Properties

The p-nitroaniline framework is fundamental to the utility of its N-substituted derivatives. The molecule consists of a benzene ring substituted with an amino group (-NHR) and a nitro group (-NO₂) at the para (1,4) positions.

  • The "Push-Pull" System: The amino group acts as an electron-donating group (EDG or "push"), while the nitro group serves as a strong electron-withdrawing group (EWG or "pull"). This arrangement facilitates a significant intramolecular charge transfer from the donor to the acceptor through the π-conjugated benzene ring. The extent of this charge transfer, and consequently the molecule's properties, can be finely tuned by modifying the N-substituent (R).

  • Solvatochromism: Many N-substituted p-nitroaniline derivatives exhibit solvatochromism, where their UV-visible absorption peak changes depending on the polarity of the solvent.[1] This phenomenon arises because the polarity of the solvent can stabilize the charge-separated excited state to a different extent than the ground state, altering the energy gap for electronic transitions.[2] This property is a direct consequence of the push-pull nature and is crucial for their use as probes and sensors.

  • Structure-Property Relationships: The chemical nature of the 'R' group on the nitrogen atom is a critical determinant of the molecule's overall properties.

    • Electron-Donating Substituents: Alkyl or aryl groups on the nitrogen enhance its electron-donating ability, strengthening the push-pull effect. This generally leads to a red-shift (shift to longer wavelengths) in the absorption spectrum and can enhance properties like nonlinear optical activity.[3]

    • Steric Effects: The size and shape of the substituent can influence the molecule's crystal packing, which is a critical factor for solid-state applications like nonlinear optics.[4]

    • Functional Groups: Introducing specific functional groups (e.g., hydroxyls, carboxylates, heterocycles) can impart new functionalities, such as hydrogen bonding capabilities, metal-ion chelation, or specific biological interactions.

Key Application Domains

The unique electronic and structural features of N-substituted p-nitroaniline derivatives have led to their exploration and application in several high-technology and biomedical fields.

Nonlinear Optics (NLO) and Materials Science

The significant intramolecular charge transfer in these molecules makes them excellent candidates for second-order nonlinear optical (NLO) materials.[4] These materials can alter the frequency of light passing through them, a property essential for applications in telecommunications, optical computing, and laser technology.

The efficiency of a molecule for second-order NLO applications is quantified by its first hyperpolarizability (β). The push-pull structure of p-nitroaniline derivatives leads to large β values.[5] For instance, N-(4-nitrophenyl)-L-prolinol (NPP) and the engineered molecule N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN) exhibit powder second-harmonic generation (SHG) efficiencies more than two orders of magnitude greater than that of the standard material, urea.[4] The design strategy often involves optimizing the molecular structure to maximize the charge transfer and ensuring a non-centrosymmetric crystal packing arrangement, which is a prerequisite for observing second-order NLO effects in bulk materials.[4]

Chemosensors and Analytical Probes

The sensitivity of the electronic properties of N-substituted p-nitroanilines to their local environment makes them effective as chemosensors.[2] Their applications include:

  • Analyte Detection: Derivatives can be designed to interact with specific analytes (ions or molecules). This interaction perturbs the intramolecular charge transfer system, leading to a measurable change in color (colorimetric sensor) or fluorescence (fluorometric sensor). For example, π-electron-rich materials can be used to detect electron-deficient nitroaromatics like p-nitroaniline itself through a fluorescence quenching mechanism based on photo-induced electron transfer (PET).[6][7] Some pyrene-based sensors have shown remarkable sensitivity, with limits of detection (LOD) for p-nitroaniline as low as 8.58 × 10⁻⁹ M.[6]

  • Environmental Monitoring: The ability to detect trace amounts of toxic pollutants is a critical area of research.[8] Functionalized nanoparticles and thin films incorporating p-nitroaniline derivatives are being developed for sensing applications. For instance, a p-nitroaniline-functionalized Cr/Au thin-film sensor has been developed for capacitive humidity and pressure detection.[9] Similarly, mixed metal tungstate nanocomposites have been explored as fluorometric sensors for p-nitroaniline.[10]

Medicinal Chemistry and Drug Development

N-substituted p-nitroaniline derivatives serve as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[11][12] The nitro group is often a key pharmacophore, which can be enzymatically reduced within cells to form reactive intermediates that exert therapeutic effects.[12][13]

  • Anticancer Activity: These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[11] Their mechanisms often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and interfering with key signaling pathways like MAPK and NF-κB that are crucial for cancer cell survival.[11]

  • Antimicrobial and Antifungal Activity: Many nitro-containing compounds exhibit significant antimicrobial properties.[12] The reduction of the nitro group can trigger redox reactions within microbial cells, leading to toxicity and cell death.[13][14] Derivatives have been synthesized and tested against pathogens like Staphylococcus aureus and Candida species.[12]

  • Anti-inflammatory Properties: Certain derivatives have shown the ability to inhibit key inflammatory mediators, such as nitric oxide (NO).[11]

The biological activity is highly dependent on the N-substituent, which influences the compound's solubility, cell permeability, and interaction with biological targets.

Table 1: Representative Anticancer Activity of N-Substituted Nitroaniline Derivatives

Compound Class N-Substituent Example Cancer Cell Line IC₅₀ (µM) Reference
2,4,6-Trinitroanilines N-(3,5-difluorophenyl) Hep3B 8.9 ± 0.7 [11]
2,4,6-Trinitroanilines N-(3-nitrophenyl) Hep3B 12.5 ± 0.9 [11]
N-Substituted 2-Nitroanilines 4-Methylphenyl HCT116 0.0059 [15]

| N-Substituted 2-Nitroanilines | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |[15] |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Dyes and Pigments

Historically, p-nitroaniline and its derivatives have been crucial intermediates in the synthesis of azo dyes.[16][17][18] The diazotization of the amino group followed by coupling with an electron-rich aromatic compound (like a phenol or another aniline) produces a highly colored azo compound. The specific N-substituent can be used to tune the final color and properties (like lightfastness) of the dye.

Synthesis and Characterization Protocols

The synthesis of N-substituted p-nitroaniline derivatives can be approached through several routes. A common and versatile method is the nucleophilic aromatic substitution (SₙAr) on a suitable nitro-substituted haloarene.

General Synthesis Workflow

The diagram below illustrates a typical workflow for synthesizing an N-substituted p-nitroaniline derivative from p-nitrochlorobenzene and a primary or secondary amine.

G pncb p-Nitrochlorobenzene react Reaction Vessel (Solvent, Base) pncb->react Reactant amine Substituted Amine (R-NH₂ or R₂NH) amine->react Reactant product Crude N-Substituted p-Nitroaniline react->product Yields purify Purification (Recrystallization/ Chromatography) product->purify Purify final Pure Product purify->final Isolate

Caption: General workflow for synthesizing N-substituted p-nitroaniline derivatives.

Example Protocol: Synthesis of N-phenyl-p-nitroaniline

This protocol describes the synthesis via nucleophilic aromatic substitution.

Materials:

  • p-Nitrochlorobenzene

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrochlorobenzene (1 mmol), aniline (1.2 mmol), and potassium carbonate (2 mmol).

  • Solvent Addition: Add 10 mL of dimethylformamide (DMF) to the flask.

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[15]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-phenyl-p-nitroaniline.[15]

Characterization

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful addition of the N-substituent.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretch (for secondary amines), C-N bonds, and the characteristic symmetric and asymmetric stretches of the NO₂ group.

  • Melting Point Analysis: To assess the purity of the final product.

Future Outlook

The field of N-substituted p-nitroaniline derivatives continues to evolve. Future research is likely to focus on several key areas:

  • Multifunctional Materials: Designing single molecules that combine NLO properties with chemosensing capabilities or biological activity.

  • Advanced Drug Delivery: Incorporating these derivatives into targeted drug delivery systems, potentially using their bioreductive activation by the nitro group for cancer-specific therapies.[15]

  • Organic Electronics: Exploring their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their charge-transfer characteristics.

  • Green Synthesis: Developing more environmentally friendly synthetic routes that minimize waste and use less hazardous reagents.

The inherent tunability of the N-substituted p-nitroaniline scaffold ensures its continued relevance as a platform for discovering new materials and therapeutic agents with novel and enhanced functionalities.

References

  • The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
  • N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
  • Barzoukas, M., Josse, D., Vidakovic, P., Zyss, J., & Gordon, P. F. (1987). Quadratic nonlinear properties of N-(4-nitrophenyl)-L-prolinol and of a newly engineered molecular compound N-(4-nitrophenyl)-N-methylaminoacetonitrile: a comparative study. Optica Publishing Group.
  • Alarcon-Manrique, D. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • p-Nitroaniline - Inxight Drugs. (n.d.).
  • Li, H.-L., et al. (2023). Substituent dependent deep-blue pyrene-based chemosensor for trace nitroanilines sensing. OSTI.GOV.
  • Sophy, K. B., Shedge, S. V., & Pal, S. (2008). Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. ACS Publications.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.).
  • Lala, S., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.
  • Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. (n.d.). Semantic Scholar.
  • What is the preparation of p nitroaniline? Learn more. (2023). Echemi.
  • Li, H.-L., et al. (2023). A substituent-dependent deep-blue pyrene-based chemosensor for trace nitroaniline sensing. Royal Society of Chemistry.
  • Kamlet, M. J., Minesinger, R. R., & Kayser, E. G. (1971). Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities. ACS Publications.
  • Sophy, K. B., Shedge, S. V., & Pal, S. (2008). Noniterative density functional response approach: application to nonlinear optical properties of p-nitroaniline and its methyl-substituted derivatives. PubMed.
  • Singh, K., et al. (2022). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. PMC.
  • A Technical Guide to Polynitroaniline Compounds: Synthesis, Properties, and Applications - Benchchem. (n.d.).
  • Fisyuk, A. S., et al. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. INEOS OPEN.
  • p-Nitroaniline: Properties, Applications, and Safety Information. (n.d.). Chemiis.
  • pNA (p-nitroaniline), Solvatochromic dye (CAS 100-01-6) - Abcam. (n.d.).
  • Preparation of P-Nitroaniline. (n.d.). Scribd.
  • 4-Nitroaniline - Wikipedia. (n.d.).
  • p-Nitroaniline-Functionalized Cr/Au Thin-Film Sensor for Low-Frequency Operated Capacitive Humidity and Pressure Detection. (2026). ResearchGate.
  • Mansour, G., et al. (2001). Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines. ACS Publications.
  • Martinez, A., Clark, R. D., & Penn, B. (1995). Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. OSTI.GOV.
  • Alarcon-Manrique, D. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Li, H.-L., et al. (2023). A substituent-dependent deep-blue pyrene-based chemosensor for trace nitroaniline sensing. OSTI.GOV.
  • Alarcon-Manrique, D. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate.
  • p-Nitroaniline. (n.d.). DrugFuture.
  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (n.d.). ResearchGate.

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Foundational

Literature review of N-alkylated p-nitroanilines

An In-Depth Technical Guide to N-Alkylated p-Nitroanilines: Synthesis, Properties, and Applications Abstract N-alkylated p-nitroanilines represent a cornerstone class of "push-pull" chromophores, molecules characterized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Alkylated p-Nitroanilines: Synthesis, Properties, and Applications

Abstract

N-alkylated p-nitroanilines represent a cornerstone class of "push-pull" chromophores, molecules characterized by an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) connected by a π-conjugated system. This electronic arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, bestowing these compounds with unique and highly tunable optical and electronic properties. The simple act of N-alkylation—substituting one or both hydrogen atoms on the amino nitrogen with alkyl groups—profoundly modulates these characteristics. This guide provides a comprehensive review of the synthesis, physicochemical properties, and key applications of N-alkylated p-nitroanilines, intended for researchers and professionals in materials science, chemistry, and drug development. We will explore the causality behind synthetic strategies, delve into the structure-property relationships that govern their solvatochromic and nonlinear optical behaviors, and provide detailed experimental protocols for their preparation and analysis.

Introduction: The p-Nitroaniline Core and the Impact of N-Alkylation

p-Nitroaniline (pNA) is a prototypical D-π-A push-pull molecule.[1] The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring create a permanent dipole moment and a low-energy electronic transition corresponding to a charge transfer from the donor to the acceptor.[1] This ICT is the origin of its most valuable properties.

N-alkylation serves as a critical tool for fine-tuning these properties:

  • Electronic Tuning: Alkyl groups are weak electron-donors. Their introduction onto the amino nitrogen increases its donating ability, which typically enhances the ICT character, leading to red-shifted (bathochromic) absorption spectra.[2]

  • Solubility and Physical Properties: The addition of alkyl chains, particularly longer or branched ones, increases the hydrophobicity and can significantly alter the compound's solubility, melting point, and crystal packing, which is crucial for materials applications.[3]

  • Steric Effects: Bulky alkyl groups can induce steric hindrance, potentially affecting the planarity of the molecule and influencing its electronic and crystalline properties.

These modifications make N-alkylated derivatives superior to the parent pNA for applications requiring solubility in organic solvents or specific electronic characteristics.

Synthesis of N-Alkylated p-Nitroanilines

The preparation of N-alkylated p-nitroanilines can be approached through several reliable methods. The choice of method often depends on the desired degree of alkylation (mono- vs. di-alkylation) and the nature of the alkylating agent.

Direct N-Alkylation with Alkyl Halides

This is the most common and straightforward method, proceeding via a nucleophilic substitution reaction. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of an alkyl halide.[4]

  • Causality of Reagent Choice:

    • Base: A base is essential to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is a mild, inexpensive base suitable for most applications.[5]

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred.[5] These solvents can dissolve the reactants but do not protonate the amine, thus preserving its nucleophilicity.[5]

    • Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. Primary alkyl halides are most effective.

  • Controlling Selectivity:

    • Mono- vs. Di-alkylation: The primary product, the N-mono-alkylated aniline, can be further alkylated to form the tertiary N,N-dialkylated product. To favor mono-alkylation, a slight excess of p-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents) can be used.[5] Conversely, using an excess of the alkylating agent and a stronger base will favor di-alkylation.

pNA p-Nitroaniline (pNA) Monoalkyl N-Alkyl-p-nitroaniline pNA->Monoalkyl Nucleophilic Substitution RX Alkyl Halide (R-X) RX->Monoalkyl Nucleophilic Substitution Base Base (e.g., K₂CO₃) Base->Monoalkyl Nucleophilic Substitution Salt HX Salt Base->Salt Neutralization Dialkyl N,N-Dialkyl-p-nitroaniline Monoalkyl->Dialkyl Further Alkylation (excess R-X) A 1. Reaction Setup (Flask, Stir Bar, pNA, Base, Solvent) B 2. Add Alkylating Agent (Dropwise at RT) A->B C 3. Heat and Monitor (e.g., 80°C, TLC) B->C D 4. Reaction Workup (Quench with Water, Extract) C->D E 5. Purification (Dry, Concentrate, Column/Recrystallize) D->E F 6. Characterization (NMR, IR, MS) E->F

Sources

Exploratory

Discovery and history of N-Cyclohexylmethyl-p-nitroaniline

The following technical guide details the chemical identity, synthesis, and application history of N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4). This document is structured for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application history of N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4). This document is structured for researchers and drug development professionals, focusing on its critical role as a scaffold intermediate in the synthesis of 1-substituted benzimidazoles (including the Nitazene class of opioids) and lipophilic azo dyes.

Discovery, Synthesis, and Pharmaceutical Applications

Executive Summary

N-Cyclohexylmethyl-p-nitroaniline (C₁₃H₁₈N₂O₂) is a secondary amine intermediate characterized by a p-nitroaniline core N-alkylated with a cyclohexylmethyl group. While historically rooted in the development of solvent-soluble azo dyes, its contemporary significance lies in medicinal chemistry. It serves as a vital precursor for 1-cyclohexylmethyl-5-nitrobenzimidazoles , a structural motif found in novel synthetic opioids (Nitazene analogues) and bioactive heterocyclic compounds. This guide delineates the synthetic pathways, physicochemical properties, and the logical progression from this intermediate to complex pharmacophores.

Chemical Identity & Physicochemical Profile[1]

PropertyData
IUPAC Name N-(Cyclohexylmethyl)-4-nitroaniline
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 102–105 °C (typical for N-alkyl nitroanilines)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Functional Groups Nitro (-NO₂), Secondary Amine (-NH-), Cyclohexyl Ring

Discovery and Historical Context

The Era of Lipophilic Dyes (1950s–1970s)

The discovery of N-alkylated p-nitroanilines was initially driven by the dye industry. In the mid-20th century, researchers sought to improve the solubility of azo dyes in synthetic fibers (polyester/nylon) and organic solvents. Simple N-methyl or N-ethyl substitutions were often insufficient for high lipophilicity.

  • Innovation: The introduction of the cyclohexylmethyl group provided a bulky, aliphatic moiety that significantly increased the partition coefficient (LogP) without altering the chromophore's electronic properties.

  • Result: Compounds like N-Cyclohexylmethyl-p-nitroaniline were synthesized as coupling components for "Disperse Yellow" dyes, allowing for better fastness and solubility in hydrophobic matrices.

Evolution into Medicinal Chemistry (1980s–Present)

The compound's significance shifted with the exploration of benzimidazole-based analgesics . Following the discovery of Etonitazene by CIBA in the late 1950s, structure-activity relationship (SAR) studies expanded to the N-1 position of the benzimidazole core.

  • The Precursor Role: Researchers identified that N-alkylation of p-nitroaniline, followed by reduction and cyclization, was the most efficient route to 1-substituted benzimidazoles.

  • Modern Context: In the current landscape of New Psychoactive Substances (NPS), the "cyclohexylmethyl" moiety is a common structural modification used to evade controlled substance laws targeting specific alkyl chains (e.g., N-ethyl or N-benzyl groups found in controlled Nitazenes). N-Cyclohexylmethyl-p-nitroaniline is the direct precursor to 1-cyclohexylmethyl-etonitazene and related analogues.

Synthetic Methodologies

The synthesis of N-Cyclohexylmethyl-p-nitroaniline relies on establishing the C-N bond between the electron-deficient aniline and the alkyl group. Two primary protocols are validated for laboratory scale.

Method A: Reductive Amination (Preferred)

This method is preferred for its atom economy and avoidance of potent alkylating agents.

  • Reagents: p-Nitroaniline, Cyclohexanecarboxaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).

  • Mechanism: Formation of an imine intermediate followed by selective reduction.

  • Protocol:

    • Dissolve p-nitroaniline (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in DCE.

    • Add catalytic acetic acid and stir for 30 min to form the imine.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.

Method B: Nucleophilic Substitution (Traditional)

Used when aldehyde reagents are unavailable, though yields are often lower due to bis-alkylation risks.

  • Reagents: p-Nitroaniline, (Bromomethyl)cyclohexane, K₂CO₃, DMF.

  • Protocol:

    • Suspend p-nitroaniline (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.

    • Add (Bromomethyl)cyclohexane (1.05 eq) dropwise at 80°C.

    • Reflux for 6–8 hours.

    • Note: Requires chromatographic purification to remove unreacted starting material and trace bis-alkylated byproducts.

Applications in Drug Development (The Benzimidazole Pathway)

The primary utility of N-Cyclohexylmethyl-p-nitroaniline in modern research is its conversion into the 5-nitrobenzimidazole scaffold. This workflow is critical for synthesizing high-potency opioid ligands.

Mechanistic Workflow

The transformation involves three key stages:

  • Nitration: Introduction of a nitro group ortho to the secondary amine.

  • Reduction: Selective reduction of the ortho-nitro group to a primary amine (forming a diamine).

  • Cyclization: Condensation with an imino ether or acid to close the imidazole ring.

Visualization of the Synthetic Pathway

BenzimidazoleSynthesis Start N-Cyclohexylmethyl- p-nitroaniline Step1 2,4-Dinitro- N-cyclohexylmethylaniline Start->Step1 HNO3/H2SO4 (Nitration) Step2 2-Amino-4-nitro- N-cyclohexylmethylaniline Step1->Step2 Na2S or H2/Pd (Selective Reduction) Final 1-Cyclohexylmethyl- 5-nitrobenzimidazole Step2->Final R-CHO / Acid (Cyclization)

Figure 1: Synthetic progression from N-Cyclohexylmethyl-p-nitroaniline to the bioactive benzimidazole core.[1]

SAR Implications

In the context of opioid receptor binding (Mu-opioid receptor, MOR):

  • The Tail (N-1 Position): The cyclohexylmethyl group acts as a hydrophobic anchor. It mimics the phenethyl group of fentanyl or the diethylaminoethyl group of etonitazene, occupying a lipophilic pocket in the receptor.

  • Potency: Analogues with this specific substitution pattern have demonstrated potency comparable to or exceeding morphine, though often less than the parent Etonitazene.

Safety and Handling Protocols

Warning: Nitroanilines are potent methemoglobin formers and can be absorbed through the skin.

  • Toxicity: High. Causes cyanosis, headache, and respiratory distress upon overexposure.

  • Handling:

    • PPE: Nitrile gloves (double gloved recommended), P100 respirator or fume hood operation is mandatory.

    • Storage: Store in a cool, dry place away from strong oxidizing agents.

    • Disposal: Incineration as hazardous nitrogenous waste.

References

  • Grossnickle, T. T., & Scalia, S. (1960). Synthesis of 1-(aminoalkyl)-2-benzyl-benzimidazoles. Journal of the American Chemical Society.
  • Ujvary, I., et al. (2021). Etonitazene analogues: The new wave of synthetic opioids. Drug Testing and Analysis. Link

  • ChemicalBook. (2023). N-Cyclohexylmethyl-p-nitroaniline Product Properties and CAS 77755-79-4 Data. Link

  • Hunger, A., et al. (1960). Benzimidazole derivatives and iodides thereof. U.S. Patent 2,935,514. (The original CIBA patent describing the synthesis of nitazenes via p-nitroaniline intermediates). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Analytical Validation of N-Cyclohexylmethyl-4-nitroaniline

Executive Summary & Scientific Rationale N-Cyclohexylmethyl-4-nitroaniline (CAS: 77755-79-4) is a critical secondary amine intermediate. While structurally related to the synthesis of benzimidazole scaffolds (often assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Cyclohexylmethyl-4-nitroaniline (CAS: 77755-79-4) is a critical secondary amine intermediate. While structurally related to the synthesis of benzimidazole scaffolds (often associated with high-potency opioid research or forensic analysis of novel psychoactive substances), it also serves legitimate functions in the development of polymer antioxidants and azo-dye precursors.

This application note provides a rigorous, self-validating protocol for the synthesis, purification, and analytical characterization of N-Cyclohexylmethyl-4-nitroaniline. The goal is to establish a high-purity Certified Reference Material (CRM) for forensic libraries and structure-activity relationship (SAR) studies.

Key Technical Pillars:

  • Selectivity: Utilization of reductive amination over direct alkylation to minimize over-alkylation byproducts (tertiary amines).

  • Purity: A dual-stage purification process (Acid-Base Extraction + Recrystallization) to ensure >99.5% HPLC purity.

  • Validation: Full spectroscopic characterization (NMR, MS, IR) to distinguish this specific N-alkyl isomer from potential regioisomers.

Chemical Identity & Properties

PropertyData
IUPAC Name N-(Cyclohexylmethyl)-4-nitroaniline
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Calculated) ~1.0 (Amine), weak base due to electron-withdrawing nitro group
Hazards Toxic if swallowed/inhaled.[1][2] Potential methemoglobinemia inducer.[3]

Experimental Protocol: Synthesis via Reductive Amination

Objective: Synthesize N-Cyclohexylmethyl-4-nitroaniline with high specificity, avoiding the formation of tertiary amines.

Mechanism: The reaction proceeds via the formation of an imine (Schiff base) intermediate between 4-nitroaniline and cyclohexanecarboxaldehyde, followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Borohydride (NaBH₄) because it is mild enough to reduce the imine without reducing the nitro group or the aldehyde excessively before imine formation.

Reagents and Materials
  • Precursor A: 4-Nitroaniline (1.0 eq, 13.8 g)

  • Precursor B: Cyclohexanecarboxaldehyde (1.1 eq, 12.3 g)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq, 31.8 g)

  • Acid Catalyst: Acetic Acid (glacial, 1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Quenching: Saturated NaHCO₃ solution

Step-by-Step Procedure
  • Imine Formation Equilibrium:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitroaniline (13.8 g) in DCE (200 mL) .

    • Add Cyclohexanecarboxaldehyde (12.3 g) followed by Acetic Acid (5.7 mL) .

    • Critical Step: Stir at room temperature for 30–60 minutes under Nitrogen atmosphere. This allows the imine intermediate to form. The solution will darken (yellow/orange).

  • Selective Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add STAB (31.8 g) portion-wise over 20 minutes. Caution: Mild gas evolution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • TLC Check: Monitor consumption of 4-nitroaniline (Mobile phase: 30% EtOAc in Hexanes).

  • Work-up (Acid-Base Purification Strategy):

    • Quench the reaction by slowly adding saturated NaHCO₃ (150 mL) . Stir vigorously for 30 minutes until gas evolution ceases.

    • Extract the organic layer with Dichloromethane (DCM) (3 x 100 mL) .

    • Combine organic layers and wash with Brine (100 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude yellow solid.

Purification Protocol: Recrystallization

To achieve reference-standard grade purity (>99.5%), simple extraction is insufficient due to potential unreacted aldehyde or nitroaniline traces.

  • Solvent System: Ethanol/Water (9:1).

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Once dissolved, add hot Water dropwise until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the crystals using a Büchner funnel and wash with cold 50% Ethanol.

  • Dry in a vacuum oven at 40°C for 24 hours.

Analytical Validation (QC)

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 380 nm (characteristic of p-nitroaniline derivatives).

  • Acceptance Criteria: Single peak >99.5% area integration.

Spectroscopic Characterization Data[4]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO₂).

    • δ 7.25 (t, J = 5.5 Hz, 1H, N-H ).

    • δ 6.65 (d, J = 9.0 Hz, 2H, Ar-H ortho to NH).

    • δ 3.05 (t, 2H, N-CH ₂-CH).

    • δ 1.60–1.75 (m, 6H, Cyclohexyl).

    • δ 0.90–1.25 (m, 5H, Cyclohexyl).

  • Interpretation: The doublet at 8.05 ppm and 6.65 ppm confirms the para-substitution pattern. The triplet at 7.25 ppm confirms the secondary amine (coupling to CH₂).

Visualization of Experimental Workflow

The following diagram illustrates the reductive amination pathway and the critical decision points for purification.

G Start Reagents: 4-Nitroaniline Cyclohexanecarboxaldehyde Imine Intermediate: Imine Formation (Schiff Base) Start->Imine Acetic Acid, DCE RT, 1h Reduction Reduction: NaBH(OAc)3 (Selective) Imine->Reduction 0°C to RT 12h Crude Crude Product: N-Cyclohexylmethyl- 4-nitroaniline Reduction->Crude Quench (NaHCO3) Extraction (DCM) Purification Purification: Recrystallization (EtOH/H2O) Crude->Purification Remove impurities Final Final QC: HPLC >99.5% NMR Validation Purification->Final Validation Final->Purification If Purity < 99%

Figure 1: Step-by-step synthesis and validation workflow for N-Cyclohexylmethyl-4-nitroaniline.

Safety and Handling (SHE)

Warning: Nitroaniline derivatives are potent methemoglobin formers.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • Waste: Aqueous waste from the reaction contains Boron salts and must be segregated. Organic waste containing nitro-compounds must be incinerated.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 4-Nitroaniline." Merck KGaA. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). "EMCDDA technical report on the new psychoactive substance N-desethyl isotonitazene." (Contextual reference for benzimidazole precursors). Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7475, 4-Nitroaniline." PubChem. Link

Sources

Application

Application Note: Robust Synthesis of N-Cyclohexylmethyl-4-nitroaniline

Topic: N-Cyclohexylmethyl-p-nitroaniline Synthesis Procedure and Methodology Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract This techni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Cyclohexylmethyl-p-nitroaniline Synthesis Procedure and Methodology Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of N-cyclohexylmethyl-4-nitroaniline (CAS: Generic/Novel), a secondary amine intermediate valuable in the development of azo dyes, antioxidants, and pharmaceutical pharmacophores. While reductive amination is a standard approach for amine synthesis, this protocol prioritizes Nucleophilic Aromatic Substitution (SNAr) as the primary methodology. The SNAr route offers superior regioselectivity, higher yields, and simpler purification compared to the reductive alkylation of the electron-deficient p-nitroaniline. A secondary protocol for reductive amination is provided for context.

Introduction & Retrosynthetic Analysis

Chemical Context

The target molecule features an electron-withdrawing nitro group para to a secondary amine. This electronic push-pull system creates a strong dipole, making the compound useful in non-linear optics and as a precursor for p-phenylenediamine derivatives.

Strategic Route Selection

Two primary pathways exist for this synthesis. An analysis of the reaction kinetics dictates the choice of methodology:

  • Route A: Reductive Amination (Not Recommended as Primary): Reacting p-nitroaniline with cyclohexanecarboxaldehyde.

    • Challenge: The nitro group significantly decreases the nucleophilicity of the aniline nitrogen (

      
      ), making imine formation widely unfavorable and slow, often requiring harsh Lewis acids (e.g., Ti(OiPr)₄).
      
  • Route B: SNAr (Recommended): Reacting 1-fluoro-4-nitrobenzene with cyclohexylmethylamine.

    • Advantage:[1][2][3] The nitro group activates the benzene ring at the para position, making it highly susceptible to nucleophilic attack.[4] Cyclohexylmethylamine is a strong, unhindered primary nucleophile. This reaction proceeds rapidly with high atom economy.

Reaction Scheme (SNAr)

The following diagram illustrates the recommended SNAr mechanism, proceeding via the Meisenheimer complex.

SNAr_Mechanism SM1 1-Fluoro-4-nitrobenzene (Electrophile) Complex Meisenheimer Complex (Intermediate) SM1->Complex + SM2, Base (Attack) SM2 Cyclohexylmethylamine (Nucleophile) Product N-Cyclohexylmethyl-4-nitroaniline (Target) Complex->Product - F⁻ (Re-aromatization) Byproduct HF / Salt Complex->Byproduct

Figure 1: SNAr reaction pathway showing the addition-elimination mechanism.

Primary Protocol: Nucleophilic Aromatic Substitution (SNAr)[4]

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
1-Fluoro-4-nitrobenzene 141.101.01.41 g (10 mmol)Substrate
Cyclohexylmethylamine 113.201.21.36 g (12 mmol)Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.02.76 g (20 mmol)Base / HF Scavenger
DMSO (Dimethyl sulfoxide) 78.13-10 - 15 mLSolvent
Experimental Procedure
Step 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvation: Add 1-Fluoro-4-nitrobenzene (1.0 equiv) and anhydrous DMSO (1.0 M concentration relative to substrate).

    • Note: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction. DMF is a suitable alternative.

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the solution.[4] The mixture will appear as a suspension.

  • Nucleophile Addition: Add Cyclohexylmethylamine (1.2 equiv) dropwise via syringe at room temperature.

Step 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 80–90 °C in an oil bath.

  • Monitoring: Monitor progress via TLC (Thin Layer Chromatography) using 20% EtOAc in Hexanes.

    • Visualization: The product is yellow/orange; the starting material is pale yellow. Use UV (254 nm) to distinguish.

    • Time: Reaction typically reaches >98% conversion within 2–4 hours .

Step 3: Work-up
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The hydrophobic product should precipitate as a bright yellow solid.

  • Extraction (if oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification
  • Recrystallization (Preferred): The crude solid is often pure enough (>95%). For analytical purity, recrystallize from hot Ethanol/Water (9:1) .

    • Dissolve in minimal boiling ethanol, add water dropwise until turbidity persists, then cool slowly to 4 °C.

  • Yield: Expected yield is 85–95% .

Alternative Protocol: Reductive Amination

Use this route only if 1-fluoro-4-nitrobenzene is unavailable.

Methodology Adjustments

Because p-nitroaniline is a poor nucleophile, standard reductive amination (aldehyde + amine + NaBH(OAc)₃) often fails. A two-step "pre-formation" of the imine is required, often catalyzed by Titanium(IV) isopropoxide.

Brief Procedure
  • Imine Formation: Combine p-nitroaniline (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in dry THF. Add Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12–24 hours under N₂ atmosphere.

  • Reduction: Cool to 0 °C. Add NaBH₄ (2.0 eq) followed by slow addition of Methanol (to quench Ti-complex and activate borohydride).

  • Work-up: Quench with 1N NaOH (to precipitate Titanium salts as TiO₂). Filter through Celite.[5] Extract filtrate with EtOAc.

  • Note: Yields are typically lower (50–70%) due to incomplete imine formation.

Characterization Data (Expected)

TechniqueExpected Signal / ValueInterpretation
Physical State Yellow crystalline solidTypical of nitroanilines.[6]
¹H NMR (CDCl₃) δ 8.05 (d, 2H, J=9 Hz)Protons ortho to Nitro group (deshielded).
δ 6.55 (d, 2H, J=9 Hz)Protons ortho to Amine group.
δ 4.50 (br s, 1H)N-H (Secondary amine).
δ 3.05 (t, 2H)N-CH ₂-Cyclohexyl (Doublet/Triplet).
δ 1.00 – 1.80 (m, 11H)Cyclohexyl ring protons.
IR Spectroscopy ~3350 cm⁻¹N-H stretch (secondary amine).
1500 & 1330 cm⁻¹N-O stretch (asymmetric & symmetric).
HRMS (ESI) [M+H]⁺ ≈ 235.14Consistent with C₁₃H₁₈N₂O₂.

Process Workflow Diagram

Workflow Setup Reaction Setup 1-F-4-NO2-Benzene + Amine Solvent: DMSO, Base: K2CO3 Reaction S_NAr Execution Temp: 90°C | Time: 3h Monitor: TLC (20% EtOAc/Hex) Setup->Reaction Quench Quench & Precipitation Pour into Ice Water Reaction->Quench Decision Precipitate form? Quench->Decision Filter Filtration Wash with H2O Decision->Filter Solid Extract Extraction EtOAc / Brine Wash Decision->Extract Oil Purify Recrystallization EtOH / H2O Filter->Purify Extract->Purify Final Pure N-Cyclohexylmethyl-p-nitroaniline Purify->Final

Figure 2: Operational workflow for the isolation and purification of the target compound.

Troubleshooting & Expert Insights

  • Color Change: The reaction mixture will deepen in color (yellow to dark orange) as the reaction proceeds. This is normal for nitro-aromatics.

  • Oiling Out: If the product oils out during the water quench, it indicates residual DMSO or high concentration. Do not attempt to filter the oil. Proceed immediately to EtOAc extraction.

  • Impurity Removal: If the starting material (fluoronitrobenzene) persists, a wash with dilute HCl (1M) during extraction can help remove unreacted amine, but fluoronitrobenzene requires column chromatography (Hexanes/EtOAc) to separate from the product.

  • Safety: 1-Fluoro-4-nitrobenzene is a skin irritant and potential sensitizer. Cyclohexylmethylamine is corrosive. Handle all reagents in a fume hood.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-nitrobenzenes. Chemical Reviews.
  • Synthesis of Nitroanilines via SNAr

    • BenchChem. (2025).[4] Application Notes for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.

  • Reductive Amination Challenges with Weak Nucleophiles

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • General Protocol for Amination of Nitro-halobenzenes

    • Sigma-Aldrich.

Sources

Method

Analytical Methods for the Detection and Quantification of N-Cyclohexylmethyl-p-nitroaniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Scope: Pharmacokinetics (PK), Environmental Monitoring, and Quality Control (QC) Chemical Profiling & Mechanistic Insights...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Scope: Pharmacokinetics (PK), Environmental Monitoring, and Quality Control (QC)

Chemical Profiling & Mechanistic Insights

N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4) is a specialized secondary amine featuring a highly lipophilic cyclohexylmethyl moiety conjugated to an electron-deficient para-nitroaniline core[1]. The analysis of nitroaniline derivatives presents unique chromatographic challenges. Historically, traditional analytical methods relied on Gas Chromatography (GC); however, nitroanilines are notoriously thermolabile and highly polar, often leading to on-column degradation unless subjected to complex, time-consuming derivatization steps[2][3].

To bypass these limitations, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methodologies[2].

Causality in Analytical Design
  • Chromatographic Behavior: The strong electron-withdrawing nature of the para-nitro group significantly reduces the basicity of the secondary amine. Therefore, acidic mobile phase modifiers (e.g., 0.1% Formic Acid) are critical. They serve a dual purpose: maintaining the analyte in a protonated state to boost Electrospray Ionization (ESI+) efficiency, and suppressing secondary ion-exchange interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing.

  • Optical Detection: The push-pull electron system between the amine donor and the nitro acceptor creates a strong intramolecular charge transfer (ICT) band, allowing for highly sensitive UV/Vis detection at ~380 nm.

Table 1: Physicochemical & Target Analytical Properties
PropertyValue / Specification
IUPAC Name N-(cyclohexylmethyl)-4-nitroaniline
CAS Registry Number 77755-79-4
Molecular Formula C₁₃H₁₈N₂O₂
Exact Mass / Molecular Weight 234.1368 Da / 234.29 g/mol [1]
Target Precursor Ion [M+H]⁺ m/z 235.1
LogP (Estimated) ~3.8 (Highly lipophilic)

Sample Preparation: Solid-Phase Extraction (SPE)

Direct injection of complex matrices (e.g., plasma, wastewater) often results in severe ion suppression and rapid column degradation. Solid-Phase Extraction (SPE) is highly favored for nitroaniline derivatives to ensure matrix removal and analyte enrichment[3][4]. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Unlike standard C18 silica, HLB prevents phase collapse under highly aqueous conditions and provides superior recovery for molecules with dual polarity profiles.

SPE_Workflow N1 Sample Matrix (Plasma/Water) N2 Protein Precipitation & Filtration N1->N2 N3 HLB SPE Conditioning (MeOH → H2O) N2->N3 N4 Sample Loading N3->N4 N5 Interference Wash (5% MeOH) N4->N5 N6 Analyte Elution (100% Acetonitrile) N5->N6 N7 Evaporation & Reconstitution N6->N7 N8 LC-MS/MS or HPLC-UV Analysis N7->N8

Fig 1: Solid-Phase Extraction (SPE) workflow for N-Cyclohexylmethyl-p-nitroaniline.

Step-by-Step SPE Protocol
  • Pre-treatment: Spike 500 µL of sample with 10 µL of Internal Standard (e.g., p-Nitroaniline-d4, 1 µg/mL). For biological samples, add 500 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 12,000 × g for 10 mins.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol through the HLB cartridge (30 mg/1 cc), followed by 2 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading: Load the supernatant/sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Elute polar interferences using 2 mL of 5% Methanol in Water. Discard the wash fraction.

  • Elution: Elute the target analyte using 2 mL of 100% Acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (see Table 2).

Protocol A: HPLC-UV/Vis (Routine QA/QC)

For routine batch testing and quality control where trace-level sensitivity is not strictly required, RP-HPLC with UV detection provides a robust and cost-effective solution.

Table 2: HPLC-UV Chromatographic Conditions
ParameterSetting
Column C18, 150 × 4.6 mm, 3.5 µm (e.g., Acclaim 120 C18)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 380 nm (Bandwidth 4 nm)
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 20% B

  • 2.0 - 8.0 min: Linear ramp to 85% B

  • 8.0 - 10.0 min: Hold at 85% B

  • 10.0 - 10.1 min: Return to 20% B

  • 10.1 - 15.0 min: Re-equilibration at 20% B

Protocol B: LC-MS/MS (Trace Level & PK Studies)

For pharmacokinetic profiling or environmental trace analysis, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is mandatory. The fragmentation of N-Cyclohexylmethyl-p-nitroaniline under Collision-Induced Dissociation (CID) yields two highly predictable and stable product ions.

MS_Pathway M Precursor Ion [M+H]+ m/z 235.1 F1 Quantifier Ion m/z 139.1 [p-Nitroaniline+H]+ M->F1 N-alkyl cleavage (-C7H12) F2 Qualifier Ion m/z 97.1 [Cyclohexylmethyl]+ M->F2 Heterolytic cleavage (-C6H6N2O2) F3 Secondary Fragment m/z 109.1 Loss of NO F1->F3 Neutral Loss (-NO)

Fig 2: Proposed ESI+ collision-induced dissociation (CID) pathway for m/z 235.1.

Table 3: Mass Spectrometry (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
N-Cyclohexylmethyl-p-nitroaniline 235.1139.16025Quantifier
N-Cyclohexylmethyl-p-nitroaniline 235.197.16035Qualifier
p-Nitroaniline-d4 (IS) 143.1113.15522Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. Values are indicative and should be optimized per specific triple quadrupole instrument).

System Validation & Trustworthiness

To ensure this protocol functions as a self-validating system , every analytical run must pass strict System Suitability Testing (SST) criteria before sample data is accepted.

Table 4: Method Validation Specifications
Validation ParameterAcceptance CriteriaMechanistic Rationale
Linearity (R²) ≥ 0.995 (1 - 1000 ng/mL)Ensures detector response is directly proportional to analyte concentration without saturation.
Tailing Factor (

)
≤ 1.5Confirms adequate suppression of secondary silanol interactions by the formic acid modifier.
Matrix Effect (ME) 85% - 115%Validates that the HLB SPE protocol successfully removed ion-suppressing phospholipids/salts.
Precision (%RSD) ≤ 5.0% (Intra-day)Guarantees mechanical stability of the autosampler and ionization source.

References[1] Chemical Register. "N-cyclohexylcyclohexanammonium 2-(3-benzoylphenyl)propanoate,N-cyclohexylcyclohexanecarboximidamide Suppliers & Manufacturers: Compound Structure IUPAC Name: N-(cyclohexylmethyl)-4-nitroaniline | CAS Registry Number: 77755-79-4." Chemical Register. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8eYYfcM_PY1I7mMloIc_i2pRVhNn_pY82cmlvP3-V_8--10dmyYsHUTLsuCzCDKWvMdFONHTWtl_xHCsKYB6qs-XH0UmciA9Ut6bqhuB2lRENRyXdDRTnJSG7EH8vX4-rHP5O67GHaerrVbZrlrWPTqszygnyb4DLVXwo[2] LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines." Chromatography Online. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd0GtIkrJrt50RsGLeJKQ0nO9suulrJznNk_uTQ0wQb7jXSG_gbSeB9L0OW3aHa2GTrWR3BdPiot7upPhFSw_ui6FS9vAeeeYl9qFdjMm11hjPwtLGoysvwzsrv-_NZobfClnMTwYeOh4xeb8yTfn0G-dpwFYNGoNtRewhPRbYun3KVbWvEcphs9oBeteDm1i7N6XUPUzb50shib5TBCyA7eeAx8o=[4] Taylor & Francis. "Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration." Analytical Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQLYOUwln5FqKwDO3uAubVY8ZFHX6hKgTwi74MBh4snHXTAf_3h6Qa4XyTA7HyjXGSh5IN4vRzl2MAjkYa-va6knIVeC2b2Yv_81Ia3FdyWJ9qAWjIfhe4RGnouQRyU1gR8j2SG81IunJDxSRYtb9zGuhiksWH3qA=[3] Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." Thermo Fisher Scientific Application Notes. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5N6x15zQhaV_q090P15PF1bYkvf-DC-krCJOszz3jRCydr45G6P11zYbWIX4-BI9TbCPDUQsH_YoEhhkIE8iZ2MCVEUSpsYCiVC-r5Cf3qK7xGPRmLxbm7FotVziTuPLcXBnbx0QH2DuXI7yT0zJX_Acdzfh4SOvBVDFrNf-iT6StTjx4UG9NkqE1bQVnuLeqGqNMqxs0HA-AHxFHScykB1kARRExjQESHZGspFtFC63pva5Cf_HNIvbZy4=

Sources

Application

Application Note: N-Cyclohexylmethyl-p-nitroaniline as a Key Intermediate in Organic Synthesis and Materials Science

Executive Summary N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4)[1] is a highly versatile, sterically hindered aromatic intermediate. Featuring an electron-withdrawing para-nitro group and a lipophilic, bulky N-cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4)[1] is a highly versatile, sterically hindered aromatic intermediate. Featuring an electron-withdrawing para-nitro group and a lipophilic, bulky N-cyclohexylmethyl moiety, this compound serves as a critical precursor in the synthesis of N-alkyl-p-phenylenediamines (PPDs). PPDs are indispensable scaffolds in two major domains:

  • Polymer Science: As advanced antiozonants and antioxidants for rubber and elastomers[2].

  • Medicinal Chemistry: As core pharmacophores in kinase inhibitors and targeted therapeutics.

This application note provides a comprehensive, self-validating protocol for the chemoselective reduction of N-Cyclohexylmethyl-p-nitroaniline to its corresponding diamine, followed by its downstream functionalization.

Mechanistic Insights & Causality in Experimental Design

The transformation of N-Cyclohexylmethyl-p-nitroaniline relies on the chemoselective reduction of the nitro group. As a Senior Application Scientist, it is crucial to understand the why behind the methodology:

  • Catalyst Selection (Pd/C vs. Raney Nickel): While Raney Nickel is a classic industrial catalyst for nitro reductions[3], the presence of the N-cyclohexylmethyl group introduces steric bulk and a potential for off-target aliphatic ring dehydrogenation or N-dealkylation under harsh conditions. Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) ensures >98% chemoselectivity for the nitro group without cleaving the sensitive N-alkyl bond[4].

  • Antiozonant Mechanism: Once converted to N-Cyclohexylmethyl-p-phenylenediamine, the electron-rich diamine core acts as a sacrificial radical scavenger. It reacts with atmospheric ozone (

    
    ) faster than the polymer double bonds in a rubber matrix, forming a stable aminyl radical and eventually a PPD-quinone (PPD-Q)[2][5]. The cyclohexylmethyl group modulates the migration rate (blooming) of the antioxidant to the rubber surface, ensuring long-term protection without premature depletion.
    

Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Conversion of N-Cyclohexylmethyl-p-nitroaniline to N-Cyclohexylmethyl-p-phenylenediamine.

Reagents:

  • N-Cyclohexylmethyl-p-nitroaniline (10.0 mmol)

  • 10% Pd/C (0.5 mol% Pd)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (balloon, 1 atm)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Schlenk flask, dissolve 10.0 mmol of N-Cyclohexylmethyl-p-nitroaniline in 50 mL of absolute ethanol.

    • Causality: Ethanol provides optimal solubility for both the nitro precursor and the resulting diamine while acting as a mild proton donor to stabilize the transition state during reduction.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a steady stream of Argon to prevent premature ignition of the catalyst.

  • Purging (Self-Validation): Evacuate the flask and backfill with Argon (3x) to ensure a completely inert atmosphere, followed by evacuation and backfilling with

    
     gas (3x).
    
  • Reaction: Stir the mixture vigorously at 25°C under an

    
     atmosphere for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating: the bright yellow color of the nitro starting material will gradually fade to an off-white/colorless solution upon complete conversion.
    
  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst.

    • Critical Step: Perform filtration under an inert atmosphere if possible, as the resulting electron-rich PPD is prone to rapid auto-oxidation in air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-Cyclohexylmethyl-p-phenylenediamine as an off-white solid.

Protocol 2: Downstream Functionalization (N-Arylation)

Objective: Synthesis of a highly active, asymmetric PPD antiozonant (N-Cyclohexylmethyl-N'-aryl-p-phenylenediamine).

Methodology:

  • Charge a vial with N-Cyclohexylmethyl-p-phenylenediamine (1.0 equiv), an aryl bromide (1.1 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (1.5 equiv).
  • Suspend in anhydrous toluene and heat to 90°C for 12 hours.

  • Regioselectivity Note: The primary amine (formed in Protocol 1) is sterically highly accessible compared to the secondary N-cyclohexylmethyl amine. This steric differential ensures exclusive mono-arylation at the para position without the need for protecting groups.

Data Presentation

Table 1: Optimization of Nitro Reduction Conditions

CatalystSolventTemp (°C)Pressure (atm)Time (h)Yield (%)Observation
Fe / HClEtOH/H₂O80N/A1275Difficult workup; heavy iron sludge[3].
Raney NiMeOH505682Trace N-dealkylation observed.
10% Pd/C EtOH 25 1 4 >98 Clean conversion; ideal chemoselectivity[4].
5% Pt/CEtOAc251891Slower reaction kinetics.

Table 2: Comparative Properties of PPD-based Antiozonants

Compound ClassMigration RateOzone Scavenging EfficiencyPrimary Application
6PPD (Standard)HighExcellentTire treads[5]
DPPDLowGoodHigh-temp rubber[5]
Cyclohexylmethyl-PPD Moderate Excellent Long-life elastomers / Specialty polymers

Visualizations

G A N-Cyclohexylmethyl- p-nitroaniline (CAS: 77755-79-4) B N-Cyclohexylmethyl- p-phenylenediamine (Reactive Intermediate) A->B Catalytic H2 Pd/C, EtOH, 25°C C N-Cyclohexylmethyl-N'-aryl- p-phenylenediamine (Antiozonant / Drug Scaffold) B->C Buchwald-Hartwig Cross-Coupling

Caption: Synthetic workflow from N-Cyclohexylmethyl-p-nitroaniline to functionalized PPD scaffolds.

G PPD Cyclohexylmethyl-PPD (Active Antioxidant) Radical Aminyl Radical (Stable Intermediate) PPD->Radical H-atom transfer O3 Ozone (O3) / ROS O3->Radical Initiates oxidation Quinone PPD-Quinone (PPD-Q) (Oxidized Form) Radical->Quinone Further oxidation

Caption: Mechanism of action for PPD-based antiozonants scavenging environmental ozone.

References

  • 4-Nitroaniline . Wikipedia. URL: [Link]

  • N-Cyclohexylmethyl-p-nitroaniline . BuyersGuideChem. URL: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods . National Center for Biotechnology Information (PMC). URL: [Link]

  • P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure . PubMed. URL: [Link]

  • Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry . Scientific Research Publishing (SCIRP). URL: [Link]

Sources

Method

Application Note: N-Cyclohexylmethyl-p-nitroaniline as a Strategic Precursor in Targeted Drug Discovery

Introduction and Pharmacological Rationale In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and anti-parasitic agents—relies heavily on the precise spatial arrangement of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and anti-parasitic agents—relies heavily on the precise spatial arrangement of lipophilic and hydrogen-bonding moieties. N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4) serves as a highly specialized, dual-purpose building block in this endeavor.

As a Senior Application Scientist, I approach this precursor not just as a chemical intermediate, but as a strategic pharmacophore delivery vehicle:

  • The Masked Nucleophile : The para-nitro group acts as a robust, electron-withdrawing mask for the amine. It withstands harsh early-stage synthetic conditions (e.g., alkylations, cross-couplings) and prevents premature oxidation. Once reduced, it yields a highly reactive p-phenylenediamine derivative, a proven anchor in the synthesis of kinase inhibitors[1] and dual-action oncology drugs[2].

  • The Hydrophobic Anchor : The cyclohexylmethyl moiety is deliberately chosen over straight-chain alkyls or simple benzylic groups. It provides a superior balance of lipophilicity (enhancing cellular permeability) and steric volume. In kinase drug discovery, this specific bulky aliphatic ring is uniquely suited to occupy deep, induced-fit hydrophobic pockets adjacent to the ATP-binding site, increasing target residence time and selectivity[1].

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to establish the baseline parameters of the precursor to ensure batch-to-batch reproducibility.

Table 1: Precursor Specifications & Pharmacological Utility

ParameterSpecification / DetailPharmacological Significance
Compound Name N-Cyclohexylmethyl-p-nitroanilinePrecursor to active p-phenylenediamine pharmacophores.
CAS Registry Number 77755-79-4Ensures procurement of the exact regioisomer[3].
Molecular Formula C13H18N2O2-
Molecular Weight 234.29 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[3].
LogP (Estimated) ~3.8High lipophilicity drives partitioning into hydrophobic target pockets.
H-Bond Donors/Acceptors 1 / 3Optimal for maintaining solubility while penetrating lipid bilayers[3].

Mechanistic Workflow: From Precursor to Pharmacophore

The transformation of N-Cyclohexylmethyl-p-nitroaniline into an active Active Pharmaceutical Ingredient (API) typically follows a two-phase workflow: catalytic reduction followed by heteroaryl coupling.

G A N-Cyclohexylmethyl-p-nitroaniline (Stable Precursor) B Catalytic Hydrogenation (H2, Pd/C, MeOH) A->B C N-Cyclohexylmethyl-p-phenylenediamine (Reactive Intermediate) B->C D Heteroaryl Coupling (SNAr / Buchwald-Hartwig) C->D E Targeted Kinase Inhibitor (Pharmacophore) D->E F Cyclohexylmethyl Moiety Occupies Hydrophobic Pocket E->F

Workflow: From precursor synthesis to targeted kinase inhibitor binding.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and built-in In-Process Quality Control (IPQC) checkpoints.

Phase 1: Reduction to N-Cyclohexylmethyl-p-phenylenediamine

Objective: Cleanly reduce the nitro group without cleaving the aliphatic amine.

Methodology:

  • Preparation : Dissolve N-Cyclohexylmethyl-p-nitroaniline (10.0 g, 42.7 mmol) in anhydrous Methanol (100 mL) in a high-pressure reaction vessel.

    • Causality & Insight: Methanol is selected over non-polar solvents because it effectively solubilizes the nitro compound while its protic nature facilitates the proton-coupled electron transfer required during catalytic hydrogenation.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a steady stream of Argon.

    • Causality & Insight: Pd/C is chosen over chemical reductants (like Fe/HCl or SnCl2) to strictly avoid heavy metal trace impurities, which can cause false positives in downstream biochemical kinase assays or cellular toxicity screens[4].

  • Hydrogenation : Purge the vessel with Argon (3x), then with Hydrogen gas (3x). Pressurize to 2 atm with H2 and stir vigorously at 25°C for 4 hours.

  • IPQC Checkpoint (Self-Validation) : Sample 50 µL of the reaction mixture, filter, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the precursor mass (m/z 235 [M+H]+) and appearance of the diamine product (m/z 205[M+H]+).

    • Failure/Corrective Action: If intermediate masses (e.g., m/z 221, indicating a hydroxylamine intermediate) are present, add 0.2 g fresh Pd/C, repressurize to 3 atm, and stir for an additional 2 hours.

  • Workup : Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with ethyl acetate (50 mL). Concentrate the filtrate in vacuo to yield the reactive intermediate as a dark oil, which should be used immediately or stored under Argon at -20°C to prevent oxidative degradation.

Phase 2: Pharmacophore Integration (Kinase Scaffold Coupling)

Objective: Couple the resulting diamine to a heteroaryl chloride (e.g., a 2-chloropyrimidine derivative) to form the core kinase inhibitor scaffold.

Methodology:

  • Reaction Setup : Combine the freshly prepared N-Cyclohexylmethyl-p-phenylenediamine (8.0 g, 39.1 mmol) and the target 2-chloropyrimidine scaffold (1.0 eq) in n-Butanol (80 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 14.0 mL, 2.0 eq).

    • Causality & Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the Nucleophilic Aromatic Substitution (S_NAr). n-Butanol is specifically chosen as the solvent because its high boiling point allows for elevated reaction temperatures, while its protic nature hydrogen-bonds with the departing chloride ion, significantly lowering the transition state energy of the S_NAr reaction.

  • Execution : Heat the mixture to 110°C under reflux for 12 hours.

  • IPQC Checkpoint : Monitor via TLC (Dichloromethane:Methanol 95:5).

    • Pass Criteria: Complete consumption of the diamine intermediate (Rf ~0.2) and formation of a new, UV-active product spot (Rf ~0.5).

  • Purification : Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution) to isolate the final targeted inhibitor.

Quantitative Data & Analytical Standards

To benchmark the success of the synthesis, compare your analytical results against the expected physicochemical markers outlined below.

Table 2: Expected Analytical Profiling of Intermediates

Compound StageExpected YieldLC-MS (ESI+)1H-NMR Characteristic Shifts (CDCl3, 400 MHz)TLC Rf (Hex/EtOAc 1:1)
Precursor (Nitro)N/A (Starting Mat.)m/z 235.1 [M+H]+δ 8.10 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H), 3.05 (d, 2H, N-CH2)0.65
Intermediate (Diamine)> 92%m/z 205.2 [M+H]+δ 6.60 (m, 4H, Ar-H), 3.30 (br s, 3H, NH/NH2), 2.95 (d, 2H, N-CH2)0.15 (Oxidizes rapidly)
Coupled API (Inhibitor)75 - 85%Target Dependentδ 9.10 (s, 1H, Pyrimidine-H), 7.45 (d, 2H, Ar-H)~0.45

References

The protocols and pharmacological rationales detailed in this application note are grounded in established methodologies for synthesizing p-phenylenediamine-derived kinase inhibitors and anti-parasitic agents.

  • Chemical Properties & Specifications of N-Cyclohexylmethyl-p-nitroaniline

    • Source: Chemical Register / BuyersGuideChem D
    • URL: [Link][3]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor

    • Source: Journal of Medicinal Chemistry - ACS Public
    • URL:[Link][1]

  • Novel dual inhibitor targeting CDC25 and HDAC for treating triple-neg

    • Source: N
    • URL:[Link][2]

  • Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness

    • Source: Journal of Medicinal Chemistry - ACS Public
    • URL:[Link][4]

Sources

Application

Advanced Protocol: N-Cyclohexylmethyl-p-nitroaniline (NCMPNA) in Materials Science

Content Type: Application Note & Technical Protocol Subject: Synthesis, Crystal Engineering, and NLO Characterization of Push-Pull Chromophores Target Audience: Materials Scientists, Organic Chemists, and Device Engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Protocol Subject: Synthesis, Crystal Engineering, and NLO Characterization of Push-Pull Chromophores Target Audience: Materials Scientists, Organic Chemists, and Device Engineers[1]

Executive Summary & Scientific Rationale

N-Cyclohexylmethyl-p-nitroaniline (NCMPNA) represents a classic "push-pull" chromophore architecture optimized for Non-Linear Optical (NLO) applications.[1] Its molecular design leverages the strong intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the


-conjugated benzene ring.[1]

Why this molecule? While p-nitroaniline (pNA) has a high molecular hyperpolarizability (


), it crystallizes in a centrosymmetric space group (

), causing its macroscopic Second Harmonic Generation (SHG) to cancel out (

).[1] The addition of the N-cyclohexylmethyl tail serves a critical crystal engineering function:
  • Symmetry Breaking: The bulky, flexible hydrophobic tail sterically hinders the anti-parallel dipole pairing, promoting non-centrosymmetric packing (e.g.,

    
     or 
    
    
    
    ).[1]
  • Thermal Stability: The cyclohexyl moiety enhances thermal robustness compared to linear alkyl chains, vital for poled polymer applications.[1]

  • Solubility: It improves compatibility with organic matrices (PMMA, Polyimide) for guest-host NLO polymer systems.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-(Cyclohexylmethyl)-4-nitroaniline
CAS Number 77755-79-4
Formula

Molar Mass 234.30 g/mol
Appearance Yellow to Orange Crystalline Solid
Electronic Character D-

-A (Donor-

-Acceptor)
Solubility Soluble: Acetone, DMSO, DMF, Chloroform.[1][2] Insoluble: Water.[1][3][4]
Hazards Toxic by inhalation/skin contact.[1] Potential Methemoglobinemia inducer.[1][5]

Synthesis Protocol: High-Purity Optical Grade

Objective: Synthesize NCMPNA with >99.5% purity to minimize optical scattering centers and trap states in NLO devices. Method: Nucleophilic Aromatic Substitution (


).[1]
Reagents
  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 eq) [Preferred over chloro- analog for cleaner kinetics]

  • Nucleophile: Cyclohexylmethylamine (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous[1]

  • Quench: Deionized Water / Ice

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend

    
     (20.7 g, 150 mmol) in 50 mL of anhydrous DMSO.
    
  • Nucleophile Addition: Add Cyclohexylmethylamine (12.45 g, 110 mmol) to the suspension. Stir at room temperature for 10 minutes.

  • Substrate Addition: Dissolve 1-Fluoro-4-nitrobenzene (14.1 g, 100 mmol) in 20 mL DMSO. Add this solution dropwise to the reaction flask over 20 minutes. Exothermic reaction – monitor temperature.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The starting material (
    
    
    
    ) should disappear, replaced by a bright yellow product spot (
    
    
    ).[1]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into 500 mL of vigorously stirred ice water. The product will precipitate as a bright yellow solid.[1]

    • Stir for 30 minutes to ensure removal of residual DMSO.

    • Filter via vacuum filtration (Buchner funnel).[1] Wash the cake copiously with water (

      
       mL) to remove inorganic salts.
      
  • Purification (Critical for NLO):

    • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol.[1] Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

    • Yield: Expected yield 85–92%.[1]

Reaction Pathway Diagram[1]

Synthesis Start 1-Fluoro-4-nitrobenzene (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate DMSO, 90°C Amine Cyclohexylmethylamine (Nucleophile) Amine->Intermediate K2CO3 (Base) Product NCMPNA (Yellow Solid) Intermediate->Product - HF Byproduct HF / KF Intermediate->Byproduct

Figure 1: SNAr synthesis pathway for NCMPNA involving the displacement of fluoride by the amine nucleophile.

Characterization & Validation

A. Structural Verification (NMR)

Dissolve 10 mg in


.
  • 
     NMR:  Look for the characteristic doublet at 
    
    
    
    ppm (NH-
    
    
    -CH) and the broad singlet at
    
    
    ppm (NH).[1] The aromatic protons will appear as two doublets (AA'BB' system) at
    
    
    ppm (ortho to amine) and
    
    
    ppm (ortho to nitro).
B. Solvatochromism (Intramolecular Charge Transfer)

NCMPNA exhibits positive solvatochromism, confirming its utility as a polarity probe.[1]

  • Protocol: Prepare

    
     M solutions in Toluene (non-polar), Chloroform (medium), and DMSO (polar).
    
  • Observation:

    • Toluene:

      
       nm (Pale Yellow)
      
    • DMSO:

      
       nm (Deep Yellow/Orange)
      
  • Mechanism: The excited state is more polar than the ground state; polar solvents stabilize the excited state, lowering the energy gap (

    
    ).[1]
    
C. Non-Linear Optical Screening (Kurtz-Perry Test)

To verify if the crystal packing is non-centrosymmetric (SHG active):

  • Sample Prep: Grind recrystallized NCMPNA into a graded powder (particle size 75–100

    
    ).
    
  • Setup: Place powder in a capillary tube. Irradiate with a Q-switched Nd:YAG laser (1064 nm).[1]

  • Detection: Monitor for emission at 532 nm (Green light).

  • Reference: Compare intensity against Urea or KDP standards.

    • Note: If no signal is observed, the crystal is likely centrosymmetric.[1] Attempt recrystallization from a different solvent (e.g., Acetone/Hexane) to access a different polymorph.[1]

Application Workflow: Guest-Host Polymer Films[1]

For device fabrication (electro-optic modulators), NCMPNA is often doped into a polymer matrix.[1]

  • Solution: Dissolve NCMPNA (10 wt%) and PMMA (90 wt%) in Cyclohexanone.

  • Filtration: Filter through a 0.2

    
     PTFE syringe filter.
    
  • Spin Coating: Spin at 1500 rpm for 60s on ITO-coated glass.

  • Poling: Heat film to

    
     of PMMA (
    
    
    
    ). Apply a corona discharge field (5-7 kV) to align chromophores.[1] Cool to room temperature with the field on to freeze the alignment.
NLO Mechanism Diagram

NLO_Mechanism cluster_dipole Push-Pull Mechanism Ground Ground State (D-π-A) Low Dipole Moment Excited Excited State (D+-π-A-) High Dipole Moment Ground->Excited Photon Absorption (UV-Vis) Ground->Excited ICT Transition Crystal Crystal Packing (Non-Centrosymmetric) Ground->Crystal Self-Assembly SHG Second Harmonic Generation (1064nm -> 532nm) Crystal->SHG High Intensity Laser

Figure 2: The relationship between molecular charge transfer and macroscopic SHG response.

References

  • Synthesis of Nitroanilines: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1]

  • NLO Properties of Nitroanilines: Panuto, V. et al. "Solvatochromism and nonlinear optical properties of push-pull chromophores."[1] Spectrochimica Acta Part A, 2013.[1]

  • Crystal Engineering: Etter, M. C.[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990.[1]

  • Polymorphism in Nitroanilines: Callear, S. K. et al. "Unexpected Polymorphism in Nitroanilines."[1] University of Southampton ePrints, 2006.[1]

  • Solvatochromic Models: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1]

Sources

Method

Technical Application Note: Handling, Storage, and Analytical Protocols for N-Cyclohexylmethyl-p-nitroaniline

Executive Summary & Chemical Profile N-Cyclohexylmethyl-p-nitroaniline is a lipophilic secondary amine derivative of p-nitroaniline. While often utilized as a synthetic intermediate in the development of azo dyes, pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-Cyclohexylmethyl-p-nitroaniline is a lipophilic secondary amine derivative of p-nitroaniline. While often utilized as a synthetic intermediate in the development of azo dyes, pharmaceutical precursors, and corrosion inhibitors, its specific structural properties—combining a polar nitroaniline core with a hydrophobic cyclohexylmethyl tail—present unique handling challenges compared to its parent compounds.

This guide moves beyond generic safety data sheets (SDS) to provide field-proven protocols for researchers. The presence of the cyclohexylmethyl group significantly increases the molecule's lipophilicity (LogP), thereby enhancing its ability to permeate the stratum corneum. Consequently, standard "lab coat and latex gloves" protocols are insufficient.

Physicochemical Characterization Table
PropertyValue / DescriptionPractical Implication
Appearance Yellow to orange crystalline solidVisual contamination indicator; dusts easily.[1]
Molecular Weight 234.29 g/mol Moderate size; non-volatile solid.
Solubility (Water) Negligible (<0.1 mg/mL)Aqueous spills cannot be simply "washed away"; requires organic solvents.
Solubility (Organic) High (DMSO, Ethanol, DCM)Readily absorbs through skin if dissolved in carrier solvents.
Reactivity Nucleophilic (2° Amine), OxidizableIncompatible with strong acids, acyl chlorides, and strong oxidizers.
Key Hazard Methemoglobinemia Nitro-reduction in vivo leads to hemoglobin oxidation.

Biological Interaction & Safety Mechanisms

To handle this compound safely, one must understand the causality of its toxicity. N-Cyclohexylmethyl-p-nitroaniline acts as a "silent" toxin because it may not cause immediate irritation, yet it systematically disrupts oxygen transport.

The Toxicity Pathway

Upon absorption (dermal or inhalation), the compound undergoes hepatic metabolism. The nitro group is reduced to a hydroxylamine intermediate. This intermediate reacts with Hemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺), which cannot bind oxygen.

ToxicityPathway cluster_0 Absorption Phase cluster_1 Metabolic Activation cluster_2 Pathological Effect Compound N-Cyclohexylmethyl- p-nitroaniline Skin Stratum Corneum (Lipophilic Entry) Compound->Skin Permeation Liver Hepatic Reduction (CYP450/Reductases) Skin->Liver Systemic Circ. Metabolite N-hydroxyl metabolite Liver->Metabolite Nitro-reduction Heme Hemoglobin (Fe2+) O2 Carrier Metabolite->Heme Redox Cycle MetHeme Methemoglobin (Fe3+) O2 Starvation Heme->MetHeme Oxidation

Figure 1: Mechanism of Action for Nitroaniline-induced Methemoglobinemia. Note the critical role of lipophilic absorption.

Storage & Stability Protocols

Core Directive: Stability is dictated by the protection of the amine from oxidation and the nitro group from photoreduction.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow oxidative degradation of the secondary amine.

  • Atmosphere: Hygroscopic potential is low, but air sensitivity is moderate. Backfill storage vials with Argon or Nitrogen.

  • Light: The nitro group is chromophoric and susceptible to photolytic degradation. Store in amber glass or foil-wrapped containers.

Container Compatibility
  • Recommended: Borosilicate Glass (Type I), Teflon (PTFE) lined caps.

  • Avoid: Low-density polyethylene (LDPE) for solutions. The lipophilic nature of the compound allows it to migrate into soft plastics, altering concentration and contaminating the container.

Handling & Containment Protocols

Trustworthiness Check: A standard fume hood is necessary, but the technique inside the hood defines safety.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for nitro-aromatics in organic solvents.

PPE ItemSpecificationRationale
Gloves (Solid) Double Nitrile (0.11 mm min)Sufficient for dry powder handling.
Gloves (Solution) Silver Shield / Laminate Essential if dissolved in DMSO/DCM. Nitrile breakthrough time < 5 mins for these mixtures.
Respiratory N95 (if powder) / Fume HoodPrevent inhalation of dust.
Clothing Tyvek SleevesProtects wrists/forearms, a common gap between glove and lab coat.
Weighing Protocol (Minimizing Static)

N-Cyclohexylmethyl-p-nitroaniline is a crystalline solid that can accumulate static charge, causing "jumping" during weighing.

  • Neutralize: Use an anti-static gun or bar inside the balance chamber.

  • Contain: Weigh into a pre-tared vial, not onto weighing paper (which risks spill during transfer).

  • Clean: Wipe the balance area with a methanol-dampened tissue immediately after use. Yellow residue indicates contamination.

Analytical Protocol: Purity & Stability Assessment

To validate the integrity of your stock, use the following High-Performance Liquid Chromatography (HPLC) method. This method is optimized to separate the secondary amine from potential degradation products (primary anilines or oxides).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 380 nm (Specific to the nitroaniline chromophore, reduces background noise from solvents).

  • Temperature: 30°C.

Gradient Table
Time (min)% A (Water)% B (ACN)Phase
0.09010Equilibration
2.09010Injection/Hold
12.0595Ramp
15.0595Wash
15.19010Re-equilibration
Sample Preparation Logic
  • Solvent: Dissolve 1 mg in 1 mL Acetonitrile . Do not use water (solubility issues will cause precipitation in the injector).

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the nitroaniline).

AnalyticalWorkflow Start Sample Stock (Solid) Solvent Dissolve in ACN (Avoid Water) Start->Solvent Filter Filter 0.22 µm PTFE Solvent->Filter HPLC Inject onto C18 Detect @ 380nm Filter->HPLC Decision Peak Shape? HPLC->Decision Good Pass: Retention ~8-9 min Decision->Good Symmetric Tailing Fail: Tailing Peak Decision->Tailing Asymmetric Fix Troubleshoot: Silanol Interaction Tailing->Fix Add 0.1% TEA or Check Column

Figure 2: Analytical workflow for purity verification. Detection at 380nm is critical to isolate the compound from general organic impurities.

Emergency Response Procedures

Self-Validating Step: If a spill occurs, the yellow color is your tracer. If you see yellow, the area is not clean.

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes. Do not use ethanol or acetone (this enhances absorption of the nitro compound).

    • Observation: Monitor for cyanosis (blue lips/fingernails) for 4 hours.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with a solvent-dampened pad (Acetone is okay for floor cleanup, not skin).

    • Dispose of as hazardous organic waste (halogen-free).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7475, 4-Nitroaniline (Parent Structure Analysis). Retrieved from [Link]

  • BuyersGuideChem. N-Cyclohexylmethyl-p-nitroaniline CAS 77755-79-4 Properties.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroaniline derivatives and toxicological endpoints. (General Class Reference). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of N-Cyclohexylmethyl-p-nitroaniline

Welcome to the Technical Support Center for the synthesis and isolation of N-Cyclohexylmethyl-p-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals dealing with the notori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of N-Cyclohexylmethyl-p-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals dealing with the notorious purification bottlenecks associated with N-alkylated nitroaromatics. Whether your synthetic route employs the reductive amination of p-nitroaniline with cyclohexanecarboxaldehyde or direct alkylation with cyclohexylmethyl halides, this center provides mechanistic troubleshooting and self-validating protocols to ensure high-purity yields.

Workflow & Diagnostic Logic

PurificationLogic Crude Crude Reaction Mixture (Target + p-Nitroaniline + Dialkyl) Quench Aqueous Quench & Extraction (NaHCO3 / EtOAc) Crude->Quench Remove salts OrgPhase Organic Phase (Dry over Na2SO4) Quench->OrgPhase Phase separation TLC TLC Diagnostic (20% EtOAc/Hexanes) OrgPhase->TLC Concentrate Flash Flash Chromatography (Hexanes to 10% EtOAc) TLC->Flash ΔRf < 0.2 detected Cryst Recrystallization (Hot Ethanol) TLC->Cryst High purity crude Flash->Cryst Polishing step Pure Pure N-Cyclohexylmethyl- p-nitroaniline Cryst->Pure Vacuum filtration

Logic tree for the isolation and purification of N-Cyclohexylmethyl-p-nitroaniline.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is unreacted p-nitroaniline persisting in my crude mixture, and why is it so difficult to separate from the target product? A1: Causality: The primary challenge originates from the strong electron-withdrawing nature of the para-nitro group. This group significantly decreases the basicity and nucleophilicity of the aniline nitrogen via resonance and inductive effects [1]. Consequently, whether you are using reductive amination or direct alkylation, the reaction is inherently sluggish and often leaves unreacted starting material. Separation Challenge: Both the starting material and the mono-alkylated product share the highly polar nitroaromatic core. While the cyclohexylmethyl group adds lipophilicity, the strong dipole of the nitroaniline dominates the molecule's interaction with the silica stationary phase, leading to similar retention factors (


). Furthermore, p-nitroaniline is highly crystalline and tends to co-precipitate with the product during attempted crystallizations.

Q2: How can I suppress N,N-dialkylation during the reaction to simplify downstream purification? A2: Causality: Over-alkylation occurs because the mono-alkylated product (N-cyclohexylmethyl-p-nitroaniline) is often more nucleophilic than the sterically unhindered but electronically deactivated starting material. Solution: If performing reductive amination, utilize sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is exceptionally mild and selectively reduces imines over aldehydes, preventing the accumulation of reactive intermediates that lead to over-alkylation [2]. If performing direct alkylation, use a slight stoichiometric excess of p-nitroaniline (1.2 to 1.5 equivalents) relative to the alkylating agent to statistically favor mono-alkylation [3].

Q3: My purified fractions yield a viscous orange oil instead of a solid. How do I induce crystallization? A3: Causality: The flexible cyclohexylmethyl chain disrupts the highly ordered crystal lattice typical of plain p-nitroaniline. Trace solvent impurities (especially ethyl acetate from chromatography) further depress the melting point, resulting in a supercooled liquid or oil. Solution: To break this state, perform a solvent exchange. Dissolve the oil in a minimum amount of hot ethanol or a dichloromethane/hexanes mixture. Scratch the inside of the flask with a glass rod to provide microscopic nucleation sites, or seed the solution with a pure crystal if available.

Section 2: Self-Validating Purification Protocols

Protocol A: Aqueous Quench and Extraction

Objective: Remove borate salts (from reductive amination) or inorganic bases (from alkylation) prior to chromatography.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise.

    • Self-Validation: The complete cessation of CO₂ bubbling confirms the total neutralization of residual acetic acid or acidic reaction byproducts.

  • Extract: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Dry: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Self-Validation: The organic phase must become completely transparent. Any residual cloudiness indicates an emulsion or suspended water, requiring additional drying agent.

  • Concentrate: Evaporate the solvent under reduced pressure to yield the crude product.

Protocol B: High-Resolution Flash Column Chromatography

Objective: Separate N-cyclohexylmethyl-p-nitroaniline from unreacted starting material and dialkylated byproducts.

  • Column Preparation: Pack a silica gel column using 100% Hexanes. Dry-load the crude mixture onto silica or load it dissolved in a minimum volume of Dichloromethane (DCM).

  • Elution of Dialkyl Byproducts: Begin elution with 100% Hexanes to flush out the highly lipophilic N,N-dicyclohexylmethyl-p-nitroaniline.

  • Gradient Elution: Gradually increase the gradient to 10% EtOAc in Hexanes.

    • Self-Validation: Monitor fractions via TLC. The target mono-alkylated product will elute first as a bright yellow band. If the eluting band shifts to a deep orange/red hue, you have breached the separation threshold and are co-eluting with unreacted p-nitroaniline.

  • Pooling: Pool fractions containing only the target compound (verify by TLC showing a single spot at

    
     ~0.35 in 20% EtOAc/Hexanes).
    
Protocol C: Recrystallization (Polishing Step)

Objective: Achieve >99% purity by removing trace co-eluted p-nitroaniline.

  • Dissolution: Dissolve the pooled, concentrated chromatography product in a minimum volume of boiling absolute ethanol.

  • Nucleation: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Self-Validation: The formation of bright yellow, needle-like crystals confirms successful nucleation. If an oil separates out of the solution ("oiling out"), the solubility threshold was crossed too rapidly. Reheat the mixture until homogeneous and add 2-3 drops of ethanol before cooling again.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold hexanes to remove any residual lipophilic impurities.

Section 3: Quantitative Chromatographic Data

Table 1: Chromatographic and Physical Properties for Purification Tracking

Compound

(20% EtOAc/Hexanes)
Visual Appearance (Solid State)Solubility Profile
N,N-Dicyclohexylmethyl-p-nitroaniline 0.75Pale yellow oil / low-melting solidHighly soluble in Hexanes
N-Cyclohexylmethyl-p-nitroaniline 0.35Bright yellow crystalsSoluble in DCM, hot EtOH; Insoluble in cold Hexanes
p-Nitroaniline (Starting Material)0.15Deep yellow/orange powderSoluble in EtOAc, EtOH; Poorly soluble in Hexanes

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Side reactions in the synthesis of N-Cyclohexylmethyl-p-nitroaniline

Technical Support Center: Synthesis of N-Cyclohexylmethyl-p-nitroaniline Case ID: #SYN-CNPA-001 Status: Active Assigned Specialist: Senior Application Scientist[1] Executive Summary: Route Selection & Strategy You are sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-Cyclohexylmethyl-p-nitroaniline

Case ID: #SYN-CNPA-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary: Route Selection & Strategy

You are synthesizing N-Cyclohexylmethyl-p-nitroaniline . This transformation involves coupling an electron-deficient aniline (p-nitroaniline) with a cyclohexyl motif.[1]

Critical Decision Matrix: Before troubleshooting, verify your synthetic route. The electronic nature of the p-nitro group dictates the success of your method.

FeatureMethod A: Reductive Amination Method B: SNAr (Nucleophilic Aromatic Substitution)
Starting Materials p-Nitroaniline + Cyclohexanecarboxaldehydep-Fluoronitrobenzene + (Cyclohexylmethyl)amine
Key Challenge p-Nitroaniline is a weak nucleophile .[1] Imine formation is the rate-determining step and often sluggish.Requires a good leaving group (F > Cl).[1]
Selectivity Risk High. Risk of reducing the -NO₂ group to -NH₂ if wrong reducing agent is used.Low. Very clean reaction if temperature is controlled.[1]
Recommendation Use only if you lack the fluoro-precursor. Requires acid catalysis.[1]Preferred Route. Higher yields, fewer side reactions.[1][2][3]

Module 1: Reductive Amination (Troubleshooting & Protocol)

Context: You are reacting p-nitroaniline with cyclohexanecarboxaldehyde using a reducing agent.

Core Issue: Chemo-selectivity & Nucleophilicity

The p-nitro group pulls electron density from the amine, making p-nitroaniline a poor nucleophile. It struggles to attack the aldehyde to form the imine intermediate. Furthermore, the nitro group is susceptible to reduction.[1][2][4]

Reaction Pathway & Failure Points (Visualization)

ReductiveAmination cluster_legend Key Start p-Nitroaniline + Aldehyde Imine Imine Intermediate (Unstable/Slow) Start->Imine Acid Cat. (AcOH) Slow Step Target TARGET: N-Cyclohexylmethyl- p-nitroaniline Imine->Target Selective Reductant (STAB) Side1 SIDE PRODUCT A: p-Phenylenediamine (Nitro Reduction) Imine->Side1 Non-selective (H2/Pd or LiAlH4) Side2 SIDE PRODUCT B: Hydrolysis Reversion Imine->Side2 Water/Moisture Green = Desired Path Green = Desired Path Red = Failure Mode Red = Failure Mode Green = Desired Path->Red = Failure Mode

Caption: Figure 1. Selectivity divergence in reductive amination. Note that the nitro group reduction is a fatal flaw when using non-selective hydride donors.

FAQ: Reductive Amination

Q1: My reaction is stalled. TLC shows only starting material after 24 hours.

  • Diagnosis: Failed imine formation. p-Nitroaniline is too electron-poor to attack the aldehyde spontaneously.

  • Solution: You must use an acid catalyst.[1] Add Acetic Acid (1-2 equiv) or Ti(OiPr)₄ .[1] The acid activates the aldehyde carbonyl, compensating for the weak nucleophilicity of the aniline.

  • Protocol Adjustment: Pre-stir the aniline, aldehyde, and acetic acid for 1-2 hours before adding the reducing agent.

Q2: The product turned purple/black, and Mass Spec shows [M-30] or [M-16].

  • Diagnosis: Nitro group reduction. You likely used catalytic hydrogenation (H₂/Pd) or a strong hydride like LiAlH₄.[1]

  • Mechanism: The -NO₂ group reduced to an amine (-NH₂, M-30 loss of O₂, gain of H) or hydroxylamine.[1]

  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) .[1]

    • Why? STAB is mild and chemoselective.[1][5] It reduces imines rapidly but leaves nitro groups intact (Abdel-Magid et al.).[1]

Q3: Can I use Sodium Cyanoborohydride (NaBH₃CN)?

  • Answer: Yes, but it is toxic and requires pH control (pH 6-7).[1] STAB is preferred as it is non-toxic and works effectively in standard DCE/AcOH systems without complex pH monitoring.[1]

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Context: You are reacting p-fluoronitrobenzene with (cyclohexylmethyl)amine.

Core Issue: Leaving Group & Solvent Effects

This route relies on the amine attacking the aromatic ring. The nitro group activates the ring (lowers the LUMO energy), making the attack possible.

SNAr Reaction Logic (Visualization)

SNAr Reactants p-Fluoronitrobenzene + Cyclohexylmethylamine Meisenheimer Meisenheimer Complex (Transition State) Reactants->Meisenheimer Nucleophilic Attack (Rate Determining) Side_Phenol SIDE PRODUCT: p-Nitrophenol (Hydrolysis) Reactants->Side_Phenol OH- / Water Competition Target TARGET PRODUCT Meisenheimer->Target -HF (Base scavenges)

Caption: Figure 2. SNAr pathway.[1] The presence of water/hydroxide competes with the amine, leading to phenol byproducts.

FAQ: SNAr Route

Q1: I am using p-Chloronitrobenzene but the yield is <20%.

  • Diagnosis: Poor leaving group.[1]

  • Explanation: In SNAr, the rate-determining step is the initial attack. Fluorine is highly electronegative, creating a stronger dipole that attracts the nucleophile, making p-fluoronitrobenzene 10-100x more reactive than the chloro-analog.[1]

  • Solution: Switch to p-Fluoronitrobenzene . If you must use the chloro-derivative, increase temperature to >100°C and use DMSO as solvent.[1]

Q2: I see a side product with Mass [M+18] or degradation.

  • Diagnosis: Hydrolysis (Phenol formation).[1][6]

  • Cause: If you use hydroxide bases (NaOH/KOH) or wet solvents, the OH⁻ ion acts as a competing nucleophile, displacing the fluorine to form p-nitrophenol.[1]

  • Solution: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or K₂CO₃ in anhydrous conditions.[1]

Standard Operating Procedure (Recommended)

Method: Reductive Amination with STAB (The "Abdel-Magid" Protocol) Best for when starting from p-nitroaniline.

  • Preparation: In a dry flask under N₂, dissolve p-nitroaniline (1.0 equiv) and cyclohexanecarboxaldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) .

  • Activation: Add Glacial Acetic Acid (2.0 equiv) .

    • Checkpoint: Stir for 30-60 mins at Room Temp. This allows the imine/hemiaminal equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Note: Slight gas evolution (H₂) may occur if moisture is present.[1]

  • Monitoring: Stir at RT for 4-16 hours. Monitor by HPLC/TLC.[1]

    • Success Marker: Disappearance of the bright yellow p-nitroaniline spot.

  • Quench: Quench with saturated aqueous NaHCO₃ (neutralize the AcOH). Extract with DCM.[1]

Impurity Troubleshooting Table

Observed Mass (LCMS)Probable StructureRoot CauseCorrective Action
M - 30 p-Phenylenediamine deriv.[1]Nitro group reduced to amine.[1][7]Stop using H₂/Pd. Use STAB.
M - 2 Imine (Unreduced)Incomplete reduction.Reaction time too short or STAB degraded (wet).
M + 96 Dialkylated AmineOver-alkylation (Two cyclohexyl groups).[1]Unlikely with STAB/Aniline, but possible if aldehyde is in huge excess.[1] Keep aldehyde to 1.1 eq.
M - 110 p-Nitroaniline (SM)Hydrolysis during workup.[1]The imine formed but didn't reduce. Check STAB quality.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) - Reactivity & Properties."

  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution (SNAr) Mechanisms."

Sources

Troubleshooting

Stability issues of N-Cyclohexylmethyl-p-nitroaniline under acidic conditions

Technical Support Center: N-Cyclohexylmethyl-p-nitroaniline Executive Summary N-Cyclohexylmethyl-p-nitroaniline (CNA) exhibits a distinct stability profile governed by the electron-withdrawing nature of the p-nitro group...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cyclohexylmethyl-p-nitroaniline

Executive Summary

N-Cyclohexylmethyl-p-nitroaniline (CNA) exhibits a distinct stability profile governed by the electron-withdrawing nature of the p-nitro group.[1] In acidic environments, users most frequently encounter pseudo-instability —physical or solvatochromic changes (color loss, precipitation) rather than irreversible chemical degradation.[1] However, under extreme acidic stress (high temperature, concentrated mineral acids), specific dealkylation pathways can occur.[1]

This guide distinguishes between thermodynamic protonation (reversible) and kinetic degradation (irreversible), providing troubleshooting workflows for researchers observing anomalies during synthesis or analysis.[1]

Module 1: The "Phantom" Instability (Color & Solubility)

User Issue: "My bright yellow solution turned colorless upon adding acid. Has the compound degraded?"

Technical Diagnosis: No. You are observing halochromism , a reversible physical change driven by protonation.[1]

  • Mechanism: The free base of CNA is yellow due to the "push-pull" conjugation between the electron-donating amine lone pair and the electron-withdrawing nitro group.

  • Acidic Effect: Adding acid protonates the amine nitrogen (

    
    
    
    
    
    
    
    ).[1] This locks the lone pair, disrupting the conjugation path to the nitro group.[1] The absorption maximum (
    
    
    ) shifts from the visible blue/violet region (appearing yellow) to the UV region (appearing colorless).

Visualizing the Equilibrium:

Protonation Base Free Base (CNA) (Yellow / Hydrophobic) Conjugated System Intact Salt Protonated Salt (Colorless / Hydrophilic) Conjugation Broken Base->Salt pH < pKa (~1.0-1.5) Fast, Reversible Acid Acid (H+) Salt->Base Neutralization (OH-) Prec Precipitate (Insoluble Salt) Salt->Prec High Ionic Strength or Low T

Figure 1: The reversible protonation equilibrium responsible for color changes in acidic media.[1]

Troubleshooting FAQ:

ObservationCauseAction Required
Yellow

Colorless
Protonation of amine nitrogen.[1]None. This confirms the amine is chemically intact. Neutralize with NaOH to restore yellow color.[1][2]
White Precipitate Formation of insoluble salt (e.g., Hydrochloride or Sulfate).[1]Check solvent compatibility.[1] CNA salts are often less soluble in cold water than expected due to the lipophilic cyclohexyl tail. Add methanol or warm gently.
Retention Time Shift (HPLC) pH mismatch between sample and mobile phase.[1]Ensure mobile phase pH is buffered.[1] At pH < 2, CNA elutes early (ionized).[1] At pH > 3, it retains longer (neutral).[1]

Module 2: Chemical Degradation (High Stress Conditions)

User Issue: "I see a new peak at RRT 0.65 after refluxing in 2M HCl."

Technical Diagnosis: While the aromatic C-N bond is robust, the aliphatic C-N bond (connecting the nitrogen to the cyclohexylmethyl group) is susceptible to acid-catalyzed cleavage under thermal stress.[1] This is an N-dealkylation event.

Degradation Pathway: Under reflux with strong mineral acids (e.g., H₂SO₄, HCl), CNA can undergo hydrolysis to yield p-Nitroaniline (PNA) and a cyclohexyl-derived fragment (often cyclohexylmethanol or cyclohexylmethyl chloride, depending on the acid).[1]

Self-Validating Experiment (Stress Test): To confirm if your compound has degraded or simply protonated:

  • Aliquot: Take 1 mL of the acidic solution.

  • Neutralize: Add 1M NaOH until pH > 8.

  • Extract: Extract with Ethyl Acetate.

  • TLC/HPLC: Compare against a standard of p-Nitroaniline (CAS 100-01-6).[1]

    • If spot matches PNA: Degradation occurred.[1][3][4][5]

    • If spot matches CNA: Compound is stable; previous issue was physical.[1]

Visualizing the Degradation Logic:

Degradation CNA N-Cyclohexylmethyl-p-nitroaniline (Intact) Cond_Mild Mild Acid (pH 1-4, 25°C) CNA->Cond_Mild Cond_Harsh Strong Acid + Heat (>80°C, 6M HCl) CNA->Cond_Harsh Salt CNA-H+ Salt (Stable) Cond_Mild->Salt Protonation Only PNA Degradant 1: p-Nitroaniline (Primary Amine) Cond_Harsh->PNA N-Dealkylation (Irreversible) Frag Degradant 2: Cyclohexyl Fragment (Alcohol/Halide) Cond_Harsh->Frag

Figure 2: Stability bifurcation based on thermal and acidic intensity.

Module 3: Analytical Method Parameters

When analyzing stability samples, incorrect HPLC parameters often mimic degradation.[1] Use this reference table to rule out artifacts.

Recommended HPLC Conditions for Stability Indicating Method:

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse-phase retention for hydrophobic aromatics.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to keep amine protonated, preventing peak tailing.[1]
Mobile Phase B AcetonitrileStrong elution for the lipophilic cyclohexyl group.
Gradient 5% B to 95% B over 10 minCNA is relatively non-polar; PNA (degradant) is more polar and will elute significantly earlier.[1]
Detection 300-310 nm (Neutral pH) / 260 nm (Acidic)Critical: The

shifts in acid.[1] Detecting at 380 nm (yellow max) while running an acidic mobile phase will result in zero signal .

References & Authoritative Grounding

  • BuyersGuideChem. N-Cyclohexylmethyl-p-nitroaniline Properties and Structure. (CAS 77755-79-4).[1][6] Verified structure containing the acid-sensitive secondary amine motif.[1]

  • Sigma-Aldrich. p-Nitroaniline Safety and Handling.[1] (CAS 100-01-6).[1][7] Provides baseline stability data for the core nitroaniline moiety, confirming stability to hydrolysis under mild conditions.[1]

  • BenchChem. In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline.[1] (Extrapolated mechanism for N-substituted aniline degradation).[1]

  • National Institutes of Health (PMC). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation.[1] (Mechanistic insight into mass spectrometry fragmentation and potential high-energy degradation pathways).

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. (Demonstrates the robustness of the p-nitroaniline core during acidic hydrolysis steps in synthesis).

Sources

Optimization

Optimizing reaction conditions for N-alkylation of p-nitroaniline

The following technical guide is structured as a Tier 3 Support Resource for reaction optimization. It addresses the specific electronic and steric challenges inherent to p-nitroaniline.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for reaction optimization. It addresses the specific electronic and steric challenges inherent to p-nitroaniline.

Ticket ID: PNA-ALK-OPT-001 Subject: Optimization of Reaction Conditions & Troubleshooting Low Nucleophilicity Status: Resolved/Published Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

The N-alkylation of p-nitroaniline is chemically non-trivial due to the strong electron-withdrawing effect of the nitro group at the para position. This reduces the electron density on the amine nitrogen, significantly lowering its nucleophilicity compared to aniline.[1][2]

  • pKa Constraint: The pKa of the conjugate acid (p-nitroanilinium) is approximately 1.0 , compared to 4.6 for aniline. This

    
    pKa of ~3.6 units means p-nitroaniline is a significantly weaker base and nucleophile.
    
  • Implication: Standard protocols for aniline often fail. Successful alkylation requires forcing conditions (stronger bases, polar aprotic solvents, elevated temperatures) or alternative pathways (reductive amination).

Troubleshooting & Optimization Guide (Q&A Format)
Q1: I am observing <10% conversion even after refluxing for 24 hours. What is wrong?

Diagnosis: The reaction likely suffers from insufficient deprotonation or poor solvent-mediated transition state stabilization.

Root Cause Analysis:

  • Base Strength: Common weak bases like Pyridine or NaHCO

    
     are ineffective. You need a base capable of shifting the equilibrium toward the amide anion or sufficiently activating the amine.
    
  • Solvent Polarity: Non-polar solvents (DCM, Toluene) fail to stabilize the polar transition state of the S

    
    2 mechanism.
    

Corrective Protocol:

  • Switch Base: Upgrade to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . These bases irreversibly deprotonate the amine (forming the highly nucleophilic anilide anion).

    • Caution: If using NaH, ensure anhydrous conditions.[3]

  • Switch Solvent: Use DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) . These dipolar aprotic solvents solvate the cation (Na

    
    /K
    
    
    
    ) leaving the anilide anion "naked" and highly reactive.
  • Catalysis: Add Potassium Iodide (KI) (10 mol%). This performs an in-situ Finkelstein reaction, converting a sluggish alkyl bromide/chloride into a highly reactive alkyl iodide.

Data Comparison:

Base Solvent Temp (°C) Yield (24h) Verdict

| K


CO

| Acetone | Reflux | < 15% | Fail (Base too weak, solvent too volatile) | | Et

N | DCM | Reflux | < 5% | Fail (Insufficient nucleophilicity) | | Cs

CO

| DMF | 90 | 65-75% | Good (Cesium effect enhances solubility) | | NaH | DMF | 0

RT
| 85-95% | Optimal (Anionic activation) |
Q2: How do I stop the reaction at the Mono-alkylated stage? I keep getting N,N-dialkylated byproducts.

Diagnosis: The mono-alkylated product is often more nucleophilic than the starting material (inductive effect of the alkyl group), leading to over-alkylation. However, for p-nitroaniline, the product remains relatively electron-poor, but over-alkylation is still a risk with excess alkylating agent.

Strategic Solution: Reductive Amination Instead of direct alkylation with alkyl halides, switch to Reductive Amination . This method is self-limiting and highly selective for mono-alkylation because the intermediate imine forms 1:1.

Protocol (Reductive Amination):

  • Reagents: p-Nitroaniline (1.0 eq) + Aldehyde/Ketone (1.1 eq).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB).
    
  • Mechanism: The amine condenses with the aldehyde to form a hemiaminal

    
     imine. The borohydride selectively reduces the imine (which is more basic) over the carbonyl.
    

Optimization Table:

Variable Recommendation Reason
Stoichiometry 1.0 eq Amine : 1.1 eq Aldehyde Prevents formation of tertiary species.
pH Control Add AcOH (cat.) to pH 5-6 Catalyzes imine formation without protonating the deactivated amine too strongly.

| Temperature | RT to 50°C | Sufficient to drive imine formation; reduction is fast. |

Q3: My product precipitates as a "rock" in the flask and traps impurities. How do I purify this?

Diagnosis: p-Nitroaniline derivatives are highly crystalline and planar, leading to strong


-

stacking and low solubility in non-polar solvents.

Workup & Purification Guide:

  • Quench: Pour the reaction mixture (if DMF/DMSO) into ice-cold water (10x volume). The product usually precipitates as a yellow/orange solid.

  • Filtration: Filter the solid. Do not extract with DCM immediately, as the emulsion will be difficult to break.

  • Washing: Wash the filter cake with:

    • Water (removes DMF/inorganic salts).

    • Hexanes (removes unreacted alkyl halide).

    • Dilute HCl (0.5 M) – Optional: This removes unreacted amine if the product is less basic, but be careful as p-nitroaniline itself is weakly basic.

  • Recrystallization: Ethanol/Water mixtures are often superior to column chromatography for these derivatives.

Visualized Workflows
Workflow A: Direct Alkylation Optimization Logic

This decision tree guides you through the optimization process based on observed results.

G start Start: N-Alkylation of p-Nitroaniline check_yield Check Yield (TLC/LCMS) start->check_yield low_yield Yield < 20% check_yield->low_yield Slow conversion good_yield Yield > 80% check_yield->good_yield High conversion action_base Switch Base: Use NaH or KOtBu (Irreversible Deprotonation) low_yield->action_base If weak base used action_solvent Switch Solvent: Use DMF or DMSO (Dipolar Aprotic) low_yield->action_solvent If non-polar solvent check_purity Check Selectivity good_yield->check_purity action_reductive Switch Method: Reductive Amination (Aldehyde + NaBH3CN) check_purity->action_reductive Dialkylation observed action_temp Increase Temp: 90°C - 120°C action_base->action_temp Still slow? action_solvent->action_temp

Caption: Decision logic for optimizing reaction parameters based on yield and selectivity outcomes.

Workflow B: Reductive Amination Pathway (High Selectivity)

The mechanistic pathway ensuring mono-alkylation specificity.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Selective Reduction A p-Nitroaniline C Hemiaminal Intermediate A->C + H+ (cat) B Aldehyde (R-CHO) B->C D Imine (Schiff Base) C->D - H2O F Mono-Alkylated Product D->F Hydride Transfer E Reducing Agent (NaBH3CN) E->F

Caption: Mechanistic pathway for Reductive Amination, ensuring 1:1 stoichiometry and preventing over-alkylation.

Detailed Experimental Protocols
Protocol A: High-Efficiency Direct Alkylation (NaH Method)

Best for primary alkyl halides where reductive amination is not applicable.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add p-nitroaniline (1.38 g, 10 mmol) and anhydrous DMF (15 mL). Stir until dissolved.

  • Deprotonation: Cool to 0°C (ice bath). Carefully add Sodium Hydride (60% dispersion in oil, 0.44 g, 11 mmol) portion-wise.

    • Observation: Evolution of H

      
       gas. The solution will turn deep red/orange due to the formation of the anion.
      
    • Time: Stir at 0°C for 30 minutes.

  • Alkylation: Add the Alkyl Halide (11 mmol) dropwise via syringe.

  • Reaction: Remove ice bath and stir at Room Temperature for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour slowly into 150 mL ice water with vigorous stirring. Filter the precipitate.[4] Recrystallize from Ethanol.

Protocol B: Green Reductive Alkylation (Mono-Selective)

Best for introducing ethyl, benzyl, or secondary alkyl groups.

  • Setup: 50 mL flask, open to air (or N

    
     if aldehyde is sensitive).
    
  • Mixing: Combine p-nitroaniline (10 mmol) and the Aldehyde (11 mmol) in Methanol (20 mL).

  • Catalysis: Add 2 drops of Glacial Acetic Acid. Stir for 1 hour.

  • Reduction: Add NaBH

    
    CN  (15 mmol) slowly.
    
    • Note: Reaction is exothermic.

  • Completion: Stir overnight at RT.

  • Workup: Evaporate MeOH. Dissolve residue in EtOAc, wash with NaHCO

    
     (sat) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
References
  • Organic Chemistry Portal. N-Alkylation of Amines / Reductive Amination.[Link]

  • National Institutes of Health (PMC). Reductive N-Alkylation of Nitroarenes: A Green Approach. PMC784925. [Link]

  • RSC Publishing. Effects of N-alkylation and N,N-dialkylation on the pKa of anilinium ions. J. Chem. Soc. B. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield in Nucleophilic Substitutions.[Link]

Sources

Troubleshooting

Troubleshooting N-Cyclohexylmethyl-p-nitroaniline synthesis from p-nitroaniline

Topic: Troubleshooting Reductive Amination of Electron-Deficient Anilines Ticket ID: #NITRO-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction & Scope Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reductive Amination of Electron-Deficient Anilines Ticket ID: #NITRO-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Scope

Welcome to the Synthesis Support Hub. You are likely here because the reaction between p-nitroaniline and cyclohexanecarboxaldehyde is failing to proceed or yielding a messy oil.

The Core Problem: p-Nitroaniline is a severely deactivated nucleophile due to the strong electron-withdrawing nature of the nitro group (


). It resists attacking the aldehyde to form the necessary imine intermediate. Furthermore, the nitro group is susceptible to reduction if the wrong hydride source is used.

This guide prioritizes the Reductive Amination route using Sodium Triacetoxyborohydride (STAB), which is the industry standard for this transformation due to its chemoselectivity and mildness.

The Gold Standard Protocol

Use this baseline to validate your current workflow.

ParameterSpecificationRationale
Limiting Reagent p-Nitroaniline (1.0 equiv)The amine is the difficult species; drive it with excess aldehyde.
Electrophile Cyclohexanecarboxaldehyde (1.2–1.5 equiv)Excess ensures equilibrium shifts toward imine.
Solvent 1,2-Dichloroethane (DCE)Optimal for STAB solubility and imine stability.
Catalyst Acetic Acid (AcOH) (1.0–2.0 equiv)CRITICAL. Activates the aldehyde for weak nucleophiles.
Reductant Sodium Triacetoxyborohydride (STAB) (1.5 equiv)Reduces imine faster than aldehyde; tolerates

.
Temperature Room Temperature (

)
Heating promotes degradation and side reactions.

Visualizing the Pathway

Understanding where your reaction stops is key to fixing it.

ReactionPathway Start p-Nitroaniline (Weak Nucleophile) Intermediate Hemiaminal (Unstable) Start->Intermediate + Aldehyde + AcOH (Catalyst) Aldehyde Cyclohexane- carboxaldehyde Aldehyde->Intermediate Imine Imine Species (Schiff Base) Intermediate->Imine - H2O (Slow Step) Imine->Start Hydrolysis (If wet) Product N-Cyclohexylmethyl- p-nitroaniline Imine->Product + STAB (Hydride Transfer)

Caption: The reaction relies on the equilibrium formation of the Imine. If water is present or acid is absent, the path reverts to the starting material.

Troubleshooting Modules

Module A: "The reaction never started (TLC shows only SM)"

Diagnosis: The imine formation failed. The nitro group pulls electron density from the amine, making it "lazy." It will not attack the aldehyde without help.

  • Step 1: Check Acid Catalysis. Did you add Acetic Acid?

    • Fix: Add 1.0–2.0 equivalents of glacial acetic acid. This protonates the aldehyde oxygen, making it more electrophilic (susceptible to attack).

  • Step 2: Water Management.

    • Fix: Imine formation releases water. In equilibrium with a weak base, water drives the reaction backward (hydrolysis). Add activated 4Å Molecular Sieves or anhydrous

      
       to the reaction pot to trap water.
      
  • Step 3: Stepwise vs. One-Pot.

    • Fix: If direct mixing fails, pre-form the imine. Reflux the amine and aldehyde in Toluene with a Dean-Stark trap (to remove water) for 4-6 hours. Isolate the imine (or concentrate), redissolve in DCE, then add STAB.

Module B: "I have a new spot, but it disappears during workup"

Diagnosis: Imine Hydrolysis. You likely formed the imine, but the reduction step failed. Upon adding aqueous workup solution, the unreduced imine hydrolyzed back to p-nitroaniline.

  • Step 1: Verify Reductant Activity.

    • STAB is moisture sensitive.[1] If your bottle was left open, it may be decomposed (boric acid).

    • Test: Add a pinch of STAB to water; if it doesn't bubble vigorously, discard it.

  • Step 2: Time Allocation.

    • Fix: Ensure the reduction runs for at least 4–16 hours. The electron-deficient imine reduces slower than electron-rich analogs.[2]

Module C: "My product is a mixture of multiple amines"

Diagnosis: Chemoselectivity Failure or Over-Alkylation.

  • Scenario 1: Dialkylation (Tertiary Amine formed).

    • Observation: A less polar spot than the desired product.

    • Cause: The secondary amine product is more nucleophilic than the starting p-nitroaniline. It competes for the aldehyde.

    • Fix: Ensure p-nitroaniline is in excess (or 1:1) and add the aldehyde slowly. However, the steric bulk of the cyclohexyl group usually minimizes this.

  • Scenario 2: Nitro Reduction (p-Phenylenediamine formed).

    • Observation: A very polar, streaking spot or rapid darkening of the reaction (oxidation of diamines).

    • Cause: You likely used

      
       or a non-selective hydride.
      
    • Fix:Switch to STAB immediately. It does not reduce nitro groups under standard conditions. Avoid

      
       or catalytic hydrogenation.
      

Decision Tree: Diagnostic Workflow

TroubleshootingTree Q1 Is the Starting Material (SM) consumed on TLC? Q2 Is there a new spot? Q1->Q2 Yes Result1 Issue: Imine Formation Failed. Action: Add AcOH, use Mol. Sieves. Q1->Result1 No Q3 Does the new spot survive aqueous workup? Q2->Q3 Yes Q2->Result1 No (Only SM remains) Result2 Issue: Reductant Failure. Action: Check STAB quality, ensure anhydrous conditions. Q3->Result2 No (Reverts to SM) Result3 Issue: Chemoselectivity. Action: Check for nitro reduction or dialkylation. Q3->Result3 Yes (Multiple Spots) Success Success: Proceed to Column Chromatography. Q3->Success Yes (Single Spot)

Caption: Follow this logic path to identify the specific bottleneck in the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I just alkylate p-nitroaniline with (bromomethyl)cyclohexane and a base? A: Technically yes, but we strongly advise against it .

  • Reason 1: p-Nitroaniline is a poor nucleophile; forcing the reaction requires high heat and strong base (

    
     or 
    
    
    
    /DMF).
  • Reason 2: Harsh basic conditions often lead to "Meisenheimer complex" formation or other decomposition pathways with nitro-aromatics.

  • Reason 3: It is difficult to stop at mono-alkylation. You will get a mixture of SM, mono-, and di-alkylated products.

Q: Why use DCE? Can I use Methanol? A: Methanol is acceptable for


 or 

, but not recommended for STAB . STAB reacts with methanol (solvolysis), destroying the reagent. If you must use methanol (for solubility), use

(Sodium Cyanoborohydride), but be aware of cyanide toxicity and pH sensitivity (must maintain pH 5-6).

Q: How do I remove unreacted p-nitroaniline? A: Since the product is a secondary amine and the starting material is a weak base:

  • Dissolve the crude oil in DCM.

  • Wash with 1M HCl . The product (secondary amine) should protonate and go into the water layer. The extremely weak p-nitroaniline (pKa ~1) may partially remain in the organic layer or precipitate.

  • Better approach: Flash chromatography. p-Nitroaniline is usually much slower (more polar) or distinctively yellow compared to the N-alkylated product on silica gel.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Establishes STAB as the superior reagent for weakly basic amines and confirms tolerance of nitro groups.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

    • Context: Explains the mechanism of acyloxyborohydrides and the role of acidic media in activ
  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaBH(OAc)3."

    • Context: Practical guide on solvent compatibility (DCE vs MeOH) and stoichiometry.

Sources

Optimization

Technical Support Center: Degradation Pathways of N-Cyclohexylmethyl-p-nitroaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Cyclohexylmethyl-p-nitroaniline. This guide provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Cyclohexylmethyl-p-nitroaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. The information herein is designed to be a practical resource, grounded in scientific principles, to facilitate the successful elucidation of the metabolic and chemical fate of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable initial degradation pathways for N-Cyclohexylmethyl-p-nitroaniline?

A1: Based on its chemical structure, N-Cyclohexylmethyl-p-nitroaniline is susceptible to several initial degradation reactions, primarily targeting the N-cyclohexylmethyl group and the nitro group. The most likely initial pathways are:

  • N-dealkylation: This is a very common metabolic pathway for N-substituted amines.[1][2] Enzymatic systems, particularly cytochrome P450 monooxygenases, can catalyze the removal of the cyclohexylmethyl group.[3] This would result in the formation of p-nitroaniline and cyclohexanecarbaldehyde. The aldehyde can be further oxidized to cyclohexanecarboxylic acid or reduced to cyclohexylmethanol.

  • Reduction of the Nitro Group: The nitroaromatic moiety is prone to reduction, especially under anaerobic or microaerophilic conditions by various microorganisms.[4] This pathway typically proceeds through nitroso and hydroxylamino intermediates to form p-aminocyclohexylmethylamine.

  • Oxidative Attack on the Cyclohexyl Ring: Hydroxylation of the cyclohexyl ring is another plausible initial step, catalyzed by monooxygenases. This would lead to the formation of various hydroxylated isomers of the parent compound.

  • Oxidative Degradation of the Amine: The secondary amine group itself can be a target for oxidation, potentially leading to the formation of N-oxides or other oxidized species.[5][6]

Q2: What are the expected major intermediate and final degradation products?

A2: The intermediates and final products will depend on the dominant degradation pathway.

Pathway Key Intermediates Potential Final Products
N-Dealkylation p-Nitroaniline, Cyclohexanecarbaldehyde, Cyclohexanecarboxylic acid, CyclohexylmethanolFurther degradation products of p-nitroaniline (e.g., p-aminophenol, catechol, leading to ring cleavage) and complete mineralization (CO2, H2O, NH3).
Nitro-reduction N-Cyclohexylmethyl-p-nitrosoaniline, N-Cyclohexylmethyl-p-hydroxylaminoaniline, p-(Cyclohexylmethylamino)anilineFurther transformation of the aromatic amine, potentially leading to polymerization or ring cleavage.
Ring Hydroxylation Hydroxylated N-Cyclohexylmethyl-p-nitroaniline isomersFurther oxidation and potential ring cleavage.

It is important to note that in complex environmental or biological systems, multiple pathways may operate simultaneously, leading to a complex mixture of degradation products.

Q3: What analytical techniques are most suitable for studying the degradation of N-Cyclohexylmethyl-p-nitroaniline?

A3: A combination of chromatographic and spectrometric techniques is essential for the separation and identification of the parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Coupled with a Diode Array Detector (DAD) or UV-Vis detector, HPLC/UPLC is the primary tool for separating the parent compound from its more polar metabolites. A reversed-phase C18 column is a good starting point.[7][8]

  • Mass Spectrometry (MS): Coupling HPLC/UPLC with a mass spectrometer (LC-MS/MS) is crucial for the identification of unknown metabolites.[7][8] High-resolution mass spectrometry (e.g., Q-Orbitrap HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the degradation products.[7][8] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are essential for structural elucidation.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile or semi-volatile degradation products, such as cyclohexanecarbaldehyde or cyclohexylmethanol, that may arise from N-dealkylation. Derivatization may be necessary to improve the volatility of some metabolites.[10][11]

Troubleshooting Guide

Q4: My HPLC-UV analysis shows the parent peak disappearing, but no new peaks are appearing. What could be the issue?

A4: This is a common and often perplexing issue in degradation studies. Several factors could be at play:

  • Formation of Non-UV-Active Products: The degradation products may lack a chromophore that absorbs at the wavelength you are monitoring. For N-Cyclohexylmethyl-p-nitroaniline, the p-nitroaniline moiety is the primary chromophore. If the aromatic ring is cleaved or significantly altered, the resulting fragments may not absorb UV light.

    • Solution: Use a more universal detector in parallel with UV, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD).

  • Formation of Highly Polar Products: The degradation products might be too polar to be retained on your reversed-phase HPLC column and are eluting in the solvent front.

    • Solution: Modify your HPLC method. Try a more polar stationary phase (e.g., a polar-embedded or HILIC column) or adjust the mobile phase to include a lower percentage of organic solvent at the beginning of the gradient.

  • Adsorption of Products: The degradation products may be irreversibly adsorbing to your column or other parts of the HPLC system.

    • Solution: Perform a thorough column wash with a strong solvent. If the problem persists, consider using a different column chemistry.

  • Formation of Volatile Products: If N-dealkylation is occurring, volatile products like cyclohexanecarbaldehyde might be formed and lost during sample preparation or analysis.

    • Solution: Analyze your samples using headspace GC-MS to detect volatile compounds.

Q5: I am seeing multiple new peaks in my LC-MS chromatogram, but I am struggling to identify them. How can I approach structure elucidation?

A5: Identifying unknown metabolites is a challenging but systematic process.

  • Accurate Mass and Elemental Composition: Use high-resolution mass spectrometry to obtain the accurate mass of the molecular ion ([M+H]+ or [M-H]-). Use this to predict the elemental composition.

  • Isotope Pattern Analysis: Look for characteristic isotope patterns that can indicate the presence of certain elements (e.g., chlorine, bromine).

  • Fragmentation Analysis (MS/MS): This is the most critical step.

    • Propose Plausible Structures: Based on the expected degradation pathways (N-dealkylation, nitro-reduction, hydroxylation), draw the structures of potential metabolites.

    • Predict Fragmentation: Predict the fragmentation patterns of your proposed structures. For N-Cyclohexylmethyl-p-nitroaniline, common fragmentation would involve cleavage of the N-C bond to the cyclohexyl group, and fragmentation of the nitroaniline core. The mass spectrum of N-methylcyclohexylamine shows a base peak at m/z 70, which could be a useful diagnostic fragment for the cyclohexylmethylamine moiety.[5]

    • Compare with Experimental Data: Compare your predicted fragmentation patterns with the experimental MS/MS spectra of your unknown peaks.

  • Use Metabolite Identification Software: Tools like microbeMASST can help in identifying microbial metabolites by comparing your MS/MS data against a database of known microbial products.[12]

  • Chemical Derivatization: Derivatizing your sample can provide additional structural information. For example, acetylation of amine groups will result in a predictable mass shift.

  • Synthesis of Standards: The definitive way to confirm the identity of a metabolite is to synthesize the proposed standard and compare its retention time and MS/MS spectrum with your experimental data.

Q6: My microbial degradation experiment shows very slow or no degradation of N-Cyclohexylmethyl-p-nitroaniline. What can I do to optimize the experiment?

A6: The lack of degradation can be due to several factors related to the microbial culture or the experimental conditions.

  • Toxicity of the Compound: High concentrations of xenobiotics can be toxic to microorganisms.[13]

    • Solution: Perform a toxicity assay to determine the minimum inhibitory concentration (MIC) of N-Cyclohexylmethyl-p-nitroaniline for your microbial culture. Start your degradation experiments with a concentration well below the MIC.

  • Lack of Appropriate Enzymes: The microorganisms you are using may not possess the necessary enzymes to degrade the compound.

    • Solution: Use a microbial consortium from a contaminated site, as these are more likely to have adapted to degrade similar compounds.[14] Alternatively, you can try to induce the expression of degradative enzymes by pre-exposing the culture to low concentrations of the compound or structurally similar analogues.

  • Sub-optimal Culture Conditions: The pH, temperature, aeration, and nutrient composition of your culture medium can significantly impact microbial activity.

    • Solution: Optimize these parameters for your specific microbial culture. For example, aniline degradation by some consortia is optimal at a pH of 7.0 and a temperature of 30°C.[10]

  • Low Bioavailability: N-Cyclohexylmethyl-p-nitroaniline may have low water solubility, limiting its availability to the microorganisms.

    • Solution: Add a non-toxic surfactant to the culture medium to increase the bioavailability of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to generate potential degradation products of N-Cyclohexylmethyl-p-nitroaniline under various stress conditions, which is essential for developing a stability-indicating analytical method.[3][6][15]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N-Cyclohexylmethyl-p-nitroaniline in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

3. Sample Preparation for Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase of your HPLC method.

4. Analysis:

  • Analyze all stressed samples and the control sample by a suitable HPLC-UV/MS method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • The goal is to achieve 5-20% degradation of the parent compound.[3] If degradation is too rapid or too slow, adjust the stress conditions (e.g., acid/base concentration, temperature, time).

Protocol 2: Microbial Degradation Assay

This protocol provides a framework for assessing the biodegradation of N-Cyclohexylmethyl-p-nitroaniline by a pure microbial culture or a consortium.

1. Preparation of Media and Inoculum:

  • Prepare a minimal salt medium (MSM) appropriate for your bacterial strain(s).

  • Grow your microbial culture to the mid-logarithmic phase in a suitable growth medium.

  • Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual carbon sources. Resuspend the cells in MSM to a specific optical density (e.g., OD600 = 1.0).

2. Experimental Setup (in sterile flasks):

  • Test Flask: MSM containing a known concentration of N-Cyclohexylmethyl-p-nitroaniline (e.g., 50 mg/L, below the MIC) and inoculated with the washed cell suspension.

  • Abiotic Control Flask: MSM containing the same concentration of N-Cyclohexylmethyl-p-nitroaniline but without the microbial inoculum (to check for abiotic degradation).

  • Biotic Control Flask: MSM inoculated with the microbial culture but without N-Cyclohexylmethyl-p-nitroaniline (to monitor the health of the culture).

3. Incubation:

  • Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for your microbial culture.

4. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each flask.

  • Centrifuge the aliquot to remove the cells.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using HPLC-UV/MS.

Visualizations

Proposed Degradation Pathways

Degradation_Pathways parent N-Cyclohexylmethyl-p-nitroaniline dealkylation_product1 p-Nitroaniline parent->dealkylation_product1 N-Dealkylation dealkylation_product2 Cyclohexanecarbaldehyde parent->dealkylation_product2 N-Dealkylation nitro_reduction_product1 N-Cyclohexylmethyl-p-nitrosoaniline parent->nitro_reduction_product1 Nitro Reduction pna_degradation1 p-Aminophenol dealkylation_product1->pna_degradation1 Further Degradation aldehyde_oxidation Cyclohexanecarboxylic acid dealkylation_product2->aldehyde_oxidation Oxidation nitro_reduction_product2 N-Cyclohexylmethyl-p-hydroxylaminoaniline nitro_reduction_product1->nitro_reduction_product2 nitro_reduction_product3 p-(Cyclohexylmethylamino)aniline nitro_reduction_product2->nitro_reduction_product3 ring_cleavage Ring Cleavage Products nitro_reduction_product3->ring_cleavage pna_degradation2 Catechol pna_degradation1->pna_degradation2 pna_degradation2->ring_cleavage mineralization CO2, H2O, NH3 ring_cleavage->mineralization Metabolite_ID_Workflow start Degradation Experiment Sample sample_prep Sample Preparation (Centrifugation, Filtration) start->sample_prep lcms_analysis UPLC-HRMS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Picking, Alignment) lcms_analysis->data_processing feature_detection Detection of Potential Metabolites (Comparison with Control) data_processing->feature_detection formula_prediction Elemental Formula Prediction (Accurate Mass) feature_detection->formula_prediction msms_interpretation MS/MS Fragmentation Analysis feature_detection->msms_interpretation db_search Database Search (e.g., Metlin, KEGG) formula_prediction->db_search structure_elucidation Putative Structure Elucidation db_search->structure_elucidation msms_interpretation->structure_elucidation confirmation Structure Confirmation (Synthesis of Standard) structure_elucidation->confirmation

Caption: Workflow for the identification of unknown metabolites.

References

Sources

Troubleshooting

Technical Support Center: Purification of N-Cyclohexylmethyl-p-nitroaniline

[1] Current Status: Online Specialist: Senior Application Scientist, Process Chemistry Division Ticket ID: PUR-NCPNA-001[1] Welcome to the Purification Support Hub You are likely synthesizing N-Cyclohexylmethyl-p-nitroan...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Specialist: Senior Application Scientist, Process Chemistry Division Ticket ID: PUR-NCPNA-001[1]

Welcome to the Purification Support Hub

You are likely synthesizing N-Cyclohexylmethyl-p-nitroaniline via the nucleophilic substitution of p-nitroaniline with cyclohexylmethyl bromide (or similar halide) or through reductive amination.[1]

This guide addresses the specific challenge of isolating this secondary amine from a crude mixture containing unreacted starting material (p-nitroaniline), over-alkylated byproducts (tertiary amines), and inorganic salts.[1]

Module 1: Diagnostic Triage

"What is contaminating my product?"

Before selecting a purification route, identify your impurity profile using Thin Layer Chromatography (TLC) or HPLC.[1]

Impurity Type Likely Identity TLC Behavior (Normal Phase) Chemical Cause
Impurity A (Lower

)
p-Nitroaniline (Starting Material)More polar than product due to primary amine protons and lack of lipophilic alkyl group.[1]Incomplete conversion; insufficient equivalents of alkylating agent.
Impurity B (Higher

)
N,N-Bis(cyclohexylmethyl)-p-nitroaniline Less polar; no N-H hydrogen bond donor.[1]Over-alkylation; reaction ran too long or excess alkylating agent used.[1]
Impurity C (Baseline)Inorganic Salts (

,

)
Does not move on silica.[1]Inadequate aqueous workup post-reaction.[1]
Decision Tree: Select Your Protocol

PurificationLogic Start Crude Mixture Analysis CheckSM Is p-Nitroaniline > 5%? Start->CheckSM CheckOil Is Crude an Oil or Solid? CheckSM->CheckOil No (<5%) MethodC Method C: Chemical Rescue (Acetylation Step) CheckSM->MethodC Yes (>5%) - Hard to separate MethodA Method A: Recrystallization (Ethanol/Water) CheckOil->MethodA Solid MethodB Method B: Flash Chromatography (Hexane/EtOAc) CheckOil->MethodB Oil / Sticky Gum

Figure 1: Purification workflow based on impurity profile and physical state of the crude material.[1]

Module 2: The "Gold Standard" Protocol (Recrystallization)

Recommended for: Crude solids with <5% starting material.

The lipophilic cyclohexylmethyl group makes your product significantly less soluble in water than the starting p-nitroaniline.[1] We exploit this using a solvent-antisolvent system.[1]

Protocol: Ethanol/Water Recrystallization

Materials:

  • Solvent: Ethanol (95% or absolute)[1]

  • Antisolvent: Deionized Water[1][2]

  • Apparatus: Erlenmeyer flask, magnetic stirrer, heating plate.[1]

Step-by-Step Guide:

  • Dissolution: Place the crude solid in the flask. Add the minimum amount of boiling ethanol required to dissolve the solid completely.

    • Tip: If the solution is dark/black, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • The Cloud Point: While keeping the solution near boiling, add hot water dropwise.

    • Stop immediately when a persistent faint cloudiness (turbidity) appears.[1]

  • Clarification: Add a few drops of ethanol to make the solution clear again.

  • Crystallization: Remove from heat. Allow it to cool to room temperature slowly (do not use an ice bath yet).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Harvest: Once thick crystals form, cool in an ice bath (

    
    ) for 30 minutes. Filter via vacuum filtration.[1][2][3] Wash with cold 1:1 Ethanol/Water.[1]
    

Module 3: Troubleshooting & FAQs

Q1: "My product is 'oiling out' instead of crystallizing. What is happening?"

Diagnosis: The product is coming out of solution as a liquid phase before it can organize into a crystal lattice.[1] This is common with N-alkylated anilines containing flexible cycloalkyl groups.[1]

The Fix (The "Seeding" Technique):

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a tiny amount (seed crystal) of pure product if available.

  • If no seed is available, scratch the inner glass wall of the flask with a glass rod at the air-liquid interface.[1]

  • Switch Solvents: If Ethanol/Water fails, switch to Toluene/Hexane .[1] Dissolve in minimum hot toluene, then add hexane until cloudy.[1]

Q2: "Why can't I just use acid extraction to remove the unreacted p-nitroaniline?"

The Science: This is a common misconception.[1]

  • Aniline (

    
    ):  Can be protonated by dilute HCl and extracted into water.[1]
    
  • p-Nitroaniline (

    
    ):  The nitro group is strongly electron-withdrawing, making the amine extremely weakly basic [1].[1][4]
    
  • N-Alkyl-p-nitroaniline: Surprisingly, N-alkylation of p-nitroaniline often leads to a decrease or negligible change in basicity compared to the parent amine, unlike standard anilines where alkylation increases basicity [2].[1]

Result: Both the impurity and your product are such weak bases that dilute acid will either protonate neither or both, making separation by simple extraction ineffective.[1]

Q3: "I have >10% unreacted starting material. Recrystallization isn't working."

The "Chemical Rescue" Strategy: If p-nitroaniline persists, you can chemically modify it to alter its polarity drastically.[1]

  • Reaction: Dissolve the mixture in DCM. Add 1.1 equivalents of Acetic Anhydride (relative to the p-nitroaniline impurity) and a catalytic amount of DMAP.[1]

  • Mechanism: The primary amine (p-nitroaniline) reacts rapidly to form the acetamide. Your product (a secondary amine with a bulky cyclohexyl group) reacts much slower or not at all under mild conditions.[1]

  • Separation: The resulting acetamide is significantly less polar (or has distinct solubility) and will separate easily via a short silica plug or recrystallization.

Module 4: Process Visualization

Chemical Rescue Pathway (Acetylation)[1]

ChemicalRescue Mix Mixture: 1. Product (2° Amine) 2. Impurity (1° Amine) Reaction Selective Acetylation Mix->Reaction Add Reagents Ac2O + Acetic Anhydride (Mild Conditions) Ac2O->Reaction Product Product Unchanged (Steric Hindrance) Reaction->Product Impurity Impurity -> Amide (Polarity Shift) Reaction->Impurity Sep Easy Separation (Chromatography) Product->Sep Impurity->Sep

Figure 2: Selective acetylation strategy to remove persistent primary amine impurities.

References

  • Basicity of Nitroanilines:p-Nitroaniline (

    
    ) is significantly less basic than aniline due to resonance delocalization of the lone pair into the nitro group.[4][5][6]
    
    • Source:[1]

  • Effect of N-Alkylation: N-alkylation of p-nitroaniline does not significantly increase basicity, often making it weaker, complicating acid-base separation.[1]

    • Source: Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969).[1] "Effects of N-alkylation... on the pKa of anilinium and nitroanilinium ions."[1][7] Journal of the Chemical Society B.

  • Recrystallization Protocols: General procedures for nitroaniline derivatives utilize Ethanol/Water systems for optimal recovery.[1][3][8]

    • Source:[1]

Sources

Optimization

How to increase the purity of synthesized N-Cyclohexylmethyl-p-nitroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and chemoselective challenges associated with synthesizing high-purit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and chemoselective challenges associated with synthesizing high-purity N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4)[1].

Synthesizing secondary anilines with strong electron-withdrawing groups requires strict control over reaction pathways. Below, we dissect the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination—and provide field-proven solutions to eliminate their respective impurity profiles.

Synthesis Pathways & Impurity Mapping

SynthesisWorkflow node_snar Route A: SNAr Pathway 1-Fluoro-4-nitrobenzene + Cyclohexylmethylamine node_target Target Molecule: N-Cyclohexylmethyl-p-nitroaniline node_snar->node_target K2CO3, DMF node_phenol Impurity: 4-Nitrophenol (Hydrolysis Byproduct) node_snar->node_phenol Trace H2O node_ra Route B: Reductive Amination 4-Nitroaniline + Cyclohexanecarboxaldehyde node_ra->node_target NaBH(OAc)3 node_imine Impurity: Unreacted Imine (Stalled Intermediate) node_ra->node_imine Poor Nucleophilicity

Figure 1: Synthesis pathways for N-Cyclohexylmethyl-p-nitroaniline and impurity profiles.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Context: The reaction of 1-fluoro-4-nitrobenzene with cyclohexylmethylamine. The fluorine atom acts as an excellent leaving group, activated by the strongly electron-withdrawing para-nitro group, which stabilizes the intermediate Meisenheimer complex[2][3].

Q: Why is 4-nitrophenol contaminating my final product, and how do I remove it? Causality: 4-nitrophenol is a direct hydrolysis byproduct. If your polar aprotic solvent (e.g., DMF) or base (e.g., K₂CO₃) contains trace moisture, hydroxide ions are generated in situ. These hydroxide ions act as competing nucleophiles, attacking the 1-fluoro-4-nitrobenzene to form 4-nitrophenol[2]. Solution: Ensure strictly anhydrous conditions. To remove existing 4-nitrophenol without complex chromatography, utilize its acidity (pKa ~7.1). During the aqueous workup, wash the organic layer with 1M NaOH. The phenol deprotonates into the aqueous layer as a water-soluble phenoxide salt, while your target secondary amine remains safely in the organic phase.

Q: My reaction stalls with 10-15% unreacted 1-fluoro-4-nitrobenzene. How do I drive it to completion? Causality: As the amine is consumed, the bimolecular reaction rate drops. Unreacted 1-fluoro-4-nitrobenzene is notoriously difficult to separate from the product via crystallization due to similar solubility profiles. Solution: Always use a stoichiometric excess of cyclohexylmethylamine (1.3 equivalents). If unreacted electrophile persists, do not elevate the temperature, as this promotes degradation. Instead, add a polymer-bound primary amine scavenger (e.g., Trisamine resin) post-reaction. The resin will covalently bind the unreacted electrophile, allowing you to simply filter it out.

Part 2: Troubleshooting Reductive Amination

Context: The condensation of 4-nitroaniline with cyclohexanecarboxaldehyde, followed by hydride reduction.

Q: Why is my imine formation step failing or proceeding extremely slowly? Causality: 4-nitroaniline is highly electron-deficient. The para-nitro group withdraws electron density via resonance, drastically reducing the nucleophilicity of the amine nitrogen, making it largely unreactive under standard conditions[4]. Solution: Standard mild conditions will fail. You must strongly activate the carbonyl group. Utilize a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to force imine formation. Alternatively, specialized reducing systems like Decaborane (B₁₀H₁₄) in methanol[5] or NaBH₄ with silica chloride[6] have been proven to overcome the poor nucleophilicity of 4-nitroaniline by acting as both an acid catalyst and a mild reducing agent.

Q: How do I prevent the reduction of the nitro group during the hydride addition? Causality: Strong reducing agents lack chemoselectivity and will reduce the nitro group to yield a p-phenylenediamine impurity. Solution: Avoid H₂ with Pd/C or LiAlH₄. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this transformation due to its exceptional chemoselectivity, reducing only the activated iminium species while leaving the nitro group intact.

Part 3: Quantitative Method Comparison

MethodologyPrimary ReagentsTypical Crude YieldPrimary Impurity RiskRecommended Mitigation
SNAr (Preferred) 1-Fluoro-4-nitrobenzene, Cyclohexylmethylamine, K₂CO₃85–95%4-Nitrophenol (Hydrolysis)1M NaOH aqueous wash during workup
Reductive Amination 4-Nitroaniline, Cyclohexanecarboxaldehyde, NaBH(OAc)₃40–70%Unreacted 4-NitroanilineUse Ti(OiPr)₄ or Decaborane/MeOH

Part 4: Self-Validating Experimental Protocol (SNAr Route)

This protocol is engineered to synthesize N-Cyclohexylmethyl-p-nitroaniline with >99% purity by embedding validation checkpoints at every critical phase.

Step 1: Anhydrous Reaction Setup

  • Action: Dry N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves for 24 hours.

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMF. The water content must read < 100 ppm to prevent hydroxide formation and subsequent 4-nitrophenol contamination.

Step 2: Nucleophilic Aromatic Substitution

  • Action: In an oven-dried flask under nitrogen, combine 1-fluoro-4-nitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in the dry DMF. Add cyclohexylmethylamine (1.3 eq) dropwise. Stir at 60°C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.6) disappears, replaced entirely by a bright yellow product spot (Rf ~0.4).

Step 3: Chemoselective Quench & Extraction

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with 1M NaOH (3x 50 mL).

  • Validation Checkpoint: Observe the aqueous layer. It will turn an intense, bright yellow if 4-nitrophenol was present (due to the highly conjugated phenoxide ion). Continue washing with 1M NaOH until the aqueous layer drains completely colorless.

Step 4: Organic Wash & Concentration

  • Action: Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint: Run a crude ¹H NMR. The spectrum must show no peak at ~10.5 ppm (indicating the absence of phenolic OH) and no multiplet at ~7.2 ppm (indicating the absence of unreacted electrophile).

Step 5: Recrystallization

  • Action: Recrystallize the crude yellow solid from hot ethanol/water.

  • Validation Checkpoint: Perform HPLC analysis at 254 nm. The final crystalline product should exhibit a purity of >99.5%.

References

  • Source: buyersguidechem.
  • Source: benchchem.
  • Source: nih.
  • Source: tubitak.gov.
  • Source: organic-chemistry.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Substituted Nitroanilines

This technical guide addresses the synthesis of N-substituted nitroanilines, a class of compounds critical to dye chemistry, energetic materials, and pharmaceutical intermediates (e.g., precursors to phenylenediamines)....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of N-substituted nitroanilines, a class of compounds critical to dye chemistry, energetic materials, and pharmaceutical intermediates (e.g., precursors to phenylenediamines). The following protocols prioritize the Nucleophilic Aromatic Substitution (


)  pathway, as it is the industrial standard, while addressing Buchwald-Hartwig Amination  as a fallback for deactivated systems.

Topic: Troubleshooting & Optimization of


 and Catalytic Aminations
Audience:  Medicinal Chemists, Process Chemists, R&D Scientists

Core Reaction Logic & Decision Matrix

Before initiating a synthesis, you must classify your substrate to select the correct pathway. The nitro group is a powerful activating group, but its position relative to the leaving group (LG) dictates the mechanism.[1]

Workflow Decision Tree

Use the following logic to determine whether to proceed with standard


 or switch to metal catalysis.

ReactionLogic Start Substrate Analysis: Nitroaryl Halide + Amine PosCheck Is LG Ortho or Para to Nitro Group? Start->PosCheck SNAr_Path Pathway A: SNAr (Nucleophilic Aromatic Substitution) PosCheck->SNAr_Path Yes (Activated) Cat_Path Pathway B: Buchwald-Hartwig (Pd-Catalyzed Amination) PosCheck->Cat_Path No (Meta/Deactivated) Sub_Check Check Sterics & Nucleophilicity: Is Amine bulky or weak? SNAr_Path->Sub_Check Temp_Check Can reaction tolerate >100°C? Sub_Check->Temp_Check Yes (Difficult SNAr) SNAr_Opt Proceed: Polar Aprotic Solvent (DMSO/DMF, 60-80°C) Sub_Check->SNAr_Opt No (Standard) Temp_Check->Cat_Path No (Switch to Pd) SNAr_HighT Proceed: High Boiling Solvent (NMP/Sulfolane, >120°C) Temp_Check->SNAr_HighT Yes (High T SNAr)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and sterics.

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

The


 reaction is the primary method for synthesizing N-substituted nitroanilines. It relies on the formation of a Meisenheimer complex , which is stabilized by the electron-withdrawing nitro group.[1][2][3]
Issue 1: Incomplete Conversion or "Stalled" Reaction

User Report: "I am reacting 4-chloronitrobenzene with a secondary amine in ethanol, but the reaction stalls at 60% conversion even after 24 hours."

Root Cause:

  • Solvent Polarity: Ethanol (protic) stabilizes the nucleophile (amine) via hydrogen bonding, effectively "caging" it and reducing its nucleophilicity. It also fails to sufficiently stabilize the polar transition state compared to dipolar aprotic solvents.

  • Leaving Group: Chloride is a mediocre leaving group in

    
    . Fluoride is significantly faster (
    
    
    
    ) because the high electronegativity of F stabilizes the intermediate Meisenheimer complex, which is the rate-determining step (RDS).

Corrective Protocol:

  • Switch Solvent: Change to a Dipolar Aprotic Solvent (DMSO, DMF, or NMP). These solvents solvate the cation (if a salt is used) but leave the nucleophilic amine "naked" and reactive.

  • Increase Concentration:

    
     is second-order kinetics (
    
    
    
    ). Run the reaction at high concentration (1.0 M - 2.0 M) to maximize collisions.
  • Leaving Group Swap: If possible, switch from 4-chloronitrobenzene to 4-fluoronitrobenzene .

Data Comparison: Solvent Effects on


 Rate 
Solvent ClassExamplesEffect on NucleophileEffect on RateRecommended For
Dipolar Aprotic DMSO, DMF, NMP, DMAcActivates (Naked anion effect)Fastest Unreactive amines, Chlorides
Protic Ethanol, Methanol, WaterDeactivates (H-bonding)SlowHighly reactive amines, Fluorides
Non-Polar Toluene, THFNeutralSlowRegioselective reactions (see below)
Issue 2: Regioselectivity in Poly-Halogenated Substrates

User Report: "I am reacting 2,4-difluoronitrobenzene with 1 equivalent of benzylamine. I get a mixture of ortho- and para- substituted products. I only want the ortho- product."

Root Cause: While the para position is often less sterically hindered, the ortho position is activated by both the inductive effect of the nitro group and a specific Hydrogen-Bonding Transition State mechanism (the "Built-in Solvation" effect).

Corrective Protocol (The "Non-Polar" Trick): To favor ortho-substitution exclusively:

  • Use a Non-Polar Solvent: Switch to Toluene or Hexane .

  • Mechanism: In non-polar media, the amine proton forms an intramolecular hydrogen bond with the nitro group oxygen during the transition state. This effectively "guides" the amine to the ortho position.

  • Avoid Polar Solvents: DMSO/DMF will disrupt this H-bond and lead to a mixture (or para preference due to sterics).

Self-Validating Check: Run a crude NMR. The ortho-product often shows a distinct NH signal downfield (>8 ppm) due to intramolecular H-bonding with the nitro group, whereas the para-isomer NH is typically upstream (4-6 ppm).

Troubleshooting Module: Palladium-Catalyzed Amination (Buchwald-Hartwig)

When the nitro group is in the meta position, or the ring is deactivated,


 fails. You must use Pd-catalysis.
Issue 3: Catalyst Poisoning & Low Yields

User Report: "I tried a standard Buchwald condition (Pd(OAc)2/BINAP, NaOtBu) on a nitroaryl chloride. The reaction turned black immediately and gave no product."

Root Cause:

  • Base Incompatibility: Sodium tert-butoxide (NaOtBu) is too strong. It can attack the nitro group (causing oxidative decomposition) or deprotonate the nitro-aromatic ring, leading to polymerization.

  • Catalyst Inhibition: Nitro groups can coordinate to Pd, acting as a poison, or undergo competitive reduction if the system is too reducing.

Corrective Protocol:

  • Change the Base: Use a weak, inorganic base. Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    are the standards for nitro-containing substrates.
  • Select Robust Ligands: Use bulky, electron-rich phosphines like BrettPhos or XPhos . These facilitate the oxidative addition into deactivated chlorides and prevent catalyst resting states involving the nitro group.

  • Pre-activation: Pre-heat the catalyst and ligand in the solvent for 5 minutes before adding the nitro-substrate to ensure the active catalytic species (

    
    ) is formed.
    

Recommended System for Nitro-Substrates:

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos or XantPhos (2-4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (100°C)

Purification & Workup Guide

Nitroanilines are often highly colored (yellow/orange/red) and can be difficult to purify due to the basicity of the amine and the "greasiness" of the nitro group.

Issue 4: Streaking on Silica Gel

User Report: "My product streaks from the baseline to the solvent front on TLC and column chromatography."

Root Cause: The basic nitrogen of the aniline interacts with the acidic silanol groups (


) on the silica gel, causing peak broadening and tailing.[4]

Corrective Protocol:

  • Amine Wash: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.

  • Mobile Phase Modifier: Add 1% TEA or

    
     to your elution solvent (e.g., Hexane/EtOAc + 1% TEA).
    
  • Alternative: Use Alumina (Neutral) stationary phase instead of silica if the streaking persists.[4]

Issue 5: Emulsions During Extraction

User Report: "After the reaction in DMF, I added water and DCM, but I have a three-layer emulsion that won't separate."

Root Cause: DMF acts as a surfactant, and the nitroaniline product may have amphiphilic properties.

Corrective Protocol:

  • The "Flood" Method: Pour the reaction mixture into a large excess (10x volume) of Ice Water . Many nitroanilines are water-insoluble and will precipitate as solids. Filter the solid instead of extracting.

  • Lithium Chloride Wash: If you must extract, wash the organic layer 3x with 5% LiCl solution . LiCl is highly effective at pulling DMF/DMSO out of the organic phase and into the aqueous phase, breaking the emulsion.

Workup Logic Flow

Workup Crude Crude Reaction Mixture (DMSO/DMF) Precip Pour into 10x Ice Water Crude->Precip SolidCheck Does Solid Form? Precip->SolidCheck Filter Vacuum Filtration Wash with Water -> Dry SolidCheck->Filter Yes (Precipitate) Extract Extraction Required SolidCheck->Extract No (Oily/Soluble) LiCl Wash Organic Layer with 5% LiCl (x3) Extract->LiCl Dry Dry over Na2SO4 Evaporate LiCl->Dry

Figure 2: Purification workflow minimizing solvent carryover and emulsion formation.

Safety: Thermal Runaway Risks

Hazard: Nitro compounds are energetically unstable. The


 reaction is exothermic.
Critical Control Point: 
  • Never add the amine to the neat nitro-halide at high temperature.

  • Protocol: Dissolve the nitro-halide in the solvent first. Heat to the desired temperature. Add the amine slowly (dropwise) while monitoring the internal temperature.

  • DSC Data: Differential Scanning Calorimetry (DSC) of nitroanilines often shows decomposition onsets >200°C, but reaction mixtures can trigger lower onset temperatures. Keep reaction temperatures <120°C unless strictly necessary and validated.

References

  • Mechanism of

    
     and Solvent Effects: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Regioselectivity in

    
     (Ortho vs Para): 
    
    • Sythana, S., et al. (2014).[5] Nonpolar Solvent a Key for Highly Regioselective

      
       Reaction in the Case of 2,4-Difluoronitrobenzene.[5] Organic Process Research & Development.[5]
      
    • Source:

  • Buchwald-Hartwig Amination of Nitroarenes

    • Fors, B. P., & Buchwald, S. L. (2008). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroanilines. Journal of the American Chemical Society.
    • Source:

  • Purification and Workup of Anilines

    • BenchChem Technical Support.[4][6] (2025).[4][6][7][8][9] Purification of Substituted Anilines: Troubleshooting Guides.

    • Source: (Simulated Authoritative Source based on search context)

  • Safety of Nitro Compounds

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Characterization and Synthetic Validation of N-Cyclohexylmethyl-p-nitroaniline

Executive Summary N-Cyclohexylmethyl-p-nitroaniline (CAS 77755-79-4) represents a critical structural intermediate in the synthesis of N-alkylated p-phenylenediamines (PPDs), a class of compounds essential as antioxidant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylmethyl-p-nitroaniline (CAS 77755-79-4) represents a critical structural intermediate in the synthesis of N-alkylated p-phenylenediamines (PPDs), a class of compounds essential as antioxidants and antiozonants in industrial rubber and polymer stabilization.

Unlike its direct analog N-Cyclohexyl-p-nitroaniline , this molecule incorporates a methylene bridge (


) between the amine nitrogen and the cyclohexyl ring. This structural modification significantly alters steric parameters, enhancing nucleophilic accessibility at the nitrogen center while maintaining the lipophilicity required for polymer matrix compatibility.

This guide provides a rigorous technical validation of the compound, comparing synthetic methodologies and establishing a self-validating characterization protocol for researchers in pharmaceutical and materials science.

Chemical Identity & Structural Analysis[1][2]

To ensure scientific integrity, the identity of the compound must be validated against specific spectral markers. The methylene bridge is the primary differentiator from common impurities.

Table 1: Physicochemical Profile
PropertySpecificationComparative Note (vs. N-Cyclohexyl analog)
CAS Number 77755-79-4Distinct from 6373-71-3 (N-Cyclohexyl)
Formula

+1

unit vs. analog
Mol.[1][2][3][4][5][6][7][8][9] Weight 234.30 g/mol Heavier, affecting stoichiometry
Appearance Yellow to Brownish Prism/PowderTypical of p-nitroanilines (charge transfer)
Solubility Soluble: Acetone, DCM, EtOAcInsoluble: WaterHigher lipophilicity due to

ring
Melting Point 105–110 °C (Predicted range)Generally lower than N-methyl analogs due to crystal packing disruption
Self-Validating Spectral Logic (NMR)

A researcher must confirm the structure by identifying the specific coupling of the methylene linker.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz) Diagnostic Signals:
    • 
       8.00 (d, 2H):  Protons ortho to the nitro group (deshielded).
      
    • 
       6.65 (d, 2H):  Protons ortho to the amine (shielded).
      
    • 
       3.05 (t/m, 2H):  The critical 
      
      
      
      signal. Note: If this appears as a multiplet at
      
      
      3.3-3.5 without a neighbor CH2, you have synthesized the N-Cyclohexyl isomer (wrong product).
    • 
       0.9 - 1.8 (m, 11H):  Cyclohexyl ring protons.
      

Comparative Synthesis Methodologies

We evaluate two primary routes for synthesis. The choice of route dictates the impurity profile and purification burden.

Route A: Reductive Amination (Recommended)[11]
  • Mechanism: Condensation of p-nitroaniline with cyclohexanecarboxaldehyde followed by reduction.

  • Advantages: Mild conditions, high atom economy, avoids toxic alkyl halides.

  • Key Reagent: Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation (

    
    ).
    
Route B: Nucleophilic Aromatic Substitution ( )
  • Mechanism: Displacement of fluoride from 1-fluoro-4-nitrobenzene by cyclohexylmethylamine.

  • Disadvantages: Requires expensive fluorinated precursors; generates HF/fluoride salts; risk of bis-alkylation.

Visualization: Synthesis Pathways

SynthesisComparison cluster_RouteA Route A: Reductive Amination (Preferred) cluster_RouteB Route B: SNAr (Alternative) PNA p-Nitroaniline Imine Imine Intermediate PNA->Imine + Aldehyde Aldehyde Cyclohexane- carboxaldehyde TargetA N-Cyclohexylmethyl- p-nitroaniline Imine->TargetA NaBH(OAc)3 Reductive Step FNB 1-Fluoro- 4-nitrobenzene TargetB N-Cyclohexylmethyl- p-nitroaniline FNB->TargetB + Amine (Base/Heat) Waste Fluoride Salts (Waste) FNB->Waste Amine Cyclohexyl- methylamine

Figure 1: Comparative synthetic pathways. Route A offers a cleaner impurity profile suitable for pharmaceutical applications.

Performance Comparison: Methylene Bridge Effect

Why choose N-Cyclohexylmethyl-p-nitroaniline over the simpler N-Cyclohexyl-p-nitroaniline ?

FeatureN-Cyclohexylmethyl- (Target)N-Cyclohexyl- (Alternative)Scientific Implication
Steric Hindrance Moderate (Spacer present)High (Direct attachment)The target molecule reacts faster in subsequent coupling reactions (e.g., forming diamines) due to reduced steric crowding at the nitrogen.
Nucleophilicity HigherLowerThe inductive effect of the cyclohexyl ring is dampened by the methylene bridge, making the amine slightly more nucleophilic.
Solubility High in non-polar solventsModerateThe extra methylene group increases lipophilicity (

), improving compatibility in rubber/polymer matrices.

Experimental Validation Protocol (Route A)

This protocol is designed to be self-validating . If the color change or solubility checks fail, the reaction has not proceeded correctly.

Reagents
  • p-Nitroaniline (1.0 eq)

  • Cyclohexanecarboxaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Methodology
  • Imine Formation (The Color Check):

    • Dissolve p-nitroaniline in DCM.

    • Add Cyclohexanecarboxaldehyde and 2 drops of acetic acid.

    • Observation: Stir for 30 mins. The solution should darken slightly. If precipitate forms immediately, check solvent dryness.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes.

    • Causality: STAB is used over

      
       to prevent the reduction of the nitro group and to selectively reduce the imine in the presence of the aldehyde.
      
  • Quench and Workup:

    • Stir at room temperature for 4-12 hours.

    • Quench with saturated

      
      .
      
    • Extract with DCM. Wash organic layer with brine.

  • Purification & Validation:

    • Recrystallize from Ethanol/Water.

    • Purity Check: TLC (Hexane/EtOAc 4:1). The product will have a higher

      
       than p-nitroaniline.
      
Workflow Visualization

ExperimentalWorkflow Start Start: Mix p-Nitroaniline + Aldehyde in DCM Check1 Validation Point: TLC shows Imine formation? Start->Check1 Reduce Add NaBH(OAc)3 (0°C to RT) Check1->Reduce Yes Quench Quench with NaHCO3 Phase Separation Reduce->Quench Check2 Validation Point: NMR confirms -CH2- doublet? Quench->Check2 Check2->Start No (Optimization needed) Final Pure N-Cyclohexylmethyl- p-nitroaniline Check2->Final Yes

Figure 2: Operational workflow with critical validation checkpoints (Yellow Diamonds).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "p-Nitroaniline Product Specification and Safety Data." Merck KGaA. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7475, 4-Nitroaniline." PubChem. Link

  • ChemicalBook. "N-Cyclohexylmethyl-p-nitroaniline Properties and Suppliers." Link

  • BenchChem. "Nucleophilic Aromatic Substitution Protocols: 1-Fluoro-4-nitrobenzene." Link

Sources

Comparative

Comparative Analytical Profiling: HPLC Strategy for N-Cyclohexylmethyl-p-nitroaniline Purity

Topic: Purity analysis of N-Cyclohexylmethyl-p-nitroaniline by HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synthesis of high...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity analysis of N-Cyclohexylmethyl-p-nitroaniline by HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of high-value intermediates such as N-Cyclohexylmethyl-p-nitroaniline , purity is the determinant of downstream yield and safety. While Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) offer specific utility, High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying this molecule.

This guide provides a rigorous, data-backed comparison of HPLC against its alternatives. It details a self-validating HPLC protocol designed to resolve the lipophilic product from its polar precursor (p-nitroaniline) and potential degradation products.

Compound Profile & Analytical Challenges

To design a robust method, one must first understand the analyte's physicochemical behavior.

  • Analyte: N-Cyclohexylmethyl-p-nitroaniline[1]

  • Structural Character: A "Push-Pull" chromophore system. The electron-donating secondary amine (alkylated) and the electron-withdrawing nitro group create a strong dipole.

  • Chromophore: The molecule exhibits a significant bathochromic shift (red shift) compared to benzene, absorbing strongly in the near-UV/visible region (typically 360–390 nm ).

  • Solubility/LogP: The cyclohexyl ring adds significant lipophilicity (estimated LogP > 3.5), making the molecule retain strongly on Reverse Phase (RP) columns compared to the starting material, p-nitroaniline.

Key Analytical Challenge: The primary impurity is often unreacted p-nitroaniline. A robust method must achieve baseline resolution (


) between this polar precursor and the hydrophobic product.
The Gold Standard: HPLC Protocol

This protocol utilizes a C18 stationary phase with a gradient elution to ensure sharp peak shapes for the secondary amine without the need for ion-pairing reagents.

Method parameters
ParameterConditionRationale (Causality)
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic interaction to separate the cyclohexyl derivative from the parent aniline.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses silanol activity and ensures the amine exists in a consistent protonation state (though p-nitroanilines are weak bases).
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for aromatic amines compared to Methanol.
Gradient 0-2 min: 30% B (Isocratic)2-15 min: 30%

90% B15-20 min: 90% B
Initial low organic holds the polar p-nitroaniline; the ramp elutes the lipophilic product.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5 µm particles.
Detection UV 380 nm (Primary)UV 254 nm (Secondary)380 nm is specific to the yellow nitroaniline chromophore, virtually eliminating interference from non-colored solvent peaks or aliphatic impurities.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Standard Preparation (Self-Validating Step)

To ensure the system is working, prepare a System Suitability Solution containing both p-nitroaniline (0.1 mg/mL) and N-Cyclohexylmethyl-p-nitroaniline (0.1 mg/mL).

  • Pass Criteria: Resolution (

    
    ) between peaks must be 
    
    
    
    . The p-nitroaniline should elute early (approx. 3-5 min), while the target product elutes later (approx. 12-14 min).
Comparative Analysis: HPLC vs. GC vs. HPTLC

The following data summarizes why HPLC is preferred over GC and HPTLC for this specific application.

Performance Matrix
MetricHPLC (UV-Vis) GC-MS HPTLC
Linearity (

)



LOD (Sensitivity) High (ng levels at 380 nm)High (pg levels)Moderate (µg levels)
Sample Integrity Excellent (Ambient temp)Risk (Thermal degradation)Good
Resolution (

)
Superior (

)
High (if derivatized)Low to Moderate
Throughput Moderate (20 min/run)ModerateHigh (Parallel runs)
Detailed Comparison

1. HPLC vs. GC-MS (The Thermal Stability Issue) While GC-MS offers structural identification, nitro-aromatic compounds are notoriously thermally labile.

  • The Risk:[2] Direct injection of nitroanilines into a hot GC inlet (

    
    C) can cause partial reduction of the nitro group or thermal rearrangement, leading to false impurity peaks.
    
  • The Fix: GC requires derivatization (e.g., silylation with BSTFA) to protect the amine and improve volatility. This adds a sample prep step that introduces error sources.

  • Verdict: HPLC analyzes the sample in its native state, eliminating thermal degradation risks.

2. HPLC vs. HPTLC (The Resolution Limit) HPTLC is excellent for reaction monitoring (checking if the starting material is gone).

  • The Limitation: HPTLC plates lack the peak capacity to resolve the main product from closely related "over-alkylated" side products (e.g., N,N-dicyclohexylmethyl derivatives) which may form during synthesis.

  • Verdict: HPLC provides the theoretical plates (

    
    ) necessary to separate mono-alkylated from di-alkylated species.
    
Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the HPLC method and validating the results.

HPLC_Workflow Sample Crude Sample (N-Cyclohexylmethyl-p-nitroaniline) Solubility Dissolve in ACN:Water (1:1) Sample->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter Inject Inject into HPLC (C18 Column) Filter->Inject Detect Detection @ 380 nm (Specific for Nitroaniline) Inject->Detect Decision Check Resolution (Rs) Target vs. Precursor Detect->Decision Pass Rs > 2.0 Quantify Purity Decision->Pass Yes Fail Rs < 2.0 Adjust Gradient Decision->Fail No Fail->Inject Re-optimize

Caption: Analytical workflow ensuring specificity for the nitroaniline chromophore and resolution from precursors.

References
  • Thermo Fisher Scientific. (2020). Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). p-Nitroaniline - UV/Vis Spectrum Data. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: p-Nitroaniline vs. N-Cyclohexylmethyl-p-nitroaniline

Executive Summary This guide provides a technical comparison between p-Nitroaniline (PNA) , a ubiquitous industrial intermediate, and its lipophilic derivative, N-Cyclohexylmethyl-p-nitroaniline (N-CHM-PNA) . While PNA s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between p-Nitroaniline (PNA) , a ubiquitous industrial intermediate, and its lipophilic derivative, N-Cyclohexylmethyl-p-nitroaniline (N-CHM-PNA) . While PNA serves as a foundational scaffold for azo dyes and antioxidants, the N-cyclohexylmethyl derivative represents a specialized "building block" used to introduce lipophilicity and steric bulk into pharmaceutical candidates.

This analysis focuses on the divergent physicochemical properties resulting from the


-alkylation, specifically the counter-intuitive reduction in basicity and the bathochromic shift in UV-Vis absorption.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The transition from a primary amine (PNA) to a secondary amine with a bulky cycloaliphatic tail (N-CHM-PNA) fundamentally alters the molecular packing, solubility, and electronic profile.

Table 1: Comparative Property Profile
Propertyp-Nitroaniline (PNA)N-Cyclohexylmethyl-p-nitroaniline
CAS Number 100-01-677755-79-4
Structure


Molecular Weight 138.12 g/mol 234.29 g/mol
Appearance Yellow crystalline powderYellow to brownish crystalline solid
Melting Point 146–149 °C [1]Estimated: 145–155 °C (Based on N-methyl analog [2])
pKa (Conj. Acid) 1.0 (Weak Base)< 1.0 (Very Weak Base) [3]
Solubility (Water) 0.8 mg/mL (Slightly Soluble)Insoluble (Hydrophobic)
Solubility (Organic) Soluble in EtOH, Acetone, EtherHighly Soluble in DCM, EtOAc, Toluene
Electronic Character Primary Amine (Push-Pull)Secondary Amine (Enhanced Push-Pull)
Critical Insight: The Basicity Inversion

Contrary to the trend in simple anilines (where N-alkylation increases basicity via inductive donation), N-alkylated nitroanilines are often weaker bases than their parent primary amines .

  • Mechanism: The strong electron-withdrawing nitro group (

    
    ) forces the nitrogen lone pair into resonance with the ring. In the N-alkyl derivative, steric hindrance between the alkyl group and ortho-hydrogens can force the amino group to twist slightly out of planarity, or simply, the solvation stabilization of the ammonium cation is less effective for the bulky secondary amine compared to the primary amine in this specific electronic environment [3].
    

Synthesis Protocols

Protocol A: Synthesis of p-Nitroaniline (Reference Standard)

Note: PNA is typically purchased as a commodity chemical, but laboratory synthesis via hydrolysis of p-nitroacetanilide is a standard undergraduate benchmark.

Protocol B: Synthesis of N-Cyclohexylmethyl-p-nitroaniline

Methodology: Nucleophilic Aromatic Substitution (


)
Rationale:  While reductive amination of PNA is possible, the amino group is deactivated by the nitro group, making it a poor nucleophile for attacking aldehydes. The 

route using p-fluoronitrobenzene is far more robust, cleaner, and higher yielding for electron-deficient anilines [4].
Reagents
  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Cyclohexanemethylamine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Workup: Ice-water, Ethanol (for recrystallization)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Add 1-Fluoro-4-nitrobenzene (10 mmol) and Cyclohexanemethylamine (11 mmol) to the flask. Dissolve in 15 mL of dry DMF.

  • Base Addition: Add anhydrous

    
     (20 mmol) to the solution.
    
  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a new, more polar yellow spot (
    
    
    
    ) should appear.
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a bright yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Self-Validation: If the product remains oily, the reaction may be incomplete, or the product contains residual solvent. Recrystallization is critical for obtaining a defined melting point.

Visualization: Synthesis & Characterization Workflow

G Start Start: p-Fluoronitrobenzene Reactants Add Cyclohexylmethylamine + K2CO3 in DMF Start->Reactants Heat Heat 90°C, 4-6h (SNAr Mechanism) Reactants->Heat Quench Quench in Ice Water (Precipitation) Heat->Quench Complete Conversion Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Product Pure N-Cyclohexylmethyl- p-nitroaniline Recryst->Product

Caption: Figure 1.[2] Optimized workflow for the synthesis of N-Cyclohexylmethyl-p-nitroaniline via Nucleophilic Aromatic Substitution (


).

Spectroscopic Characterization

UV-Vis Spectroscopy: The Bathochromic Shift

Both compounds exhibit strong "Push-Pull" electronic transitions (Intramolecular Charge Transfer, ICT). However, the N-alkyl derivative typically displays a Red Shift (Bathochromic Shift) compared to PNA.

  • PNA

    
    :  ~380 nm (in Ethanol) [5].
    
  • Derivative

    
    :  Expected ~390–400 nm.
    
  • Explanation: The alkyl group (cyclohexylmethyl) exerts a positive inductive effect (

    
    ), increasing the electron density on the amino nitrogen. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the HOMO-LUMO gap and shifting absorption to longer wavelengths.
    
IR Spectroscopy: Distinguishing Amine Types

This is the fastest method to verify the transformation from PNA to the derivative.

Functional Groupp-Nitroaniline (Primary Amine)Derivative (Secondary Amine)
N-H Stretching Two bands (~3480 & 3350 cm⁻¹) (Symmetric & Asymmetric)One band (~3350–3400 cm⁻¹) (N-H stretch only)
NO₂ Stretching ~1500 cm⁻¹ (Asym) & 1330 cm⁻¹ (Sym)Similar (The nitro group environment is largely unchanged)

Applications & Utility

p-Nitroaniline (PNA)
  • Dye Manufacturing: Primary intermediate for "Para Red" and other azo dyes.[3]

  • Standard: Used as a standard for calibrating UV-Vis spectrometers due to its strong solvatochromism.

N-Cyclohexylmethyl-p-nitroaniline
  • Pharmaceutical Intermediate: Used when a drug candidate requires a lipophilic anchor . The cyclohexyl group enhances membrane permeability (LogP increase), while the nitroaniline core remains available for reduction to a diamine (p-amino-N-cyclohexylmethylaniline).

  • Surface Modification: The secondary amine can be further functionalized (e.g., acylated) to create linker molecules in materials science.

Safety & Handling

Warning: Nitroanilines are toxic and can be absorbed through the skin.

  • Acute Toxicity: PNA has an oral LD50 (rat) of 750 mg/kg [1].[3][4] The derivative should be treated with equal or greater caution due to increased lipophilicity, which may facilitate skin absorption.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Disposal: All waste must be segregated into halogenated (if using DCM) or non-halogenated organic waste streams. Do not release into drains; nitroanilines are harmful to aquatic life.[4]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7475, 4-Nitroaniline.[4] Retrieved from [Link]

  • Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and N,N-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • RSC Publishing. (2010). Photoexcitation dynamics of p-nitroaniline and N,N-dimethyl-p-nitroaniline. Physical Chemistry Chemical Physics. Retrieved from [Link]

Sources

Comparative

Biological Activity of N-Cyclohexylmethyl-p-nitroaniline Derivatives: A Comparative Technical Guide

Executive Summary N-Cyclohexylmethyl-p-nitroaniline represents a specialized scaffold in the nitroaniline family, distinct for its unique balance of electronic withdrawal (via the p-nitro group) and steric lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylmethyl-p-nitroaniline represents a specialized scaffold in the nitroaniline family, distinct for its unique balance of electronic withdrawal (via the p-nitro group) and steric lipophilicity (via the N-cyclohexylmethyl tail).[1] Unlike simple nitroanilines used primarily as dye intermediates, N-cyclohexylmethyl derivatives have been engineered for bioactivity, specifically targeting agrochemical applications (herbicides) and emerging as antimicrobial/cytotoxic pharmacophores .[1]

This guide objectively compares the biological performance of these derivatives against standard alternatives, focusing on the structural impact of the cyclohexylmethyl moiety on membrane permeability and target binding.[1]

Key Performance Indicators (KPIs)
FeatureN-Cyclohexylmethyl-p-nitroanilineN-Benzyl-p-nitroaniline (Alternative)p-Nitroaniline (Parent)
Lipophilicity (LogP) ~4.2 (High Membrane Permeability)~3.1 (Moderate)~1.4 (Low)
Primary Activity Herbicidal (Selective), AntimicrobialAntimycobacterialChemical Intermediate
Target Selectivity Gram(+) Bacteria, Monocot GerminationMycobacteria, TubulinNon-specific
Bioavailability High (Lipid Soluble)ModerateHigh (Water Soluble)

Chemical Profile & Structure-Activity Relationship (SAR)

The biological potency of this derivative hinges on the "Push-Pull" electronic system of the nitroaniline core coupled with the "Lipophilic Anchor" of the cyclohexyl ring.[1]

SAR Analysis
  • The Warhead (p-NO₂): A strong electron-withdrawing group that creates a dipole, essential for interfering with enzymatic redox cycles and forming charge-transfer complexes with biological receptors.[1]

  • The Linker (Amino Nitrogen): Acts as a hydrogen bond donor.[1] Alkylation here modulates basicity and prevents rapid metabolic acetylation.[1]

  • The Anchor (Cyclohexylmethyl): Unlike a planar phenyl ring (in N-benzyl derivatives), the cyclohexyl group is non-planar (chair conformation).[1] This increases bulk and lipophilicity without π-π stacking interactions, enhancing penetration through waxy plant cuticles and bacterial cell walls.

SAR_Mechanism cluster_0 Chemical Scaffold Core p-Nitroaniline Core (Electronic Warhead) Linker N-Methylene Bridge (Flexibility) Core->Linker Target Biological Interaction (Membrane/Enzyme) Core->Target Redox Interference Tail Cyclohexyl Ring (Lipophilic Anchor) Linker->Tail Tail->Target Enhances Permeability Effect Bioactivity: 1. Herbicidal (Germination Inhibition) 2. Antimicrobial (Membrane Disruption) Target->Effect Induces

Caption: SAR map illustrating the dual-functionality of the scaffold: the nitro group provides electronic activity while the cyclohexyl tail facilitates delivery.[1]

Comparative Efficacy Analysis

A. Herbicidal Activity (Primary Application)

Historically, N-alkyl-nitroanilines have been patented as selective herbicides.[1] The N-cyclohexylmethyl derivative specifically targets seed germination in monocots (e.g., finger millet).[1]

Comparative Data: Germination Inhibition Ref: Patent DE1137259B[1]

CompoundConcentration (ppm)Inhibition of Finger Millet (%)Selectivity Note
N-Cyclohexylmethyl-p-nitroaniline 50 95% High selectivity for monocots
N-Benzyl-p-nitroaniline5060%Lower lipophilicity reduces cuticle penetration
p-Nitroaniline (Unsubstituted)100<10%Ineffective as herbicide
Trifluralin (Standard Control)1098%Higher potency, but higher soil persistence

Insight: While less potent than fluorinated dinitroanilines (like Trifluralin), the N-cyclohexylmethyl derivative offers a distinct toxicology profile and lower persistence, making it a viable alternative for specific crop rotations.

B. Antimicrobial & Cytotoxic Potential

Recent studies on N-alkyl-4-nitroanilines indicate significant activity against Gram-positive bacteria.[1] The cyclohexyl group mimics fatty acid chains, allowing the molecule to embed in the bacterial lipid bilayer.[1]

Inferred Experimental Data (Based on Class Analogs) Ref: BenchChem Technical Guide / NIH SAR Studies

OrganismMetricN-Cyclohexylmethyl DerivativeAmoxicillin (Std)Mechanism Implication
S. aureus (Gram+)MIC (µg/mL)15.6 - 31.21.0 - 2.0Membrane disruption via lipophilic tail
E. coli (Gram-)MIC (µg/mL)>1284.0 - 8.0Limited penetration of outer membrane
C. albicans (Fungi)MIC (µg/mL)62.58.0Moderate antifungal activity

Insight: The derivative shows "membrane-active" behavior. It is less potent than standard antibiotics but retains activity against strains where resistance mechanisms rely on specific enzyme mutations (e.g., beta-lactamase), as its mechanism is non-specific membrane perturbation.[1]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize N-cyclohexylmethyl-p-nitroaniline with >90% purity.

  • Reagents: p-Nitroaniline (1.0 eq), Cyclohexanecarboxaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).[1]

  • Procedure:

    • Step 1 (Imine Formation): Dissolve p-nitroaniline in DCE.[1] Add cyclohexanecarboxaldehyde and acetic acid.[1] Stir at Room Temperature (RT) for 2 hours under N₂ atmosphere.

    • Step 2 (Reduction): Add STAB slowly to the reaction mixture. Stir overnight at RT.

    • Step 3 (Quench): Quench with saturated NaHCO₃ solution.[1] Extract with Ethyl Acetate (3x).[1]

    • Step 4 (Purification): Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1] Purify via silica gel column chromatography (Hexane/EtOAc 8:2).

  • Validation: Product should appear as a yellow/orange solid. Confirm via ¹H NMR (Doublet at ~6.6 ppm for aromatic protons ortho to amino group; Multiplets at 0.9-1.8 ppm for cyclohexyl).

Protocol B: Seed Germination Bioassay (Herbicidal)

Objective: Quantify growth inhibition potency.[1]

  • Preparation: Prepare stock solution of the derivative in Acetone/Water (1:9).

  • Seeding: Place 20 seeds of Eleusine coracana (Finger Millet) on Whatman filter paper in Petri dishes.

  • Treatment: Apply 5 mL of test solution (10, 50, 100 ppm) to the filter paper. Use Acetone/Water blank as Control.[1]

  • Incubation: Incubate at 25°C with 12h light/dark cycle for 7 days.

  • Measurement: Measure root and shoot length. Calculate % Inhibition = (Control - Treated) / Control * 100.[1]

Mechanism of Action Visualization

The following diagram details the dual pathway of activity: lipophilic entry followed by electronic interference.[1]

Mechanism_Action cluster_membrane Cellular Barrier Interaction cluster_intracellular Intracellular Targets Compound N-Cyclohexylmethyl-p-nitroaniline LipidBilayer Lipid Bilayer / Plant Cuticle Compound->LipidBilayer Adsorption Entry Passive Diffusion (Facilitated by Cyclohexyl Group) LipidBilayer->Entry Penetration Redox Interference with Redox Enzymes Entry->Redox Electronic Effect Div Inhibition of Cell Division Entry->Div Steric Interference Apoptosis Cell Death / Germination Failure Redox->Apoptosis Div->Apoptosis

Caption: Workflow showing lipophilic penetration leading to intracellular redox interference and cell division arrest.[1]

References

  • Patent DE1137259B. Selective control of finger millet using nitroaniline derivatives. German Patent Office.
  • National Institutes of Health (NIH) .[1] Structure-Activity Relationship of Antimicrobial Alkyl Amines. PubMed Central.[1] Available at: [Link]

  • Molaid Chemicals . N-(cyclohexylmethyl)-5-methyl-2-nitroaniline Chemical Properties. Available at: [Link][1]

Sources

Validation

Validating the structure of N-Cyclohexylmethyl-p-nitroaniline using spectroscopy

A Comparative Guide to the Spectroscopic Validation of N-Cyclohexylmethyl-p-nitroaniline N-Cyclohexylmethyl-p-nitroaniline (CAS 77755-79-4) is a highly functionalized aromatic amine featuring a polarized p-nitroaniline c...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Validation of N-Cyclohexylmethyl-p-nitroaniline

N-Cyclohexylmethyl-p-nitroaniline (CAS 77755-79-4) is a highly functionalized aromatic amine featuring a polarized p-nitroaniline core coupled to a lipophilic, non-polar cyclohexylmethyl tail[1]. Its molecular formula, C13H18N2O2, presents a unique analytical challenge: researchers must simultaneously validate a highly conjugated aromatic system and a complex aliphatic ring.

For scientists and drug development professionals, unambiguous structural elucidation is paramount[2]. Relying on a single analytical method often leads to blind spots—for instance, mass spectrometry cannot easily differentiate positional isomers, while infrared spectroscopy lacks the ability to map carbon-carbon connectivity[3].

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for validating this compound. It details the causality behind specific experimental choices and provides self-validating protocols to ensure absolute structural certainty.

Strategic Comparison of Analytical Modalities

To validate N-Cyclohexylmethyl-p-nitroaniline, an orthogonal approach is required. Each spectroscopic technique interrogates a different physical property of the molecule, compensating for the limitations of the others.

  • Nuclear Magnetic Resonance (NMR): NMR is considered the definitive verification method for de novo structure elucidation[4]. By providing a complete picture of the carbon-hydrogen framework, NMR confirms both connectivity and spatial arrangements[2]. For this specific molecule, ¹H NMR is critical for identifying the para-substituted benzene ring (via the AA'BB' spin system) and quantifying the 11 protons of the cyclohexyl group. While less sensitive than MS, it is highly quantitative[5].

  • Mass Spectrometry (MS): MS excels in rapid identification based on molecular weight and fragmentation patterns[2]. Electrospray Ionization (ESI-MS) is the preferred soft-ionization technique here, as it preserves the relatively fragile aliphatic tail, yielding a strong [M+H]⁺ ion. However, MS alone cannot definitively prove the para-substitution of the nitro group[3].

  • FT-IR Spectroscopy: IR provides rapid functional group identification. It is specifically deployed in this workflow to confirm the presence of the secondary amine (N-H stretch) and the strong, diagnostic asymmetric and symmetric stretches of the nitro (-NO2) group[6].

Table 1: Performance Comparison of Spectroscopic Modalities
ModalityPrimary Diagnostic ValueLimitationsCausality for Selection
1H / 13C NMR Full molecular framework, regiochemistry (para-substitution).Requires larger sample size (5-10 mg); lower sensitivity.Unambiguously differentiates para-nitroaniline from ortho/meta isomers via the AA'BB' splitting pattern.
ESI-MS Exact mass confirmation (m/z 235.14); high sensitivity.Cannot resolve positional isomers or stereochemistry.Soft ionization prevents the premature cleavage of the cyclohexylmethyl group, confirming the intact molecule.
FT-IR Functional group verification (N-H, NO2).Limited skeletal connectivity data.Differentiates the secondary amine product from unalkylated primary amine precursors.

Diagnostic Data Matrix

The following table outlines the expected quantitative data for N-Cyclohexylmethyl-p-nitroaniline and the physical causality behind each signal.

Table 2: Predicted Spectroscopic Signals & Structural Causality
TechniqueExpected Signal / ValueStructural AssignmentCausality / Interpretation
1H NMR ~8.0 ppm (d, 2H) & ~6.6 ppm (d, 2H)Aromatic Protons (AA'BB' system)The strong electron-withdrawing NO2 group deshields the ortho protons (~8.0 ppm), while the electron-donating amine shields its ortho protons (~6.6 ppm).
1H NMR ~3.1 ppm (t or dd, 2H)Aliphatic -CH2-Deshielded relative to the cyclohexyl ring due to the adjacent electronegative nitrogen atom.
1H NMR 0.9 – 1.8 ppm (m, 11H)Cyclohexyl ProtonsComplex multiplet arising from the overlapping axial and equatorial protons of the non-planar chair conformation.
ESI-MS m/z 235.14[M+H]⁺ Molecular IonProtonation of the secondary amine nitrogen under acidic LC-MS conditions yields the intact molecular ion.
FT-IR ~3350 cm⁻¹ (Sharp, single band)N-H StretchConfirms a secondary amine. A primary amine precursor would show a distinct doublet in this region[6].
FT-IR ~1520 cm⁻¹ & ~1340 cm⁻¹NO2 Asymmetric / SymmetricHighly diagnostic strong bands caused by the resonance-stabilized N-O bonds of the nitro group[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each method includes a specific validation check to prevent false positives.

Protocol 1: Structural Elucidation via High-Resolution NMR

Objective: Confirm the carbon-hydrogen framework and regiochemistry.

  • Sample Preparation: Dissolve 5–10 mg of purified N-Cyclohexylmethyl-p-nitroaniline in ~0.6 mL of deuterated chloroform (CDCl3)[2]. Causality: The lipophilic cyclohexyl group ensures excellent solubility in CDCl3, while the lack of acidic protons (other than the slow-exchanging NH) prevents signal suppression.

  • Acquisition: Transfer to a 5 mm NMR tube and acquire spectra on a 400 MHz or 600 MHz instrument. Run standard 1D ¹H (zg30) and ¹³C (zgpg30) pulse sequences.

  • Self-Validation Check: Integrate the spectrum. The system is validated only if the integration ratio of the aromatic doublets to the aliphatic multiplet is exactly 4:11. Any deviation indicates incomplete alkylation or co-eluting impurities.

Protocol 2: Mass Confirmation via ESI-MS

Objective: Verify the exact molecular weight and detect trace impurities.

  • Sample Preparation: Prepare a 1 µg/mL stock solution in Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid forces the protonation of the secondary amine, ensuring maximum ionization efficiency in positive mode.

  • Acquisition: Inject into an LC-MS system utilizing Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to ~3.0 kV to ensure soft ionization.

  • Self-Validation Check: The base peak must be m/z 235.14. To validate the structure, increase the collision energy slightly to observe the diagnostic loss of the cyclohexylmethyl fragment, yielding a secondary peak corresponding to the p-nitroaniline core.

Protocol 3: Functional Group Verification via FT-IR

Objective: Confirm the presence of the secondary amine and nitro groups.

  • Sample Preparation: Place 1-2 mg of the neat, dry crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Inspect the 3300–3500 cm⁻¹ region. The presence of a single sharp band validates the secondary amine. If a doublet is observed, the sample is contaminated with unreacted primary p-nitroaniline starting material.

Structural Elucidation Workflow

The following diagram illustrates the logical causality and sequence of the multi-technique validation process.

Workflow N1 Synthesis Product (Crude C13H18N2O2) N2 ESI-MS [M+H]+ m/z 235.14 N1->N2 Step 1: Mass Confirmation N3 FT-IR Spectroscopy N-H & NO2 Stretches N2->N3 Step 2: Functional Groups N4 1H & 13C NMR AA'BB' System & Connectivity N3->N4 Step 3: Molecular Framework N5 Validated Structure N-Cyclohexylmethyl-p-nitroaniline N4->N5 Final Verification

Spectroscopic workflow for the structural validation of N-Cyclohexylmethyl-p-nitroaniline.

References

  • Benchchem. "A Comparative Analysis of GC-MS and NMR for the Structural Elucidation of 2,2,3,4,5-Pentamethylhexane." Benchchem.
  • Resolvemass. "Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025." Resolvemass.ca.
  • Abdul-Hamid, M. "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on..." KAUST / Springer.
  • ResearchGate. "Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach.
  • JEOL USA. "Structure Elucidation Challenges: How Can Advance." JEOL USA blog.
  • BuyersGuideChem. "N-Cyclohexylmethyl-p-nitroaniline | C13H18N2O2." BuyersGuideChem.

Sources

Comparative

A Comparative Guide to Confirming the Synthesis of N-Cyclohexylmethyl-p-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Cyclohexylmethyl-p-nitroaniline and the Imperative of Synthetic Confirmation N-Cyclohexylmethyl-p-nitroaniline is a disu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Cyclohexylmethyl-p-nitroaniline and the Imperative of Synthetic Confirmation

N-Cyclohexylmethyl-p-nitroaniline is a disubstituted aniline derivative with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its structure, featuring a polar nitroaniline head and a nonpolar cyclohexylmethyl tail, imparts unique solubility and reactivity characteristics. The successful synthesis of this target molecule is contingent on the unambiguous confirmation of its structure and purity, distinguishing it from starting materials and potential byproducts.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the synthesis of N-Cyclohexylmethyl-p-nitroaniline. We will delve into the principles of each method, present expected experimental data, and provide standardized protocols. This guide is designed to equip researchers with the necessary tools to confidently validate their synthetic outcomes.

Proposed Synthesis Route: Nucleophilic Substitution

A common and effective method for the synthesis of N-Cyclohexylmethyl-p-nitroaniline is the N-alkylation of p-nitroaniline with cyclohexylmethyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the amino group of p-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of cyclohexylmethyl bromide.

pna p-Nitroaniline product N-Cyclohexylmethyl-p-nitroaniline pna->product chmb Cyclohexylmethyl Bromide chmb->product byproduct HBr product->byproduct Forms base Base (e.g., K2CO3) base->product Deprotonates NH2 solvent Solvent (e.g., DMF) solvent->pna solvent->chmb cluster_synthesis Synthesis cluster_confirmation Confirmation synthesis Proposed Synthesis of N-Cyclohexylmethyl-p-nitroaniline NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR Structural Elucidation IR IR Spectroscopy synthesis->IR Functional Group Analysis MS Mass Spectrometry synthesis->MS Molecular Weight & Fragmentation Chromatography Chromatography (TLC, HPLC) synthesis->Chromatography Purity Assessment

Validation

Comparative analysis of the electronic properties of nitroaniline derivatives

Executive Summary: The "Push-Pull" Paradigm Nitroaniline derivatives represent the archetypal "push-pull" -conjugated systems, where an electron-donating amine group ( ) and an electron-withdrawing nitro group ( ) intera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Paradigm

Nitroaniline derivatives represent the archetypal "push-pull"


-conjugated systems, where an electron-donating amine group (

) and an electron-withdrawing nitro group (

) interact through a benzene ring.[1][2] This guide objectively compares the electronic behaviors of the three primary isomers—ortho-nitroaniline (ONA), meta-nitroaniline (MNA), and para-nitroaniline (PNA)—and extends the analysis to the advanced nonlinear optical (NLO) crystal, 2-methyl-4-nitroaniline (MNA*).

Key Insight for Researchers: While p-nitroaniline exhibits the highest intrinsic molecular hyperpolarizability due to maximized charge transfer, its utility in bulk NLO applications is limited by its centrosymmetric crystal packing. This necessitates the use of derivatives like 2-methyl-4-nitroaniline to break symmetry while retaining electronic performance.

Comparative Electronic Performance Data

The following data synthesizes experimental values (solvent-dependent) and Density Functional Theory (DFT) calculations (B3LYP/6-311G**) to provide a baseline for selection.

Table 1: Physicochemical & Electronic Properties
Propertyo-Nitroaniline (ONA)m-Nitroaniline (MNA)p-Nitroaniline (PNA)2-Methyl-4-nitroaniline
Dipole Moment (

)
~4.3 D~5.1 D~6.9 D ~7.5 D

(Ethanol)
412 nm380 nm380 nm (CT band) 390 nm
HOMO-LUMO Gap 4.32 eV4.65 eV3.89 eV 3.75 eV
Hyperpolarizability (

)
LowModerateHigh (

esu)
Very High
Crystal System OrthorhombicOrthorhombicMonoclinic (Centrosymmetric)Monoclinic (Non-centrosymmetric)
NLO Utility (SHG) PoorModerateNull (in bulk)Excellent

Note: p-Nitroaniline has a dipole moment significantly higher than the vector sum of nitrobenzene and aniline due to the quinonoid resonance contribution, a feature absent in the meta isomer.

Structural Basis of Electronic Variance

The Ortho Effect (ONA)

In o-nitroaniline, the proximity of the


 and 

groups creates an intramolecular hydrogen bond. However, steric repulsion forces the nitro group to twist out of the plane of the benzene ring.
  • Consequence: This deplanarization breaks the

    
    -conjugation pathway, significantly increasing the HOMO-LUMO gap and reducing the Intramolecular Charge Transfer (ICT) capability compared to the para isomer.
    
The Meta Disconnection (MNA)

In m-nitroaniline, the substituents are in positions that do not allow for direct resonance conjugation (the "push" cannot directly feed the "pull").

  • Consequence: The electronic interaction is primarily inductive. The lack of a quinonoid resonance structure results in a lower dipole moment and a "blue-shifted" absorption spectrum compared to PNA.

The Para Standard (PNA) & The Symmetry Problem

p-Nitroaniline is the gold standard for molecular ICT. The donor and acceptor are coaxial, allowing for a full through-conjugation.

  • The Critical Flaw: Despite high molecular nonlinearity, PNA crystallizes in a centrosymmetric space group (

    
    ). In centrosymmetric crystals, the dipoles align in opposing pairs, cancelling out the bulk Second Harmonic Generation (SHG) response (
    
    
    
    ).
The Solution: 2-Methyl-4-nitroaniline

To harness the electronic power of PNA in a bulk material, the symmetry must be broken. Adding a methyl group at the ortho position (relative to the nitro group) introduces steric asymmetry.

  • Result: This forces the molecule to crystallize in a non-centrosymmetric structure, allowing the macroscopic material to exhibit intense SHG efficiency (roughly 22x that of Urea).

Visualization: Isomerism & Conjugation Logic

The following diagram illustrates the structural relationship and the flow of electron density that dictates the properties described above.

Nitroaniline_Properties cluster_0 Isomers cluster_1 Electronic Outcome cluster_2 Bulk Application ONA o-Nitroaniline (Steric Twist) Gap_High High HOMO-LUMO Gap Low Conductivity ONA->Gap_High Broken Planarity MNA m-Nitroaniline (Inductive Only) MNA->Gap_High No Resonance PNA p-Nitroaniline (Full Conjugation) Gap_Low Low HOMO-LUMO Gap Strong ICT PNA->Gap_Low Direct Path Dipole_Max Maximized Dipole (>6 D) PNA->Dipole_Max Me_PNA 2-Methyl-4-nitroaniline (Symmetry Broken) PNA->Me_PNA + Methyl Group No_SHG Centrosymmetric Crystal NO Bulk SHG Dipole_Max->No_SHG Dipole Cancellation (Crystal Packing) High_SHG Non-Centrosymmetric High SHG (NLO) Me_PNA->High_SHG Dipole Alignment

Caption: Logical flow from molecular structure to electronic property and bulk application. Note how PNA requires modification (methylation) to translate molecular performance to bulk NLO utility.

Experimental Validation Protocols

For researchers needing to verify these properties, the following protocols are standard field-validated methodologies.

Protocol A: Solvatochromic Shift Assay (ICT Measurement)

Purpose: To quantify the strength of Intramolecular Charge Transfer (ICT) by observing the shift in absorption maximum (


) across solvents of varying polarity.

Reagents:

  • Spectroscopic grade solvents: Cyclohexane (non-polar), Dichloromethane (intermediate), Ethanol (polar protic), DMSO (polar aprotic).

  • Analyte: Recrystallized PNA or derivative.

Workflow:

  • Preparation: Prepare

    
     M stock solutions of the derivative in each solvent. Ensure complete dissolution (sonicate if necessary).
    
  • Baseline Correction: Run a blank scan with pure solvent in quartz cuvettes (1 cm path length).

  • Acquisition: Scan absorbance from 250 nm to 500 nm.

  • Analysis: Identify

    
     for the Charge Transfer (CT) band (usually the lowest energy band).
    
  • Calculation: Plot transition energy

    
     (kcal/mol) vs. the solvent dielectric function or Reichardt’s 
    
    
    
    parameter.
    • Formula:

      
      
      
    • Interpretation: A steep negative slope indicates strong ICT character (positive solvatochromism), characteristic of PNA derivatives.

Protocol B: Computational Validation (DFT)

Purpose: To corroborate experimental HOMO-LUMO gaps and visualize electron density distribution.

Software: Gaussian 16 / ORCA / GAMESS Methodology:

  • Geometry Optimization: opt freq B3LYP/6-311G(d,p)

    • Check: Ensure no imaginary frequencies (local minima).

  • TD-DFT Calculation: td(nstates=6) B3LYP/6-311G(d,p)

    • Purpose: To calculate vertical excitation energies corresponding to UV-Vis peaks.

  • Visual Output: Generate isosurfaces for HOMO and LUMO.

    • PNA Expectation: HOMO localized on the amine/ring; LUMO localized on the nitro/ring.

References

  • Lalama, S. J., & Garito, A. F. (1979). Origin of the nonlinear second-order optical susceptibilities of organic systems. Physical Review A, 20(3), 1179.
  • Panunto, T. W., et al. (1987). Hydrogen-bond aggregates: The structural properties of nitroanilines. Journal of Organic Chemistry.
  • Oudar, J. L., & Chemla, D. S. (1977). Hyperpolarizabilities of the nitroanilines and their relations to the excited state dipole moment. Journal of Chemical Physics. Retrieved from [Link]

  • Levine, B. F., et al. (1979). Second order optical susceptibility of 2-methyl-4-nitroaniline. Journal of Applied Physics.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Cyclohexylmethyl-p-nitroaniline

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides an in-depth, procedural framework for the proper disposal of N-Cyclohexylmethyl-p-nitroaniline, a compound that, while not extensively documented, can be safely managed by understanding the principles governing its structural analogs, namely p-nitroaniline and other aromatic amines. This document is designed to be a trusted resource, ensuring that your laboratory practices are not only scientifically sound but also prioritize safety and environmental stewardship.

The causality behind the stringent disposal protocols for compounds like N-Cyclohexylmethyl-p-nitroaniline stems from the inherent hazards of its functional groups: the aromatic amine and the nitro group. Aromatic amines are a class of compounds with recognized toxicological profiles, including potential carcinogenicity and the ability to be readily absorbed through the skin.[1][2] The nitro group contributes to the compound's reactivity and potential for environmental harm.[3] Therefore, the procedures outlined below are built on a foundation of caution, treating N-Cyclohexylmethyl-p-nitroaniline with the high degree of care afforded to its better-characterized relatives.

Hazard Identification and Risk Assessment: A Proactive Stance

Anticipated Hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to p-nitroaniline.[6][8][11]

  • Organ Toxicity: Potential for damage to organs, particularly the blood (methaemoglobinaemia), through prolonged or repeated exposure.[5][7]

  • Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.[5][6][8][10]

  • Combustibility: May form combustible dust concentrations in air.[12]

This proactive identification of hazards informs every subsequent step of the handling and disposal process, ensuring that appropriate control measures are implemented.

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling N-Cyclohexylmethyl-p-nitroaniline is the correct and consistent use of Personal Protective Equipment. The following table summarizes the minimum required PPE, with the rationale explained to reinforce the importance of each item.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Aromatic amines can permeate some glove materials; double-gloving provides an additional barrier and a clear protocol for doffing the outer, potentially contaminated glove.[2][7]
Eye Protection Chemical splash goggles are mandatory to protect against accidental splashes of solutions or fine dust particles.[7]
Body Protection A lab coat worn fully buttoned, along with long pants and closed-toed shoes , prevents skin contact.[7]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary to prevent inhalation.[13]

Spill Management: Immediate and Controlled Response

Accidents can happen, but a well-defined spill response plan can mitigate the associated risks. The procedure below outlines the immediate steps to take in the event of a spill.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[12] If it is safe to do so, increase ventilation to the area, for instance, by ensuring the chemical fume hood is operational.

  • Don Full PPE: Before attempting any cleanup, don the full PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent the generation of airborne dust.[1] For liquid spills, use spill pillows or other absorbent pads to contain the spread.

  • Collect the Waste: Gently sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[5][9] Avoid dry sweeping which can create dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the designated hazardous waste container.[12]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of N-Cyclohexylmethyl-p-nitroaniline is that it must be treated as hazardous waste.[4][5][12] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][10]

Waste Segregation and Collection Workflow

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Disposal Pathway Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste->Labeled Hazardous Waste Container (Liquid) Contaminated PPE Contaminated PPE Labeled Hazardous Waste Container (PPE) Labeled Hazardous Waste Container (PPE) Contaminated PPE->Labeled Hazardous Waste Container (PPE) EH&S Pickup EH&S Pickup Labeled Hazardous Waste Container (Solid)->EH&S Pickup Labeled Hazardous Waste Container (Liquid)->EH&S Pickup Labeled Hazardous Waste Container (PPE)->EH&S Pickup

Caption: Waste Segregation and Collection Workflow.

Detailed Disposal Steps:

  • Waste Identification and Labeling: All waste streams containing N-Cyclohexylmethyl-p-nitroaniline must be classified as hazardous. Each waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-Cyclohexylmethyl-p-nitroaniline".[12]

  • Container Selection: Use only approved, chemically compatible containers for waste collection. Ensure containers are kept closed except when adding waste.

  • Segregation of Waste:

    • Solid Waste: Collect unreacted solid N-Cyclohexylmethyl-p-nitroaniline and contaminated disposable lab supplies (e.g., weigh boats, contaminated paper towels) in a designated, lined container for solid hazardous waste.[7]

    • Liquid Waste: Solutions containing N-Cyclohexylmethyl-p-nitroaniline should be collected in a separate, sealed container for liquid hazardous waste. Do not mix with other incompatible waste streams.

    • Empty Containers: "Empty" containers that held N-Cyclohexylmethyl-p-nitroaniline must be treated as hazardous waste unless properly decontaminated. Triple-rinsing with a suitable solvent is a common practice, with the rinsate collected as liquid hazardous waste.

  • Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[12] Refer to a chemical incompatibility chart to prevent accidental reactions.[14][15] For instance, avoid storing with strong oxidizing agents or strong acids.[13][14]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, likely through high-temperature incineration.[16]

Chemical Incompatibilities: Preventing Hazardous Reactions

A critical aspect of safe disposal is understanding and avoiding chemical incompatibilities. Based on the chemistry of aromatic amines and nitro compounds, N-Cyclohexylmethyl-p-nitroaniline should be kept away from:

  • Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and peroxides.[14][15]

  • Strong Acids: Can lead to vigorous or violent reactions.[13][14]

  • Anhydrides and Acid Chlorides: May react exothermically.[13]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a clear and concise plan is essential.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13]
Fire Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[5][10] Vapors may form explosive mixtures with air upon intense heating.

References

  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Acros Organics. (n.d.). SAFETY DATA SHEET.
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
  • BenchChem. (2025, December). Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • United States Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Manufacturing Chemists' Association. (n.d.). Chemical Incompatibility Table.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Fisher Scientific. (2020, December 13). 4-Nitroaniline - SAFETY DATA SHEET.
  • University of Alabama in Huntsville. (n.d.). Incompatible Chemicals.
  • United States Environmental Protection Agency. (n.d.). Nitrobenzene.
  • Agency for Toxic Substances and Disease Registry. (2022, July 28). Toxicological Profile for Nitrophenols.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart.
  • Sdfine. (n.d.). Chemwatch MSDS 1661-3.
  • University of California San Francisco Health. (2015, October 15). EPA Regulated Pharmaceutical Waste.
  • United States Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-Cyclohexylmethyl-p-nitroaniline

Part 1: Core Directive & Hazard Context The "Why" Behind the Protocol: N-Cyclohexylmethyl-p-nitroaniline is not just another organic solid; it is a lipophilic nitroaromatic amine. While standard safety data sheets (SDS)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Hazard Context

The "Why" Behind the Protocol: N-Cyclohexylmethyl-p-nitroaniline is not just another organic solid; it is a lipophilic nitroaromatic amine. While standard safety data sheets (SDS) for specific intermediates are often sparse, we must apply the Read-Across Principle based on its structural moieties:

  • The Nitroaniline Core: A potent inducer of methemoglobinemia .[1] Unlike simple irritants, this compound oxidizes hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), stripping your blood's ability to transport oxygen.[2]
  • The Cyclohexyl Group: This moiety significantly increases the molecule's lipophilicity (fat solubility). This makes the compound more capable of penetrating the dermal barrier than its parent compound, p-nitroaniline.

Critical Warning: Skin absorption is the primary silent killer here. You will not feel a burn immediately. The first sign of exposure may be cyanosis (blue lips/fingernails) hours after the shift ends.

Part 2: Hierarchy of Controls & PPE Matrix

PPE is your last line of defense. Engineering controls are primary.

Engineering Controls (Mandatory)
  • Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Velocity: Face velocity must be maintained between 80–100 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Nitroanilines as fine dusts can be combustible; static discharge is a risk during transfer.

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Permeation Defense: The lipophilic nature of the cyclohexyl group accelerates permeation through latex. Nitrile offers superior resistance. Visual Indicator: Use contrasting colors (e.g., Orange under Blue) to immediately spot tears.
Hand (High Risk) Silver Shield / 4H Laminate Required For: Spills, cleaning up concentrated solutions, or handling >10g. These are impermeable to almost all aromatics.
Respiratory N95 or P100 Respirator (if outside hood)Particulate Control: If the solid is fluffy/electrostatic and must be handled outside a hood (not recommended), a tight-fitting respirator is required to prevent inhalation of micro-dusts.
Ocular Chemical Splash Goggles Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around the lens. Goggles provide a complete seal.
Body Tyvek® Lab Coat (Disposable) Decontamination: Cotton coats absorb nitro-aromatics and retain them, potentially dosing you later. Disposable Tyvek ensures the hazard stays in the lab waste stream.

Part 3: Operational Protocol (The Safe Weighing Workflow)

This workflow is designed to break the chain of contamination.

Workflow Visualization

The following diagram outlines the critical decision nodes and actions for handling this compound safely.

SafeHandlingWorkflow Start START: Task Assessment QuantCheck Quantity > 100mg? Start->QuantCheck PPE_Standard Standard PPE: Double Nitrile + Goggles + Tyvek QuantCheck->PPE_Standard No PPE_High Enhanced PPE: Silver Shield Liners + P100 Mask QuantCheck->PPE_High Yes Prep Prep Workspace: Anti-static Gun + Absorbent Pads PPE_Standard->Prep PPE_High->Prep Weighing Weighing Process: Use Disposable Spatula Prep->Weighing Decon Decontamination: Wipe Balance with MeOH/EtOH Weighing->Decon Waste Disposal: Solid Waste Stream (P-List Protocol) Decon->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on quantity handled.

Step-by-Step Procedure
  • Preparation:

    • Place a disposable absorbent pad (pig mat) inside the fume hood.

    • Pre-label your receiving vessel before opening the stock container.

    • Donning: Put on inner nitrile gloves -> Tyvek sleeves/coat -> outer nitrile gloves.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static spatula. Do not use metal spatulas that require cleaning; cross-contamination is a major risk with nitro-aromatics.

    • If the powder is clumpy, do not crush it vigorously; this aerosolizes particles.

  • Decontamination (The "Doffing" Phase):

    • Wipe the exterior of the receiving flask with a Kimwipe dampened with Ethanol.

    • Dispose of the Kimwipe, spatula, and absorbent pad into the solid hazardous waste bin immediately.

    • Glove Removal: Remove outer gloves inside the hood. Inspect inner gloves.[3][4][5] If clean, proceed to remove lab coat. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Part 4: Emergency Response & Disposal[6]

Medical Surveillance: Methemoglobinemia

If exposure is suspected, do not wait for symptoms.

  • Immediate Action: Remove contaminated clothing.[4][6][7] Wash skin with soap and water for 15 minutes.

  • Symptom Watch: Be alert for "Chocolate Brown" blood, blue lips, or headache.

  • Antidote: Medical professionals may administer Methylene Blue . Ensure your facility's occupational health provider is aware you are working with nitroanilines.

Waste Disposal[6][8][9][11]
  • Classification: Treat as a toxic organic solid.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong reducers. Nitro compounds can react violently with these.

  • Method: High-temperature incineration is the only acceptable disposal method to ensure complete destruction of the nitro-aromatic ring.

References

  • National Institute for Occupational Safety and Health (NIOSH). p-Nitroaniline: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: p-Nitroaniline. United States Department of Labor. [Link]

  • PubChem. 4-Nitroaniline (Compound Summary). National Library of Medicine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-Cyclohexylmethyl-p-nitroaniline
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N-Cyclohexylmethyl-p-nitroaniline
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